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  • Product: (3R)-3-amino-5-(methylsulfanyl)pentanoic acid
  • CAS: 75946-25-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Biological Activity of (3R)-3-amino-5-(methylsulfanyl)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, also known as L-beta-homomethionine, is a beta-amino acid derivative of the essential amino acid met...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-amino-5-(methylsulfanyl)pentanoic acid, also known as L-beta-homomethionine, is a beta-amino acid derivative of the essential amino acid methionine.[1] While direct and extensive research on its specific biological activities is nascent, its structural similarity to known bioactive molecules and its position within the broader context of methionine metabolism suggest significant potential for pharmacological intervention. This guide provides a comprehensive overview of the theoretical framework for its biological activity, focusing on hypothesized interactions with key enzymatic and receptor systems. We present detailed, field-proven experimental protocols to enable researchers to systematically investigate these potential activities. This document is intended to serve as a foundational resource for initiating research into the therapeutic promise of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid.

Introduction: Unveiling a Potential Pharmacophore

(3R)-3-amino-5-(methylsulfanyl)pentanoic acid is a naturally occurring metabolite found in Brassica napus and is structurally characterized by a beta-amino group and a methylsulfanyl side chain.[1] Its chemical formula is C₆H₁₃NO₂S, with a molecular weight of 163.24 g/mol .[1] The presence of the methylthioether group, also found in its parent amino acid L-methionine, is a key structural feature that likely dictates its biological interactions.

While commercial suppliers suggest potential applications in neuroprotection and metabolic studies, peer-reviewed evidence to substantiate these claims is limited.[2][3] However, a compelling line of inquiry emerges from the study of structurally analogous compounds. This guide will, therefore, focus on three primary hypothesized areas of biological activity:

  • Inhibition of Nitric Oxide Synthases (NOS): Based on the potent and selective inhibition of neuronal nitric oxide synthase (nNOS) by a structurally related molecule.

  • Modulation of Methionine Metabolism: Due to its identity as a methionine derivative, it may interact with key enzymes in the transsulfuration and remethylation pathways.

  • GABAergic Activity: As a beta-amino acid, it has the potential to interact with GABA receptors, which are key players in inhibitory neurotransmission.

This guide will provide the scientific rationale behind these hypotheses and equip researchers with the necessary experimental designs to validate them.

Hypothesized Mechanism of Action and Biological Targets

Putative Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

A seminal study on (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid, a compound bearing significant structural resemblance to (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, demonstrated its activity as a selective, time-dependent, and irreversible inhibitor of nNOS. This finding provides the strongest current rationale for investigating the nitrergic system as a primary target.

Causality behind the Hypothesis: The structural similarity, particularly the presence and length of the methylsulfanyl-containing side chain, suggests that (3R)-3-amino-5-(methylsulfanyl)pentanoic acid may fit within the active site of nNOS and potentially interact with the heme group or key amino acid residues. nNOS is a critical enzyme in the central and peripheral nervous systems, and its over-activation is implicated in various neuropathologies, including neurodegenerative diseases and ischemic stroke. Therefore, selective nNOS inhibitors are of significant therapeutic interest.

Signaling Pathway Overview:

nNOS_Pathway cluster_Neuron Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron / Effector Cell Ca2+ Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin Binds nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive Activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO Nitric Oxide (NO) nNOS_active->NO Catalyzes conversion L-Arginine L-Arginine L-Arginine->nNOS_active Substrate L-Citrulline L-Citrulline NO->L-Citrulline sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates Compound (3R)-3-amino-5- (methylsulfanyl)pentanoic acid Compound->nNOS_active Hypothesized Inhibition cGMP cGMP sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Physiological Response PKG->Cellular_Response Leads to

Caption: Hypothesized nNOS Inhibition Pathway.

Interaction with Methionine Metabolic Pathways

As a homolog of methionine, L-beta-homomethionine could potentially act as a substrate, inhibitor, or modulator of enzymes involved in methionine metabolism. Two key enzymes in this pathway are cystathionine beta-synthase (CBS) and betaine-homocysteine S-methyltransferase (BHMT).

Causality behind the Hypothesis: These enzymes process homocysteine, a structural analog of L-beta-homomethionine. Dysregulation of methionine metabolism leads to hyperhomocysteinemia, a risk factor for cardiovascular diseases and neurological disorders. Investigating the interaction of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid with these enzymes could reveal novel mechanisms for modulating homocysteine levels.

Methionine Metabolism Overview:

Methionine_Metabolism cluster_Transsulfuration Transsulfuration Pathway cluster_Remethylation Remethylation Pathway Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine Betaine Cystathionine Cystathionine Homocysteine->Cystathionine Serine Cysteine Cysteine Cystathionine->Cysteine CSE Betaine Betaine Compound (3R)-3-amino-5- (methylsulfanyl)pentanoic acid Compound->CBS Potential Interaction? Compound->BHMT Potential Interaction?

Caption: Potential Interaction with Methionine Metabolism.

Potential GABAergic Activity

Beta-amino acids are known to sometimes exhibit activity at GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[4]

Causality behind the Hypothesis: The structural backbone of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid as a beta-amino acid makes it a candidate for interaction with GABA receptors, either as an agonist, antagonist, or modulator. Such an interaction could have significant implications for neurological and psychiatric conditions characterized by an imbalance in excitatory/inhibitory signaling.

GABA Receptor Signaling:

GABAA_Receptor GABA GABA GABAA_R GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAA_R Binds to Compound (3R)-3-amino-5- (methylsulfanyl)pentanoic acid Compound->GABAA_R Potential Modulation? Cl_influx Cl- Influx GABAA_R->Cl_influx Opens Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: Hypothesized Modulation of GABA-A Receptor.

Experimental Protocols for Validation

The following protocols are designed to be self-validating and provide a clear path to investigate the hypothesized biological activities of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid.

In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay (Griess Assay)

This assay quantifies nitric oxide production by measuring its stable metabolite, nitrite.

Workflow Diagram:

nNOS_Assay_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Detection Detection cluster_Analysis Data Analysis Reagents Prepare Reaction Buffer, Substrates, and Cofactors Compound_ dilutions Prepare Serial Dilutions of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid Mix Combine Buffer, Substrates, Cofactors, and Compound Reagents->Mix Enzyme_prep Prepare Purified Recombinant nNOS Compound_ dilutions->Mix Initiate Initiate Reaction with nNOS Enzyme_prep->Initiate Incubate_pre Pre-incubate at 37°C Mix->Incubate_pre Incubate_pre->Initiate Incubate_reaction Incubate at 37°C Initiate->Incubate_reaction Terminate Stop Reaction Incubate_reaction->Terminate Griess_reagent Add Griess Reagent Terminate->Griess_reagent Incubate_color Incubate for Color Development Griess_reagent->Incubate_color Read_absorbance Read Absorbance at 540 nm Incubate_color->Read_absorbance Standard_curve Generate Nitrite Standard Curve Calculate_inhibition Calculate % Inhibition Read_absorbance->Calculate_inhibition Standard_curve->Calculate_inhibition IC50 Determine IC50 Value Calculate_inhibition->IC50

Caption: Workflow for In Vitro nNOS Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • NOS Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Substrate/Cofactor Mix: Prepare a concentrated stock solution in NOS Assay Buffer containing L-arginine (10 µM), NADPH (100 µM), FAD (10 µM), FMN (10 µM), (6R)-5,6,7,8-tetrahydrobiopterin (BH4; 10 µM), Calmodulin (10 µg/mL), and CaCl₂ (2 mM).

    • (3R)-3-amino-5-(methylsulfanyl)pentanoic acid: Prepare a stock solution in a suitable solvent (e.g., water or DMSO) and create a serial dilution series.

    • Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Nitrite Standard: Prepare a series of known concentrations of sodium nitrite for the standard curve.

  • Assay Procedure:

    • In a 96-well microplate, add the test compound at various concentrations. Include a vehicle control and a known nNOS inhibitor (e.g., L-NAME) as a positive control.

    • Add the Substrate/Cofactor Mix to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding purified recombinant nNOS enzyme to each well.

    • Incubate at 37°C for 30-60 minutes.

    • Terminate the reaction by adding an appropriate stop solution (e.g., zinc sulfate).

    • Add Griess Reagent A, followed by a short incubation, and then add Griess Reagent B.

    • Incubate for 10-15 minutes at room temperature, protected from light, to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance readings of the nitrite standards.

    • Calculate the concentration of nitrite produced in each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

GABA-A Receptor Binding Assay

This radioligand binding assay measures the ability of the test compound to displace a known radiolabeled ligand from the GABA-A receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue in a sucrose buffer.

    • Perform differential centrifugation to isolate the crude membrane fraction.

    • Wash the membrane preparation multiple times in a Tris-HCl buffer to remove endogenous GABA.

    • Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the prepared brain membranes, a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]flunitrazepam) at a concentration near its Kd, and varying concentrations of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid.

    • For determining non-specific binding, include wells with a high concentration of a known GABA-A agonist (e.g., unlabeled GABA).

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Cellular Amino Acid Uptake Assay

This assay determines if (3R)-3-amino-5-(methylsulfanyl)pentanoic acid is a substrate or inhibitor of amino acid transporters in a cellular context.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., a neuronal cell line or cells known to express relevant amino acid transporters) in a multi-well plate until confluent.

  • Uptake Assay:

    • Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).

    • To test for inhibition, pre-incubate the cells with varying concentrations of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid.

    • Initiate the uptake by adding a radiolabeled amino acid (e.g., [³H]-methionine or another relevant amino acid) to the wells.

    • Incubate for a short period (e.g., 1-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., SDS solution).

    • Measure the radioactivity in the cell lysates using liquid scintillation counting.

    • In parallel wells, determine the protein concentration to normalize the uptake data.

  • Data Analysis:

    • Calculate the rate of amino acid uptake for each condition.

    • If testing for inhibition, determine the percent inhibition of uptake at each concentration of the test compound and calculate the IC50 value.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Inhibitory Activity of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid

TargetAssay TypeParameterValue (µM)
nNOSIn Vitro Enzyme AssayIC50[To be determined]
GABA-A ReceptorRadioligand BindingKi[To be determined]
Amino Acid Transporter XCellular UptakeIC50[To be determined]

Conclusion and Future Directions

While the biological activity of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid is yet to be fully elucidated, its structural characteristics provide a strong rationale for investigating its potential as a modulator of the nitrergic system, methionine metabolism, and GABAergic neurotransmission. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically explore these hypotheses. Positive findings from these in vitro and cellular assays would warrant further investigation into its mechanism of action, selectivity, and potential therapeutic efficacy in in vivo models of relevant diseases. The exploration of this compound and its derivatives could open new avenues for the development of novel therapeutics for a range of neurological and metabolic disorders.

References

  • Wikipedia. Amino acid. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to (3R)-3-amino-5-(methylsulfanyl)pentanoic Acid (L-β-Homomethionine) for Researchers and Drug Development Professionals

Abstract (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, also known as L-β-homomethionine, is a compelling sulfur-containing β-amino acid with emerging potential in the fields of medicinal chemistry and neurodegenerative...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3R)-3-amino-5-(methylsulfanyl)pentanoic acid, also known as L-β-homomethionine, is a compelling sulfur-containing β-amino acid with emerging potential in the fields of medicinal chemistry and neurodegenerative disease research. Its structural similarity to the essential amino acid L-methionine suggests a role in analogous biological pathways, yet its β-amino acid nature confers unique conformational properties and potential resistance to metabolic degradation. This technical guide provides a comprehensive overview of L-β-homomethionine, consolidating current knowledge on its synthesis, chemical properties, and known biological activities. The document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic and research applications of this intriguing molecule.

Introduction: The Significance of L-β-Homomethionine

Amino acids and their derivatives are fundamental building blocks in drug discovery and development.[1][2] While α-amino acids have been extensively explored, β-amino acids are gaining increasing attention due to their unique structural and pharmacological properties. The β-amino acid scaffold can induce specific secondary structures in peptides and can exhibit enhanced metabolic stability.

(3R)-3-amino-5-(methylsulfanyl)pentanoic acid (L-β-homomethionine) is a chiral β-amino acid and a structural analogue of L-methionine.[3][4] This structural relationship positions L-β-homomethionine as a candidate for interacting with biological systems that recognize and process L-methionine. Preliminary research suggests its potential involvement in amino acid metabolism and protein interactions, with possible implications for neurological disorders such as Alzheimer's disease.[5] The exploration of L-β-homomethionine and its derivatives opens new avenues for the design of novel therapeutic agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of L-β-homomethionine is essential for its application in research and development.

PropertyValueSource
Chemical Formula C₆H₁₃NO₂S[3]
Molecular Weight 163.24 g/mol [3]
CAS Number 75946-25-7[3][6]
Appearance White crystalline powder (hydrochloride salt)[5]
Solubility Soluble in water (hydrochloride salt)[5]
Chirality (3R) enantiomer[6]
Synonyms L-β-homomethionine[3][5]

Synthesis of (3R)-3-amino-5-(methylsulfanyl)pentanoic Acid

The enantioselective synthesis of β-amino acids is a critical area of organic chemistry, with various methodologies being developed to achieve high purity and yield.[4][5][7] For (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, both chemical and enzymatic approaches are viable.

Chemoenzymatic Synthesis via Resolution

One effective method for obtaining the desired (3R) enantiomer is through the enzymatic resolution of a racemic mixture of a suitable precursor. Lipases, such as those from Candida antarctica, are widely used for this purpose due to their stereoselectivity.[3]

Conceptual Workflow for Chemoenzymatic Synthesis:

Racemic_Ester Racemic N-acyl-3-amino-5-(methylsulfanyl)pentanoate Lipase Lipase (e.g., Candida antarctica Lipase B) Racemic_Ester->Lipase R_Ester (3R)-N-acyl-3-amino-5-(methylsulfanyl)pentanoate Lipase->R_Ester Unreacted S_Acid (3S)-N-acyl-3-amino-5-(methylsulfanyl)pentanoic acid Lipase->S_Acid Hydrolyzed Deprotection_R Deprotection R_Ester->Deprotection_R Target_Molecule (3R)-3-amino-5-(methylsulfanyl)pentanoic acid Deprotection_R->Target_Molecule

Figure 1: Chemoenzymatic resolution of a racemic precursor.

Experimental Protocol: Lipase-Catalyzed Resolution

  • Racemate Preparation: Synthesize the racemic N-acyl-3-amino-5-(methylsulfanyl)pentanoic acid methyl or ethyl ester. Standard chemical methods for esterification and acylation of amines can be employed.

  • Enzymatic Hydrolysis:

    • Suspend the racemic N-acyl ester in a suitable buffer system (e.g., phosphate buffer, pH 7.0).

    • Add Candida antarctica lipase B (CALB), either in its free form or immobilized on a solid support.

    • Incubate the mixture with gentle agitation at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by techniques such as HPLC to track the consumption of the ester and the formation of the carboxylic acid. The reaction is typically stopped at or near 50% conversion to ensure high enantiomeric excess of both the remaining ester and the product acid.

  • Separation:

    • After the reaction, acidify the mixture to protonate the carboxylic acid.

    • Extract the unreacted (3R)-N-acyl ester with an organic solvent (e.g., ethyl acetate).

    • The aqueous layer will contain the (3S)-N-acyl carboxylic acid.

  • Deprotection:

    • Hydrolyze the separated (3R)-N-acyl ester under acidic or basic conditions to remove the acyl protecting group and the ester group, yielding (3R)-3-amino-5-(methylsulfanyl)pentanoic acid.

  • Purification: Purify the final product by recrystallization or ion-exchange chromatography.

Asymmetric Synthesis

Asymmetric synthesis provides a more direct route to the enantiomerically pure compound. One potential strategy involves the asymmetric hydrogenation of a prochiral enamine precursor using a chiral catalyst.

Conceptual Workflow for Asymmetric Synthesis:

Prochiral_Enamine Prochiral Enamine Precursor Hydrogenation Asymmetric Hydrogenation Prochiral_Enamine->Hydrogenation Chiral_Intermediate Chiral Protected Intermediate Hydrogenation->Chiral_Intermediate Chiral_Catalyst Chiral Catalyst (e.g., Rh-DuPHOS) Chiral_Catalyst->Hydrogenation Deprotection Deprotection Chiral_Intermediate->Deprotection Target_Molecule (3R)-3-amino-5-(methylsulfanyl)pentanoic acid Deprotection->Target_Molecule

Figure 2: Asymmetric hydrogenation of a prochiral enamine.

Biological Activity and Potential Applications

The biological activity of L-β-homomethionine is an area of active investigation. Its structural similarity to L-methionine suggests that it may interact with enzymes and receptors that bind L-methionine, potentially acting as a modulator of their activity.

Role in Neurodegenerative Disease Research

Methionine metabolism and oxidative stress are increasingly implicated in the pathology of neurodegenerative diseases like Alzheimer's.[8][9][10] The methionine residue (Met35) in the amyloid-β (Aβ) peptide is susceptible to oxidation, which can affect the peptide's aggregation properties and neurotoxicity.[11][12][13] Studies have shown that oxidation of Met35 can attenuate Aβ aggregation and reduce its neurotoxic effects.[11]

Given this context, L-β-homomethionine presents an interesting molecule for investigation in Alzheimer's research. It could potentially:

  • Act as a competitive inhibitor for enzymes involved in methionine metabolism that may be dysregulated in Alzheimer's disease.

  • Influence Aβ aggregation dynamics by interacting with the Aβ peptide.

  • Serve as a research tool to probe the role of methionine-related pathways in neurodegeneration.

Hypothesized Mechanism of Action in Alzheimer's Disease:

cluster_0 Normal Methionine Metabolism cluster_1 Alzheimer's Disease Pathology Methionine L-Methionine Met_Metabolism Methionine Metabolism Methionine->Met_Metabolism Healthy_Neuron Healthy Neuronal Function Met_Metabolism->Healthy_Neuron Abeta Amyloid-β (Aβ) Abeta_Aggregation Aβ Aggregation Abeta->Abeta_Aggregation Oxidative_Stress Oxidative Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Damage Abeta_Aggregation->Neuronal_Damage LBH (3R)-3-amino-5-(methylsulfanyl)pentanoic acid LBH->Met_Metabolism Modulates LBH->Abeta_Aggregation Potentially Inhibits

Figure 3: Potential points of intervention for L-β-homomethionine.

Use in Peptide Synthesis and Medicinal Chemistry

The Boc-protected form of L-β-homomethionine, Boc-L-β-homomethionine, is utilized in peptide synthesis.[5] The incorporation of this non-natural β-amino acid into peptides can lead to the development of novel therapeutics with enhanced stability and biological activity. The presence of the methylsulfanyl group also offers a site for further chemical modification.

Future Directions and Conclusion

(3R)-3-amino-5-(methylsulfanyl)pentanoic acid is a molecule with significant untapped potential. While current research provides a foundational understanding of its properties and synthesis, further in-depth studies are required to fully elucidate its biological functions and therapeutic applications.

Key areas for future research include:

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets of L-β-homomethionine and its mechanism of action in biological systems, particularly in the context of neurodegenerative diseases.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of L-β-homomethionine in animal models of Alzheimer's disease and other relevant conditions.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of L-β-homomethionine to optimize its biological activity and pharmacokinetic properties.

  • Development of Novel Synthesis Routes: Exploring more efficient and scalable enantioselective synthetic methods to facilitate its wider availability for research.

References

  • Enantioselective Synthesis of β-amino acids: A Review - Hilaris Publisher. (2015, July 27). Retrieved January 16, 2026, from [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (2013). South African Journal of Chemistry, 66, 1-6. Retrieved January 16, 2026, from [Link]

  • Recent advances in the enantioselective synthesis of beta-amino acids. (1999). Current Medicinal Chemistry, 6(10), 983-1004. Retrieved January 16, 2026, from [Link]

  • Enzymatic Stereoselective Synthesis of β-Amino Acids. (2018). In Methods in Enzymology (Vol. 608, pp. 299-321). Academic Press. Retrieved January 16, 2026, from [Link]

  • Attenuated amyloid-beta aggregation and neurotoxicity owing to methionine oxidation. (2007). The FEBS Journal, 274(18), 4843-4852. Retrieved January 16, 2026, from [Link]

  • L-methionine enhances neuroinflammation and impairs neurogenesis: Implication for Alzheimer's disease. (2022). eScholarship, University of California. Retrieved January 16, 2026, from [Link]

  • Is L-methionine a trigger factor for Alzheimer's-like neurodegeneration?: Changes in Aβ oligomers, tau phosphorylation, synaptic proteins, Wnt signaling and behavioral impairment in wild-type mice. (2015). Molecular Neurodegeneration, 10, 62. Retrieved January 16, 2026, from [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). Molecules, 28(3), 1083. Retrieved January 16, 2026, from [Link]

  • L-methionine enhances neuroinflammation and impairs neurogenesis: Implication for Alzheimer's disease. (2022). Neurobiology of Disease, 167, 105677. Retrieved January 16, 2026, from [Link]

  • Amino Acids in the Development of Prodrugs. (2021). Molecules, 26(11), 3244. Retrieved January 16, 2026, from [Link]

  • Methionine 35 oxidation reduces fibril assembly of the amyloid abeta-(1-42) peptide of Alzheimer's disease. (2002). Biochemistry, 41(42), 12881-12888. Retrieved January 16, 2026, from [Link]

  • US Patent for Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid. (n.d.).
  • US Patent for Amino acid chelated compositions for delivery to specific biological tissue sites. (n.d.).
  • US Patent for Method for production of methionine from homoserine. (n.d.).
  • US Patent for Method for producing L-methionine. (n.d.).
  • Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide. (2013). FEBS Letters, 587(5), 499-504. Retrieved January 16, 2026, from [Link]

  • US Patent for Methionine recovery processes. (n.d.).
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  • S-Adenosylmethionine Attenuates Oxidative Stress and Neuroinflammation Induced by Amyloid-β Through Modulation of Glutathione Metabolism. (2017). Journal of Alzheimer's Disease, 58(2), 549-558. Retrieved January 16, 2026, from [Link]

  • Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. (2011). Indian Journal of Chemistry, 50B, 1470-1476. Retrieved January 16, 2026, from [Link]

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Sources

Foundational

The Natural Occurrence of (3R)-3-amino-5-(methylsulfanyl)pentanoic Acid: A Technical Guide

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, systematically known as L-beta-homomethionine, is a non-proteinogenic β-amino acid....

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-amino-5-(methylsulfanyl)pentanoic acid, systematically known as L-beta-homomethionine, is a non-proteinogenic β-amino acid. While not incorporated into proteins, this unique metabolite has been identified within the plant kingdom, specifically in Brassica napus (rapeseed). This technical guide provides a comprehensive overview of the current understanding of its natural occurrence, delving into its proposed biosynthesis, putative physiological roles, and detailed methodologies for its extraction, isolation, and characterization from natural sources. This document is intended to serve as a foundational resource for researchers interested in the novel biochemistry of β-amino acids and their potential applications in drug development and other scientific disciplines.

Introduction: The Emergence of a Novel β-Amino Acid

(3R)-3-amino-5-(methylsulfanyl)pentanoic acid is a chiral molecule and a structural analog of the proteinogenic amino acid L-methionine, with the amino group positioned on the β-carbon of the pentanoic acid backbone. Its presence as a metabolite in Brassica napus points to a specialized metabolic pathway and suggests a specific biological function within this plant species. The study of such non-proteinogenic amino acids is a burgeoning field, as these compounds often exhibit unique biological activities and can serve as precursors for the synthesis of complex natural products with pharmaceutical potential.

Proposed Biosynthetic Pathway in Brassica napus

While the precise enzymatic steps leading to the synthesis of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid in Brassica napus have yet to be fully elucidated, a plausible pathway can be proposed based on the well-established methionine biosynthesis pathway in plants[1][2][3]. Methionine itself is derived from aspartate and cysteine, with the final step involving the methylation of homocysteine[1].

The biosynthesis of the β-amino acid counterpart likely diverges from the canonical pathway. A key hypothetical step would involve the conversion of an α-amino acid precursor to a β-amino acid. One possible mechanism is the action of an aminomutase enzyme on a methionine precursor or L-methionine itself.

Below is a diagram illustrating the established methionine biosynthesis pathway and the proposed divergence point leading to (3R)-3-amino-5-(methylsulfanyl)pentanoic acid.

Biosynthesis of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid cluster_methionine Established Methionine Biosynthesis cluster_beta_homomethionine Proposed L-beta-Homomethionine Biosynthesis Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps O-Phosphohomoserine O-Phosphohomoserine Homoserine->O-Phosphohomoserine Homoserine kinase Cystathionine Cystathionine O-Phosphohomoserine->Cystathionine Cystathionine γ-synthase (Cysteine input) Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase L-Methionine L-Methionine Homocysteine->L-Methionine Methionine synthase L-beta-Homomethionine (3R)-3-amino-5- (methylsulfanyl)pentanoic acid L-Methionine->L-beta-Homomethionine Hypothetical Aminomutase

Figure 1: Proposed biosynthetic pathway of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid diverging from the established L-methionine biosynthesis pathway in plants.

Putative Physiological Role: A Function in Defense and Stress Response?

The accumulation of non-proteinogenic amino acids in plants is often associated with defense mechanisms against herbivores and pathogens, as well as responses to abiotic stresses[4][5][6][7]. These compounds can act as antimetabolites, toxins, or signaling molecules. Given this context, it is plausible that (3R)-3-amino-5-(methylsulfanyl)pentanoic acid plays a role in the defense strategy of Brassica napus.

Table 1: Potential Physiological Roles of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid

Putative RoleProposed Mechanism of Action
Herbivore Deterrence The compound may be unpalatable or toxic to insect herbivores, reducing feeding.
Antimicrobial Activity It could inhibit the growth of pathogenic fungi or bacteria.
Abiotic Stress Tolerance As an osmolyte, it may contribute to maintaining cellular turgor under drought or salinity stress.
Nitrogen Storage It could serve as a readily available source of nitrogen that does not interfere with primary metabolism.

Further research, including metabolomic profiling of Brassica napus under various stress conditions, is required to substantiate these hypotheses.

Experimental Protocols for Isolation and Characterization

The successful study of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid from its natural source necessitates robust and validated experimental procedures. The following sections provide detailed, step-by-step methodologies for its extraction, purification, and characterization from Brassica napus tissues.

Extraction of Amino Acids from Brassica napus Tissue

This protocol is designed for the efficient extraction of free amino acids from plant material.

Materials:

  • Fresh or freeze-dried Brassica napus tissue (leaves, roots, or seeds)

  • Liquid nitrogen

  • Mortar and pestle

  • 80% (v/v) ethanol

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Sample Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. For dried samples, ensure they are finely ground.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 volumes of ice-cold 80% ethanol. Vortex thoroughly for 5 minutes.

  • Incubation: Incubate the mixture at 4°C for 1 hour with occasional vortexing to ensure complete extraction.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the free amino acids.

  • Concentration: Concentrate the supernatant to near dryness using a rotary evaporator at a temperature not exceeding 40°C to avoid degradation.

  • Reconstitution: Reconstitute the dried extract in a known volume of ultrapure water or a suitable buffer for subsequent analysis.

Purification by Ion-Exchange Chromatography

This protocol outlines the separation of the target β-amino acid from other compounds in the crude extract.

Materials:

  • Concentrated plant extract

  • Strong cation-exchange resin (e.g., Dowex 50W-X8)

  • Chromatography column

  • Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M)

  • Ammonium hydroxide (NH₄OH) solution (e.g., 2 M)

  • pH meter

Procedure:

  • Column Preparation: Pack a chromatography column with the cation-exchange resin and equilibrate it with 0.1 M HCl.

  • Sample Loading: Adjust the pH of the reconstituted extract to approximately 2.0 with HCl and load it onto the column.

  • Washing: Wash the column with several volumes of 0.1 M HCl to remove anionic and neutral compounds.

  • Elution: Elute the bound amino acids using a stepwise or gradient elution with increasing concentrations of NH₄OH. Collect fractions.

  • Fraction Analysis: Analyze the collected fractions for the presence of the target compound using a preliminary analytical technique such as Thin Layer Chromatography (TLC).

Characterization and Quantification

The following techniques are recommended for the definitive identification and quantification of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid.

HPLC is a powerful technique for the separation and quantification of amino acids[8][9][10].

Instrumentation:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column

  • Derivatization reagent (e.g., o-phthalaldehyde (OPA) for pre-column derivatization)

Procedure:

  • Derivatization: Mix the sample with the OPA reagent according to the manufacturer's protocol to form a fluorescent derivative.

  • Injection: Inject the derivatized sample onto the HPLC column.

  • Separation: Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Detect the fluorescent derivatives at the appropriate excitation and emission wavelengths.

  • Quantification: Quantify the compound by comparing its peak area to a standard curve generated with a pure synthetic standard of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid.

Coupling HPLC with mass spectrometry (LC-MS) provides definitive structural information and highly sensitive quantification[9].

Instrumentation:

  • LC-MS system (e.g., with an electrospray ionization source)

Procedure:

  • LC Separation: Separate the underivatized sample using an appropriate HPLC method.

  • MS Analysis: Introduce the eluent into the mass spectrometer.

  • Identification: Identify the target compound by its specific mass-to-charge ratio (m/z) and its fragmentation pattern in MS/MS mode.

  • Quantification: Perform quantification using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the highest sensitivity and specificity.

Experimental_Workflow Start Start Extraction Extraction from Brassica napus Tissue Start->Extraction Purification Ion-Exchange Chromatography Extraction->Purification Characterization HPLC and LC-MS Analysis Purification->Characterization End End Characterization->End

Figure 2: A generalized workflow for the isolation and characterization of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid from Brassica napus.

Conclusion and Future Directions

The presence of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid in Brassica napus opens up new avenues of research in plant biochemistry and natural product chemistry. The proposed biosynthetic pathway and physiological roles provide a framework for future investigations, which should focus on identifying the specific enzymes involved in its synthesis and confirming its biological function through genetic and ecological studies. The detailed experimental protocols provided in this guide offer a robust starting point for researchers aiming to isolate and study this intriguing β-amino acid. A deeper understanding of its natural occurrence and biological activity could pave the way for its potential use in agriculture and medicine.

References

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  • Hesse, H., & Hoefgen, R. (2003). Current understanding of the regulation of methionine biosynthesis in plants. Journal of Experimental Botany, 54(388), 1783–1797. [Link]

  • Amir, R. (2010). METHIONINE BIOSYNTHESIS IN PLANTS: BIOCHEMICAL AND REGULATORY ASPECTS. Photosynthesis Research, 105(3), 149–163. [Link]

  • Hildebrandt, T. M., Nesi, A. N., Nunes-Nesi, A., & Araújo, W. L. (2015). Amino Acids in Plants: Regulation and Functions in Development and Stress Defense. Frontiers in Plant Science, 6, 1058. [Link]

  • Davies, D. D. (1966). Effect of Methionine on the Metabolism of Disks of Storage Tissue. Journal of Experimental Botany, 17(3), 444–453. [Link]

  • Batool, T., Ali, S., Seleiman, M. F., Al-Doss, A. A., & Al-Suhaibani, N. A. (2020). How Does Proline Treatment Promote Salt Stress Tolerance During Crop Plant Development? Frontiers in Plant Science, 11, 1127. [Link]

  • Zenda, T., Liu, S., Wang, X., Ali, S., & Duan, H. (2021). Comparative Omics Analysis of Brassica napus Roots Subjected to Six Individual Macronutrient Deprivations Reveals Deficiency-Specific Genes and Metabolomic Profiles. International Journal of Molecular Sciences, 22(21), 11985. [Link]

  • Ravanel, S., Gakière, B., Job, D., & Douce, R. (2004). The specific features of methionine biosynthesis and metabolism in plants. Photosynthesis Research, 82(3), 223–237. [Link]

  • Rai, V. K. (2002). Role of Amino Acids in Plant Responses to Stresses. Biologia Plantarum, 45(4), 481–487. [Link]

  • Romanenko, K. O., Babenko, L. M., & Kosakivska, I. V. (2022). The role of amino acids in the regulation of stress resistance of the cereal crops. Physiology and Genetics of Cultivated Plants, 54(3), 251–269. [Link]

  • Chalhoub, B., Denoeud, F., Liu, S., et al. (2014). The PlantGSEA - details. Plant Genome, 7(3). [Link]

  • Rai, V. K. (2002). Role of Amino Acids in Plant Responses to Stresses. Biologia Plantarum, 45(4), 481–487. [Link]

  • Glover, J. F., & Mash, D. C. (2013). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. Toxicon, 70, 157–162. [Link]

  • Ravanel, S., Gakière, B., Job, D., & Douce, R. (1998). The specific features of methionine biosynthesis and metabolism in plants. Proceedings of the National Academy of Sciences of the United States of America, 95(13), 7805–7812. [Link]

  • Komatsu, T., et al. (2024). Discovery of a novel methionine biosynthetic route via O-phospho-L-homoserine. bioRxiv. [Link]

  • Shinde, S. S., & Patil, S. M. (2022). Identification and Quantification of Amino Acids in Medicinal Plant Samples from Western Ghats, Maharashtra using HPTLC Technique. Journal of ISAS, 3(3), 53-58. [Link]

  • Gehrig, P. M., & Biemann, K. (1996). Summary of extraction, purification, and observed protein biochemical parameters of the globulin fraction of Brassica seeds … Journal of protein chemistry, 15(1), 7-16. [Link]

  • Hodisan, T., Culea, M., Cimpoiu, C., & Cot, A. (1998). Separation, identification and quantitative determination of free amino acids from plant extracts. Journal of Pharmaceutical and Biomedical Analysis, 18(1-2), 319–323. [Link]

  • Zhang, Y., & Yin, Y. (2022). Analytical methods for amino acid determination in organisms. Journal of Chromatography B, 1202, 123289. [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. [Link]

  • Nokihara, K., et al. (2013). Preparative scale isolation, purification and derivatization of mimosine, a non-proteinogenic amino acid. Amino Acids, 44(4), 1147–1154. [Link]

  • Kim, H. U., et al. (2021). A Single Seed Protein Extraction Protocol for Characterizing Brassica Seed Storage Proteins. Plants, 10(1), 123. [Link]

  • Mensah, A. A., et al. (2022). Plant proteins, peptides, and non-protein amino acids: Toxicity, sources, and analysis. Food Chemistry: X, 13, 100227. [Link]

  • Velíšek, J., Kubec, R., & Cejpek, K. (2007). Biosynthesis of food constituents: Amino acids: 4. Non-protein amino acids. Czech Journal of Food Sciences, 25(5), 239-251. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (3R)-3-amino-5-(methylsulfanyl)pentanoic acid (CAS RN: 75946-25-7). Designed for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (3R)-3-amino-5-(methylsulfanyl)pentanoic acid (CAS RN: 75946-25-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested methodologies to ensure the safe and effective use of this compound in a laboratory setting.

Compound Identification and Properties

(3R)-3-amino-5-(methylsulfanyl)pentanoic acid, also known as L-beta-homomethionine, is a beta-amino acid and a methyl sulfide.[1] It is structurally analogous to proteinogenic amino acids but with a homologated carbon backbone, a feature of interest in the development of peptidomimetics and novel pharmaceuticals. Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
CAS Number 75946-25-7[1][2][3][4][5]
Molecular Formula C6H13NO2S[1]
Molecular Weight 163.24 g/mol [1][5]
Physical Form Solid[5]
Purity Typically ≥97%[5]
Storage Temperature Refrigerator[5]
Boiling Point 305.1°C at 760 mmHgCrysdot LLC
Density 1.164 ± 0.06 g/cm³[1]

Hazard Identification and Risk Assessment

A thorough risk assessment is paramount before commencing any work with (3R)-3-amino-5-(methylsulfanyl)pentanoic acid. This compound is classified with the following hazards according to the Globally Harmonized System (GHS):

  • GHS Pictogram:

    • Exclamation mark (GHS07)[5]

  • Signal Word: Warning[5]

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The causality behind these classifications lies in the compound's chemical reactivity. The amino and carboxylic acid functional groups can interact with biological macromolecules, while its potential to be metabolized could release reactive sulfur species.

Logical Framework for Risk Mitigation

RiskMitigation cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response HazardID Hazard Identification H302, H315, H319, H335 Exposure Exposure Assessment Inhalation, Dermal, Ingestion, Ocular HazardID->Exposure informs Spill Spill Control Absorbent Material HazardID->Spill dictates Engineering Engineering Controls Fume Hood Exposure->Engineering necessitates FirstAid First Aid Eye Wash, Drench Shower Exposure->FirstAid influences Administrative Administrative Controls SOPs, Training Engineering->Administrative requires Engineering->Spill dictates PPE Personal Protective Equipment Gloves, Goggles, Lab Coat Administrative->PPE mandates PPE->FirstAid influences

Caption: Risk mitigation workflow for handling (3R)-3-amino-5-(methylsulfanyl)pentanoic acid.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory practices, supplemented by specific precautions for this compound, is essential for minimizing exposure.

Engineering Controls
  • Ventilation: Always handle (3R)-3-amino-5-(methylsulfanyl)pentanoic acid in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[6][7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical barrier against exposure.

  • Eye Protection: Wear chemical safety goggles or glasses with side-shields.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[7]

  • Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[7]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be required.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning they incorporate inherent safety checks and considerations.

Weighing and Solution Preparation
  • Preparation: Before handling the compound, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment (spatula, weigh boat, solvent, vortex mixer).

  • Weighing: Tare the balance with a clean weigh boat. Carefully transfer the solid compound to the weigh boat using a dedicated spatula. Avoid creating dust.

  • Dissolution: Add the appropriate solvent to a suitable container. Slowly add the weighed compound to the solvent. Cap the container and mix gently until fully dissolved.

  • Cleaning: Decontaminate the spatula and weigh boat with a suitable solvent (e.g., 70% ethanol) and dispose of any waste in the appropriate chemical waste stream.

Storage
  • Store (3R)-3-amino-5-(methylsulfanyl)pentanoic acid in a tightly sealed container in a refrigerator.[5] This is to minimize degradation and maintain its purity.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Spill Response Workflow

SpillResponse Spill {Spill Occurs} Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and EH&S Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect and Place in Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a spill of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid.

Waste Disposal

Proper disposal of chemical waste is essential to protect personnel and the environment.

  • Chemical Waste: All waste containing (3R)-3-amino-5-(methylsulfanyl)pentanoic acid should be collected in a designated hazardous waste container.[8]

  • Organosulfur Compounds: Special consideration should be given to the disposal of organosulfur compounds. Depending on local regulations, incineration in a specialized facility may be required to prevent the release of sulfur oxides into the atmosphere.[9] Do not dispose of this compound down the drain.[6][8]

Conclusion

(3R)-3-amino-5-(methylsulfanyl)pentanoic acid is a valuable compound for research and development. However, its potential hazards necessitate a thorough understanding and implementation of safe handling practices. By adhering to the guidelines outlined in this document, researchers can mitigate risks and ensure a safe laboratory environment.

References

  • Aichun Bio. (n.d.). (R)-3-氨基-5-(甲硫基)戊酸. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Crysdot LLC. (n.d.). (R)-3-Amino-5-(methylthio)pentanoic acid. Retrieved from [Link]

  • Chembo Block. (n.d.). (R)-3-Amino-5-(methylthio)pentanoic acid,75946-25-7. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Open Government Program. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Retrieved from [Link]

  • Compo Expert. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

  • University of Illinois. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Retrieved from [Link]

  • Wikipedia. (n.d.). Valeric acid. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: Chemoenzymatic Synthesis of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid

Abstract Optically pure β-amino acids are critical structural motifs in a wide array of pharmaceuticals and biologically active molecules.[1][2] This guide provides a detailed, field-proven protocol for the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Optically pure β-amino acids are critical structural motifs in a wide array of pharmaceuticals and biologically active molecules.[1][2] This guide provides a detailed, field-proven protocol for the synthesis of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, a non-canonical β-amino acid of interest in drug discovery. The presented methodology leverages a chemoenzymatic approach, combining a classical chemical synthesis of a prochiral keto-acid precursor with a highly selective biocatalytic transamination step. This strategy offers significant advantages, including high enantioselectivity under mild reaction conditions, making it a scalable and sustainable alternative to traditional chiral resolutions or complex asymmetric syntheses.[1] This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and biotechnology sectors.

Strategic Overview & Core Principles

The synthesis of enantiopure β-amino acids presents a significant challenge in organic chemistry.[2] Direct asymmetric methods often require expensive transition-metal catalysts and complex ligands, while classical resolutions can be inefficient.[3] Biocatalysis, particularly using enzymes like transaminases, has emerged as a powerful tool for creating chiral amines and amino acids with exceptional stereocontrol.[1][4]

Our synthetic strategy is a three-stage process:

  • Synthesis of the Prochiral Keto-Acid: A straightforward chemical synthesis to produce the key intermediate, 3-oxo-5-(methylsulfanyl)pentanoic acid.

  • Asymmetric Biocatalytic Transamination: The enzymatic conversion of the prochiral ketone to the desired (R)-enantiomer of the amino acid using an ω-transaminase (ω-TA). These enzymes catalyze the transfer of an amino group from a donor substrate to the ketone acceptor with high enantioselectivity.[1][2]

  • Purification: Isolation and purification of the final product, (3R)-3-amino-5-(methylsulfanyl)pentanoic acid.

The core of this protocol is the asymmetric transamination step. ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that facilitate this transformation through a "ping-pong-bi-bi" kinetic mechanism.[4] The use of a suitable amino donor, such as L-alanine, allows for the regeneration of the enzyme's active state, enabling a catalytic cycle. The high stereoselectivity of the enzyme ensures the production of the target (R)-enantiomer with high enantiomeric excess (e.e.).

Workflow Visualization

The overall synthetic pathway is illustrated below.

G cluster_0 Stage 1: Chemical Synthesis cluster_1 Stage 2: Biocatalytic Transamination cluster_2 Stage 3: Purification A Starting Materials (e.g., Methyl 3-(methylthio)propanoate) B Synthesis of Prochiral Keto-Ester A->B Acylation C Hydrolysis B->C D 3-oxo-5-(methylsulfanyl)pentanoic acid (Prochiral Ketone) C->D F Asymmetric Amination D->F E ω-Transaminase (ω-TA) + L-Alanine (Amine Donor) + Pyridoxal 5'-phosphate (PLP) E->F G Reaction Quench & Work-up F->G H Ion-Exchange Chromatography G->H I (3R)-3-amino-5-(methylsulfanyl)pentanoic acid (Final Product, >99% e.e.) H->I

Figure 1: High-level workflow for the chemoenzymatic synthesis of the target β-amino acid.

Detailed Experimental Protocol

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
Methyl 3-(methylthio)propanoate≥98%Sigma-AldrichStarting material for Stage 1.
Ethyl acetateAnhydrous, ≥99.8%MilliporeSigmaSolvent.
Sodium hydride (NaH)60% dispersion in mineral oilAcros OrganicsStrong base. Handle with extreme care.
Lithium hydroxide (LiOH)≥98%Fisher ScientificFor hydrolysis.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichSolvent.
Hydrochloric acid (HCl)37% (conc.)J.T. BakerFor pH adjustment and work-up.
ω-Transaminase (e.g., ATA-117)Lyophilized powderCodexis or equivalentBiocatalyst. Select an (R)-selective enzyme.
L-Alanine≥99%Sigma-AldrichAmine donor.
Pyridoxal 5'-phosphate (PLP)≥98%Sigma-AldrichEnzyme cofactor.
Potassium phosphate bufferpH 7.5Prepare in-houseReaction medium for biocatalysis.
Dowex® 50WX8 resinHydrogen form, 100-200 meshSigma-AldrichFor ion-exchange chromatography.
Ammonium hydroxide (NH₄OH)28-30% solutionVWRFor elution.
Stage 1: Synthesis of 3-oxo-5-(methylsulfanyl)pentanoic acid

Causality: This stage involves a Claisen-type condensation to form the β-keto ester, followed by saponification to yield the corresponding β-keto acid. Sodium hydride is used as a strong, non-nucleophilic base to deprotonate the α-carbon of ethyl acetate, generating the nucleophilic enolate for the acylation of methyl 3-(methylthio)propanoate.

Protocol:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq) to anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the suspension to 0 °C.

  • Enolate Formation: Slowly add ethyl acetate (1.1 eq) dropwise to the NaH suspension while maintaining the temperature between 0-5 °C. Stir the mixture for 30 minutes at this temperature.

  • Acylation: Add a solution of methyl 3-(methylthio)propanoate (1.0 eq) in anhydrous THF dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding it to a cooled (0 °C) aqueous solution of 1 M HCl until the pH is ~2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude β-keto ester.

  • Hydrolysis: Dissolve the crude ester in a THF:Water (3:1) mixture. Add lithium hydroxide (1.5 eq) and stir at room temperature for 4-6 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Work-up: Acidify the reaction mixture to pH ~2 with 1 M HCl. Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting oil, 3-oxo-5-(methylsulfanyl)pentanoic acid, is typically used in the next step without further purification.

Stage 2: Asymmetric Biocatalytic Transamination

Causality: This step is the key to establishing the desired (R)-stereochemistry. The ω-transaminase selectively transfers the amino group from L-alanine to one of the prochiral faces of the ketone substrate. PLP acts as a crucial cofactor, transiently binding the amino group before its transfer.[4] The reaction is driven to completion by the conversion of the L-alanine co-substrate to pyruvate.

Protocol:

ComponentConcentration / Amount
Potassium Phosphate Buffer (pH 7.5)100 mM
3-oxo-5-(methylsulfanyl)pentanoic acid50 mM (1.0 eq)
L-Alanine500 mM (10 eq)
ω-Transaminase (lyophilized)1-5 mg/mL
Pyridoxal 5'-phosphate (PLP)1 mM
  • Reaction Setup: In a temperature-controlled vessel, dissolve L-alanine, the keto-acid substrate, and PLP in the potassium phosphate buffer. Adjust the pH to 7.5 with 1 M NaOH if necessary.

  • Enzyme Addition: Add the ω-transaminase to the reaction mixture.

  • Incubation: Stir the reaction mixture at 30-35 °C for 24-48 hours. Monitor the reaction progress by HPLC or LC-MS for the formation of the product and consumption of the ketone.

  • Enzyme Removal: Once the reaction reaches completion (>95% conversion), terminate it by adding an equal volume of acetonitrile or by heating to precipitate the enzyme. Centrifuge the mixture to remove the precipitated protein.

Mechanism Visualization

G Ketone Prochiral Ketone (Substrate) PMP_Enz Enzyme-PMP (Aminated form) Ketone->PMP_Enz 3. Transaldimination PLP_Enz Enzyme-PLP (Aldimine) PLP_Enz->PMP_Enz 2. Tautomerization & Hydrolysis KetoDonor Pyruvate (Byproduct) PLP_Enz->KetoDonor AmineDonor L-Alanine (Amine Donor) AmineDonor->PLP_Enz 1. Transaldimination PMP_Enz->PLP_Enz 4. Tautomerization & Hydrolysis AminoAcid (R)-Amino Acid (Product) PMP_Enz->AminoAcid

Figure 2: Simplified "Ping-Pong" mechanism of ω-Transaminase catalysis.

Stage 3: Product Isolation and Purification

Causality: The final product is an amino acid, making it zwitterionic and highly polar. Ion-exchange chromatography is the most effective method for purification. The Dowex resin is strongly acidic and will retain the positively charged amine group of the product under acidic conditions, allowing impurities to be washed away. Elution with a basic solution (ammonium hydroxide) deprotonates the amine, releasing the product from the resin.

Protocol:

  • Loading: Take the supernatant from the centrifuged reaction mixture and acidify it to pH ~2-3 with 6 M HCl. Load this solution onto a pre-equilibrated column of Dowex® 50WX8 resin.

  • Washing: Wash the column with deionized water until the eluent is neutral (pH ~7). This removes pyruvate, buffer salts, and other uncharged or anionic impurities.

  • Elution: Elute the product from the resin using a 2 M ammonium hydroxide solution.

  • Fraction Collection: Collect fractions and monitor for the presence of the product using TLC (ninhydrin stain) or LC-MS.

  • Final Product: Combine the product-containing fractions and concentrate in vacuo to remove the ammonia and water. Lyophilize the resulting solid to yield (3R)-3-amino-5-(methylsulfanyl)pentanoic acid as a white solid.

  • Characterization: Confirm the structure and purity via ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. Determine the enantiomeric excess (e.e.) via chiral HPLC or by derivatization with a chiral agent (e.g., Marfey's reagent) followed by HPLC analysis.

Troubleshooting and Field Insights

  • Low Conversion in Stage 2: If the enzymatic reaction stalls, consider the following:

    • Enzyme Inhibition: The ketone substrate or the final product may exhibit substrate/product inhibition at higher concentrations. Running the reaction at a lower substrate concentration (10-25 mM) may improve final conversion.

    • pH Drift: Monitor the pH of the reaction. The conversion of L-alanine to pyruvic acid can cause a drop in pH. Ensure the buffer capacity is sufficient to maintain the optimal pH range for the enzyme (typically 7.0-8.5).

    • Cofactor Limitation: Ensure PLP is present in sufficient concentration, as it can degrade over long reaction times.

  • Poor Recovery from Ion-Exchange:

    • Incomplete Elution: Ensure a sufficiently strong base (e.g., 2 M NH₄OH) is used for elution. A gradient elution from water to 2 M NH₄OH can sometimes provide cleaner separation.

    • Column Overloading: Do not exceed the binding capacity of the resin. Refer to the manufacturer's specifications for the Dowex resin.

  • Scalability: This chemoenzymatic process is highly scalable. For larger-scale preparations, consider using an immobilized transaminase to simplify catalyst recovery and reuse.

Conclusion

The described chemoenzymatic protocol provides a reliable and highly enantioselective route to (3R)-3-amino-5-(methylsulfanyl)pentanoic acid. By combining the efficiency of chemical synthesis for precursor generation with the unparalleled stereoselectivity of biocatalysis, this method avoids many of the drawbacks associated with traditional asymmetric synthesis. The protocol is robust, scalable, and utilizes mild, environmentally benign conditions for the key stereochemistry-defining step, making it an excellent choice for academic and industrial applications.

References

  • Schätzle, S., Steffen-Munsberg, F., & Thontowi, A. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(3), 967–976. [Link]

  • ResearchGate. (n.d.). Transaminases for the synthesis of enantiopure beta-amino acids. Retrieved from [Link]

  • Zhang, C., & Sieber, J. D. (2018). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis, 8(11), 10589–10594. [Link]

  • Singh, R. P., & Kumar, V. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry, 1(1). [Link]

  • Gotor-Fernández, V., & Gotor, V. (2019). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules, 24(23), 4348. [Link]

  • Li, G., & Buchwald, S. L. (2020). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 142(15), 7164–7170. [Link]

Sources

Application

analytical methods for (3R)-3-amino-5-(methylsulfanyl)pentanoic acid quantification

An Application Guide to the Quantitative Analysis of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid Introduction (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, a derivative of pentanoic acid, is a non-proteinogenic β-amin...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid

Introduction

(3R)-3-amino-5-(methylsulfanyl)pentanoic acid, a derivative of pentanoic acid, is a non-proteinogenic β-amino acid.[1] As research into novel therapeutic agents, metabolic pathways, and biomarker discovery expands, the need for robust and reliable analytical methods to quantify such unique molecules becomes paramount. The accurate determination of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid in various matrices, including biological fluids and pharmaceutical formulations, is critical for pharmacokinetic studies, dose-response assessments, and quality control.

This guide provides a detailed overview of two distinct, validated analytical methodologies for the quantification of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid. The inherent analytical challenges of this molecule—namely its high polarity and lack of a strong native chromophore—necessitate specialized approaches.[2][3] We will explore a widely accessible High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization and fluorescence detection, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

The protocols herein are designed for researchers, scientists, and drug development professionals, providing not just step-by-step instructions but also the scientific rationale behind key experimental choices. All methodologies are presented in the context of established validation principles, such as those outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure the generation of trustworthy and reproducible data.[4][5][6]

Method 1: HPLC with Pre-column Derivatization and Fluorescence Detection (HPLC-FLD)

Principle of the Method

This method addresses the challenge of detecting (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, which lacks a native chromophore, by chemically attaching a fluorescent tag to its primary amine group. Pre-column derivatization converts the non-fluorescent analyte into a highly fluorescent derivative that can be easily detected and quantified.[2][7] We will utilize 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC), a reagent known for reacting rapidly with both primary and secondary amines to produce stable, highly fluorescent derivatives.[8] The resulting derivatives are less polar than the parent amino acid, allowing for excellent separation on a standard reversed-phase C18 column.

The workflow involves sample preparation, a rapid derivatization step, chromatographic separation of the derivatized analyte from reagent by-products and other matrix components, and finally, quantification based on fluorescence intensity relative to a calibration curve.

Experimental Workflow: HPLC-FLD

HPLC_FLD_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample Biological Matrix (e.g., Plasma) Precip Protein Precipitation (e.g., with Acetonitrile) Sample->Precip Standard Stock Solution of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid Spike Prepare Calibration Standards & QCs by Spiking Matrix Standard->Spike Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Buffer Add Borate Buffer Supernatant->Buffer Reagent Add AQC Reagent Buffer->Reagent React Vortex & Heat (55°C) Reagent->React Inject Inject Derivatized Sample onto HPLC System React->Inject Separate Reversed-Phase C18 Chromatographic Separation Inject->Separate Detect Fluorescence Detection (Ex: 250 nm, Em: 395 nm) Separate->Detect Data Data Acquisition & Quantification Detect->Data

Caption: Workflow for quantification via HPLC with pre-column derivatization.

Detailed Protocol: HPLC-FLD

1. Materials and Reagents

  • (3R)-3-amino-5-(methylsulfanyl)pentanoic acid reference standard (Purity ≥97%)[9]

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) derivatization kit (e.g., Waters AccQ•Tag™)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Formic Acid (FA), LC-MS grade

  • Borate Buffer (provided in kit or prepared, e.g., 0.2 M, pH 8.8)

  • Control matrix (e.g., drug-free human plasma)

2. Preparation of Standards and Samples

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in a 50:50 mixture of Methanol:Water to create a 1 mg/mL stock solution.

  • Working Standards: Serially dilute the stock solution with 50:50 Methanol:Water to prepare working standards for spiking.

  • Calibration Curve and QC Samples: Spike the control matrix with the appropriate working standards to create a calibration curve (e.g., 8 non-zero concentrations) and at least three levels of Quality Control (QC) samples (low, mid, high).

  • Sample Pre-treatment (for plasma):

    • To 100 µL of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube for derivatization.

3. Derivatization Procedure

  • To 10 µL of the supernatant from the pre-treatment step, add 70 µL of borate buffer. Vortex briefly.

  • Add 20 µL of the reconstituted AQC reagent.

  • Immediately vortex for 1 minute.

  • Heat the vial at 55°C for 10 minutes.

  • After cooling to room temperature, transfer the vial to the HPLC autosampler for injection.

4. HPLC Instrumentation and Conditions

  • HPLC System: A quaternary or binary HPLC system with a fluorescence detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 140 mM Sodium Acetate, 17 mM Triethylamine, adjusted to pH 5.05 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 37°C.

  • Injection Volume: 10 µL.

  • Fluorescence Detector Settings: Excitation: 250 nm, Emission: 395 nm.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 0
    0.5 0
    15.0 35
    19.0 60
    21.0 100
    25.0 100
    26.0 0

    | 30.0 | 0 |

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method

LC-MS/MS is the benchmark for high-sensitivity, high-selectivity bioanalysis.[10][11] This method allows for the direct quantification of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, often without the need for derivatization.[12][13] The high polarity of the analyte can pose a challenge for retention on traditional C18 columns; therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often employed to improve retention and peak shape.[14]

The principle involves separating the analyte from matrix components using liquid chromatography, followed by ionization in the mass spectrometer source (typically Electrospray Ionization, ESI, in positive mode). The precursor ion corresponding to the protonated molecule [M+H]⁺ is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable fragment ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and minimizes interferences, allowing for reliable quantification even at very low concentrations.[14]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep_lcms Sample & Standard Preparation cluster_analysis_lcms Instrumental Analysis Sample_lcms Biological Matrix (e.g., Plasma) Precip_lcms Protein Precipitation (Add IS in Acetonitrile) Sample_lcms->Precip_lcms IS_lcms Internal Standard Stock (Stable Isotope Labeled) IS_lcms->Precip_lcms Standard_lcms Analyte Stock Solution Spike_lcms Prepare Calibration Standards & QCs in Matrix Standard_lcms->Spike_lcms Spike_lcms->Precip_lcms Centrifuge_lcms Centrifugation Precip_lcms->Centrifuge_lcms Supernatant_lcms Collect & Dilute Supernatant Centrifuge_lcms->Supernatant_lcms Inject_lcms Inject Sample onto UPLC/HPLC System Supernatant_lcms->Inject_lcms Separate_lcms HILIC Chromatographic Separation Inject_lcms->Separate_lcms Ionize_lcms Electrospray Ionization (ESI+) Separate_lcms->Ionize_lcms Detect_lcms Tandem MS Detection (MRM Mode) Ionize_lcms->Detect_lcms Data_lcms Data Acquisition & Quantification Detect_lcms->Data_lcms

Sources

Method

Application Notes & Protocols: (3R)-3-amino-5-(methylsulfanyl)pentanoic acid as a Versatile Chemical Probe for Interrogating Methionine Metabolism

Introduction: The Critical Role of Methionine Metabolism and the Need for Precision Tools Methionine, an essential sulfur-containing amino acid, holds a central position in cellular metabolism.[1] Beyond its fundamental...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Methionine Metabolism and the Need for Precision Tools

Methionine, an essential sulfur-containing amino acid, holds a central position in cellular metabolism.[1] Beyond its fundamental role in protein synthesis, methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of a vast array of biomolecules, including DNA, RNA, histones, and other proteins.[2][3] This intricate network of reactions, known as the methionine metabolic pathway, is pivotal for epigenetic regulation, redox homeostasis, and the biosynthesis of polyamines.[4] Dysregulation of this pathway is a hallmark of numerous pathologies, most notably cancer, where tumor cells often exhibit a heightened dependence on exogenous methionine for their rapid proliferation and survival.[3]

The enzymes that orchestrate methionine metabolism, such as Methionine Adenosyltransferases (MATs) and a diverse family of methyltransferases, have emerged as compelling therapeutic targets.[4][5] To dissect the complexities of this pathway and to accelerate the development of novel therapeutics, the scientific community requires sophisticated chemical tools. Chemical probes, small molecules designed to study and manipulate biological systems, are indispensable in this endeavor.

(3R)-3-amino-5-(methylsulfanyl)pentanoic acid , a close structural analog of L-methionine, presents itself as a promising scaffold for the development of a new class of chemical probes. Its structural similarity suggests the potential for interaction with methionine-binding proteins, including transporters, metabolic enzymes, and aminoacyl-tRNA synthetases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed protocols for utilizing (3R)-3-amino-5-(methylsulfanyl)pentanoic acid and its derivatives as chemical probes to explore the intricacies of methionine metabolism.

Principle and Potential Applications

As a β-amino acid analog of methionine, (3R)-3-amino-5-(methylsulfanyl)pentanoic acid offers unique opportunities for probing biological systems. Its altered backbone stereochemistry, while maintaining the key side chain, may confer selective interactions with target proteins and potentially altered metabolic fates compared to its α-amino acid counterpart. We envision three primary applications for this compound as a chemical probe:

  • Competitive Inhibition of Methionine-Utilizing Enzymes: The structural similarity to methionine suggests that this compound could act as a competitive inhibitor for enzymes that bind methionine, such as Methionine Adenosyltransferase (MAT). By competing with the natural substrate, it can be used to study the functional consequences of inhibiting SAM synthesis.

  • Probing Methionine Transporters: The uptake of methionine into cells is mediated by specific amino acid transporters.[6] Labeled derivatives of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid could be employed to study the kinetics and specificity of these transporters, offering insights into nutrient uptake in normal and diseased states.

  • Metabolic Labeling and Proteomic Studies: Introduction of isotopic or fluorescent labels onto the (3R)-3-amino-5-(methylsulfanyl)pentanoic acid scaffold could enable its use as a tracer to follow its metabolic fate within the cell. While its incorporation into proteins via methionyl-tRNA synthetase is less likely due to its β-amino acid structure, this property can be experimentally verified.[7][8] More plausibly, it could be used in activity-based protein profiling (ABPP) approaches to identify novel methionine-binding proteins.[9]

Synthesis of Functionalized Probes

To be an effective chemical probe, (3R)-3-amino-5-(methylsulfanyl)pentanoic acid often requires modification with reporter tags (e.g., fluorophores, biotin) or reactive moieties (e.g., photo-crosslinkers, alkynes for click chemistry). Below is a generalized synthetic strategy for producing such derivatives.

General Synthetic Scheme for Tagged Probes

G A (3R)-3-amino-5-(methylsulfanyl)pentanoic acid B N-Protected Amino Acid A->B Protection (e.g., Boc, Fmoc) C Activated Ester B->C Activation (e.g., NHS, HBTU) E Tagged Probe C->E Amide Coupling D Reporter/Tag-NH2 D->E

Caption: Generalized workflow for synthesizing tagged probes.

Protocol 1: Synthesis of a Fluorescently Labeled Probe

This protocol describes a representative synthesis of a fluorescent derivative of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid using a commercially available amine-reactive fluorophore.

Materials:

  • (3R)-3-amino-5-(methylsulfanyl)pentanoic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • Amine-reactive fluorophore (e.g., 5-Carboxytetramethylrhodamine, succinimidyl ester)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • N-Protection:

    • Dissolve (3R)-3-amino-5-(methylsulfanyl)pentanoic acid in a 1:1 mixture of dioxane and water.

    • Add (Boc)₂O and sodium bicarbonate.

    • Stir at room temperature overnight.

    • Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

  • Activation and Coupling:

    • Dissolve the N-Boc protected amino acid, HBTU, and DIPEA in DMF.

    • Stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the amine-containing fluorophore to the reaction mixture.

    • Stir at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the product by flash chromatography.

  • Deprotection:

    • Dissolve the purified, protected probe in a solution of 20% TFA in DCM.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the final fluorescent probe by reverse-phase HPLC.

Experimental Protocols and Applications

Application 1: Enzyme Inhibition Assay - Targeting Methionine Adenosyltransferase (MAT)

This protocol outlines a method to assess the inhibitory potential of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid against MAT enzymes.

G cluster_0 Assay Preparation cluster_1 Reaction & Detection A Recombinant MAT Enzyme D Incubate at 37°C A->D B Methionine (Substrate) B->D C (3R)-3-amino-5-(methylsulfanyl)pentanoic acid (Inhibitor) C->D E SAM Detection Reagent D->E F Measure Signal (e.g., Fluorescence) E->F G Calculate IC50 F->G

Caption: Workflow for MAT inhibition assay.

Protocol 2: MAT Inhibition Assay

Materials:

  • Recombinant human MAT2A enzyme

  • L-Methionine

  • ATP

  • (3R)-3-amino-5-(methylsulfanyl)pentanoic acid

  • Commercially available SAM detection kit (e.g., fluorescent or colorimetric)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 50 mM KCl)

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid in the assay buffer.

  • In a 384-well plate, add the assay buffer, ATP, and varying concentrations of the inhibitor.

  • Add the MAT2A enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding L-methionine to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and detect the amount of SAM produced using a commercial kit according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence at the appropriate excitation/emission wavelengths).

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.

Table 1: Hypothetical MAT2A Inhibition Data

Inhibitor Concentration (µM)% Inhibition
00
115
1048
5075
10092
50098
Application 2: Cellular Uptake Studies

This protocol describes how to use a fluorescently labeled version of the probe to study its uptake into cancer cells.

Protocol 3: Fluorescent Probe Uptake by Flow Cytometry

Materials:

  • Fluorescently labeled (3R)-3-amino-5-(methylsulfanyl)pentanoic acid

  • Cancer cell line with high methionine dependence (e.g., HCT116)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in a 6-well plate and grow to 70-80% confluency.

  • Wash the cells with PBS.

  • Incubate the cells with varying concentrations of the fluorescent probe in serum-free medium for different time points (e.g., 15, 30, 60 minutes) at 37°C.

  • For competition assays, pre-incubate cells with a high concentration of unlabeled L-methionine for 30 minutes before adding the fluorescent probe.

  • After incubation, wash the cells twice with ice-cold PBS.

  • Harvest the cells using trypsin-EDTA and resuspend them in PBS containing 1% FBS.

  • Analyze the cellular fluorescence by flow cytometry.

Data Interpretation and Controls

  • Enzyme Inhibition: A dose-dependent decrease in signal indicates inhibition. The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. It is crucial to run controls without the enzyme and without the substrate to account for background signals.

  • Cellular Uptake: An increase in cellular fluorescence over time and with increasing probe concentration suggests cellular uptake. A significant reduction in fluorescence in the presence of excess L-methionine indicates that the probe is likely taken up by the same transporters as methionine.

Conclusion and Future Perspectives

(3R)-3-amino-5-(methylsulfanyl)pentanoic acid represents a novel and promising scaffold for the development of chemical probes to investigate methionine metabolism. The protocols outlined in this guide provide a framework for its initial characterization as an enzyme inhibitor and for tracking its cellular uptake. Future directions include the synthesis of derivatives with photo-crosslinking moieties for target identification and the development of radiolabeled versions for in vivo imaging studies.[10][11] Such tools will be invaluable for dissecting the role of methionine metabolism in health and disease and for the discovery of new therapeutic strategies.

References

  • Development of SAM-based Chemical Probes for Methyltransferases. (2021). [Source URL not available]
  • The Proteomic and Quantitative Exploration of N-Mustard Analogues of S-Adenosyl-L-Methionine in Protein Systems. (n.d.). ProQuest.
  • S-Adenosylmethionine as a Label-Free Probe for the Detection of Non-Covalent Interactions in the Active Site of Methyltransferase Enzymes. (n.d.). Treasures @ UT Dallas.
  • A Chemical Probe for the Methyl Transferase PRMT5 with a Novel Binding Mode. (n.d.). NIH.
  • Proteomics methods to study methionine oxidation. (2014). Mass Spectrometry Reviews, 33(2), 147-156.
  • Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases. (2022). Molekulyarnaya Biologiya, 56(2), 229-246.
  • Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A)
  • Discovery of novel types of inhibitors of S-adenosylmethionine synthesis by virtual screening. (2009). Journal of Biological Chemistry, 284(49), 34097-34105.
  • Chemical Probes of Histone Lysine Methyltransferases. (2014). ACS Chemical Biology, 9(1), 40-50.
  • Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation. (n.d.).
  • Proteomics methods to study methionine oxid
  • Accurate Proteomewide Measurement of Methionine Oxidation in Aging Mouse Brains. (2021). Journal of Proteome Research, 20(10), 4752-4761.
  • Modifications of methionine residues and subsequent possible neutral losses: A-oxidation, B-alkylation with iodoacetamide.
  • Journal of Medicinal Chemistry Ahead of Print. (n.d.).
  • Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A. (2018). Biochemistry, 57(31), 4691-4701.
  • Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. (2015). Journal of Medicinal Chemistry, 58(9), 3817-3829.
  • Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. (2012). Journal of Medicinal Chemistry, 55(17), 7564-7572.
  • Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. (2015). Journal of Medicinal Chemistry, 58(9), 3817-3829.
  • The specific features of methionine biosynthesis and metabolism in plants. (1999). Current Opinion in Plant Biology, 2(3), 194-198.
  • Analogs of methionyl-tRNA synthetase substrates containing photolabile groups. (1977). Nucleic Acids Research, 4(5), 1681-1694.
  • Critical transporters of methionine and methionine hydroxy analogue supplements across the intestine: What we know so far and what can be learned to advance animal nutrition. (2021).
  • Overview of Methionine Metabolic Pathway. (n.d.).
  • Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence. (2022). Frontiers in Molecular Biosciences, 9, 868471.
  • The Methionine Transamination Pathway Controls Hepatic Glucose Metabolism through Regulation of the GCN5 Acetyltransferase and the PGC-1α Transcriptional Coactivator. (2016). Journal of Biological Chemistry, 291(8), 3984-3996.
  • Microbial methionine transporters and biotechnological applications. (2021). Applied Microbiology and Biotechnology, 105(11), 4385-4395.
  • An Activity-Based Methionine Bioconjugation Approach To Developing Proximity-Activated Imaging Reporters. (2018). Journal of the American Chemical Society, 140(48), 16564-16568.
  • Showing metabocard for Methionine (HMDB0000696). (n.d.).
  • Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence. (2022). Frontiers in Molecular Biosciences, 9, 868471.
  • Methionyl-tRNA synthetase. (2001). Acta Biochimica Polonica, 48(2), 337-350.
  • Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors. (2010). Journal of Medicinal Chemistry, 53(2), 876-886.
  • Structural basis for the dynamics of human methionyl-tRNA synthetase in multi-tRNA synthetase complexes. (2017). Nucleic Acids Research, 45(14), 8617-8628.
  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. (2021). ACS Medicinal Chemistry Letters, 12(5), 808-814.
  • Methionine metabolic pathway. (n.d.).
  • A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. (n.d.). [Source URL not available]

Sources

Application

Application Notes & Protocols: A Phased Approach to the Experimental Investigation of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid

Introduction (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, also known as L-beta-homomethionine, is a beta-amino acid identified as a metabolite in Brassica napus[1]. As a structural analog of methionine and a member of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3R)-3-amino-5-(methylsulfanyl)pentanoic acid, also known as L-beta-homomethionine, is a beta-amino acid identified as a metabolite in Brassica napus[1]. As a structural analog of methionine and a member of the diverse family of amino acid derivatives, this molecule presents a compelling starting point for therapeutic discovery. Amino acid derivatives are foundational to numerous biological processes and have been successfully leveraged as scaffolds for a wide range of pharmaceuticals, including antimicrobial, anti-inflammatory, and cytotoxic agents[2][3][4].

The critical first step in evaluating a novel chemical entity is not to rush into complex, specific assays, but to establish a robust, systematic, and phased experimental plan. This guide provides a comprehensive framework for the preclinical investigation of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, designed for researchers in drug development. Our approach is structured in three logical tiers:

  • Tier 1: Foundational Characterization & Broad-Spectrum Screening. This phase focuses on understanding the molecule's basic properties and casting a wide net to identify potential biological activities.

  • Tier 2: Mechanistic Elucidation & Metabolic Profiling. Upon identifying a "hit" in Tier 1, this phase delves into the underlying mechanism of action and assesses the compound's metabolic fate.

  • Tier 3: In Vivo Pharmacokinetics, Safety, and Efficacy. The final preclinical phase evaluates the compound's behavior and safety in a whole-organism context.

This document provides both the strategic rationale behind each experimental choice and detailed, self-validating protocols to ensure data integrity and reproducibility.

Section 1: Foundational Physicochemical Characterization

Rationale: The integrity of all subsequent biological data is contingent upon a well-characterized compound. Understanding purity, identity, solubility, and stability is non-negotiable. These parameters dictate formulation strategies for every in vitro and in vivo experiment and ensure that observed effects are attributable to the compound itself, not impurities or degradation products.

Table 1: Physicochemical Properties of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid
PropertyValue / MethodRationale
Molecular Formula C6H13NO2SConfirms elemental composition.
Molecular Weight 163.24 g/mol [1]Essential for molar concentration calculations.
Purity >98% (Target)High purity is critical to avoid confounding results from contaminants.
Identity Confirmation ¹H NMR, ¹³C NMR, LC-MSOrthogonal methods to unequivocally confirm the chemical structure.
Solubility Aqueous (PBS, pH 7.4), DMSODetermines appropriate vehicle for biological assays and stock solution preparation.
Stability In assay buffers, at -20°C/-80°CEnsures compound integrity during storage and experimentation.
pKa 3.71 ± 0.10[1]Predicts ionization state at physiological pH, affecting membrane permeability and target binding.
LogP -2.4 (XLogP3)[1]Indicates high hydrophilicity, suggesting potentially low passive cell membrane permeability.
Protocol 1.1: Purity and Identity Confirmation via LC-MS and NMR
  • Objective: To confirm the identity and assess the purity of the synthesized or procured compound.

  • Materials: (3R)-3-amino-5-(methylsulfanyl)pentanoic acid powder, HPLC-grade water, acetonitrile (ACN), formic acid, DMSO-d6.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector, coupled to a Mass Spectrometer (MS), Nuclear Magnetic Resonance (NMR) spectrometer (≥400 MHz).

  • Procedure (LC-MS):

    • Prepare a 1 mg/mL stock solution in an appropriate solvent (e.g., water or DMSO).

    • Inject 5 µL onto a C18 reverse-phase column.

    • Run a gradient elution from 5% ACN with 0.1% formic acid to 95% ACN with 0.1% formic acid over 15 minutes.

    • Monitor UV absorbance at 210 nm and 254 nm.

    • Analyze the MS data in positive and negative ion modes to confirm the parent mass [M+H]⁺ and [M-H]⁻.

    • Validation: Purity should be >98% based on the area under the curve of the primary peak. The observed mass should be within ± 0.1 Da of the theoretical mass (163.07).

  • Procedure (NMR):

    • Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d6.

    • Acquire ¹H and ¹³C NMR spectra.

    • Validation: The observed chemical shifts, splitting patterns, and integrations must be consistent with the expected structure of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid.

Section 2: Tier 1 - In Vitro Broad-Spectrum Biological Screening

Rationale: With no predefined biological target, the initial screening strategy must be broad. We begin with a general cytotoxicity assessment, which is crucial for two reasons: it provides an initial safety profile and, more importantly, it defines the non-toxic concentration range for subsequent bioactivity assays. Observing an effect in an assay is meaningless if the concentration used is simply killing the cells. Following cytotoxicity, we screen against diverse biological systems (bacterial, fungal, cancerous) to identify a potential therapeutic avenue.

Workflow for Tier 1 Screening

G cluster_0 Tier 1: Broad-Spectrum Screening Compound (3R)-3-amino-5-(methylsulfanyl)pentanoic acid Cytotoxicity Protocol 2.1: General Cytotoxicity Assay (e.g., HEK-293, BALB/3T3) Compound->Cytotoxicity Concentration Define Max Non-Toxic Concentration (IC10) Cytotoxicity->Concentration Antimicrobial Protocol 2.2: Antimicrobial Screen (MIC/MBC Assays) Concentration->Antimicrobial Use sub-toxic conc. Antiproliferative Protocol 2.3: Antiproliferative Screen (Cancer Cell Panel) Concentration->Antiproliferative Use sub-toxic conc. EnzymeScreen Protocol 2.4: Enzyme/Receptor Screen (Panel-based) Concentration->EnzymeScreen Use sub-toxic conc. Hit Biological 'Hit' Identified? Antimicrobial->Hit Antiproliferative->Hit EnzymeScreen->Hit

Caption: Tier 1 workflow begins with cytotoxicity to inform concentrations for parallel screens.

Protocol 2.1: General Cytotoxicity Assessment
  • Objective: To determine the concentration of the compound that causes 50% cell death (IC50) in a non-cancerous cell line.

  • Materials: Human Embryonic Kidney 293 (HEK-293) cells, DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Procedure:

    • Seed HEK-293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare a 2-fold serial dilution of the test compound in media, ranging from 1 mM down to ~0.5 µM.

    • Remove old media from cells and add 100 µL of the compound dilutions. Include "vehicle control" (media with the same concentration of DMSO used for the compound) and "no treatment" wells.

    • Incubate for 48 hours at 37°C, 5% CO₂.

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the media and dissolve the formazan crystals in 100 µL of DMSO.

    • Read absorbance at 570 nm using a microplate reader.

    • Validation & Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression. A reliable assay will have a Z-factor > 0.5.

Protocol 2.2: Broad-Spectrum Antimicrobial Screening (MIC/MBC)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of microbes.

  • Materials: Bacterial strains (e.g., S. aureus, E. coli), Fungal strains (e.g., C. albicans), Mueller-Hinton Broth (MHB), 96-well plates, Resazurin dye.

  • Procedure (MIC):

    • In a 96-well plate, perform a 2-fold serial dilution of the test compound in MHB.

    • Add a standardized inoculum of the microbial strain to each well.

    • Include positive (microbe + media), negative (media only), and vehicle controls.

    • Incubate for 18-24 hours at 37°C.

    • Assess growth visually or by adding Resazurin (a colorimetric indicator of metabolic activity). The MIC is the lowest concentration with no visible growth.

  • Procedure (MBC):

    • Take an aliquot from the wells corresponding to the MIC, 2x MIC, and 4x MIC.

    • Plate the aliquot onto an agar plate and incubate.

    • The MBC is the lowest concentration that results in no colony formation.

    • Validation: Standard antibiotics (e.g., Ampicillin, Fluconazole) must be run in parallel as positive controls, and their MIC values should fall within the expected range.

Section 3: Tier 2 - Mechanistic & In Vitro Metabolism Studies

Rationale: A "hit" from Tier 1 provides a critical lead. The next logical step is to understand how and where the compound acts. If the compound shows antiproliferative activity, we must investigate its effect on cell cycle or apoptosis pathways. Concurrently, we must evaluate its metabolic stability. A compound that is instantly metabolized by the liver is unlikely to be a viable drug candidate, regardless of its potency in vitro. These studies are essential for predicting in vivo behavior and guiding further chemical optimization.

Workflow for Tier 2 Mechanistic Studies

G cluster_1 Tier 2: Mechanism & Metabolism Hit Tier 1 'Hit' (e.g., Antiproliferative Activity) Metabolism Protocol 3.2: Metabolic Stability Assay (Liver Microsomes) Hit->Metabolism Mechanism Hypothesis-Driven Mechanistic Assays Hit->Mechanism Data Mechanism of Action & Metabolic Liability Profile Metabolism->Data Apoptosis Apoptosis Assay (Caspase-Glo, Annexin V) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Transport Protocol 3.3: Amino Acid Transport Assay Mechanism->Transport Apoptosis->Data CellCycle->Data Transport->Data

Caption: Tier 2 focuses on mechanism of action and metabolic stability of the identified hit.

Protocol 3.2: Metabolic Stability in Human Liver Microsomes (HLM)
  • Objective: To assess the rate of metabolism of the compound by cytochrome P450 enzymes.

  • Materials: Human Liver Microsomes (pooled), NADPH regenerating system, 0.1 M phosphate buffer (pH 7.4), test compound, control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance), Acetonitrile with internal standard (e.g., Tolbutamide).

  • Procedure:

    • Pre-warm HLM solution and NADPH system to 37°C.

    • In a microcentrifuge tube, add buffer, HLM, and the test compound (final concentration 1 µM).

    • Initiate the reaction by adding the NADPH system.

    • Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min).

    • Quench the reaction immediately by adding the aliquot to cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Validation & Analysis: Plot the natural log of the percentage of compound remaining vs. time. The slope of the line gives the rate of elimination. Calculate the in vitro half-life (t½). The control compounds must show their expected clearance rates.

Protocol 3.3: Amino Acid Transport/Metabolism Assay
  • Objective: To determine if the compound is a substrate for amino acid transporters and/or is incorporated into cellular metabolic pathways. This requires a radiolabeled or stable-isotope-labeled version of the compound.

  • Materials: ¹⁴C- or ³H-labeled (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, relevant cell line (e.g., a cancer cell line from Tier 1), uptake buffer, scintillation fluid.

  • Procedure:

    • Plate cells in a 24-well plate and grow to confluency.

    • Wash cells with uptake buffer.

    • Add the radiolabeled compound to the cells and incubate for various short time points (e.g., 1, 5, 15 minutes). To test for specific transporters, co-incubate with known inhibitors or excess natural amino acids (e.g., methionine).

    • Stop the uptake by washing the cells rapidly with ice-cold buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

    • Validation & Analysis: Uptake should be time-dependent. Competition with natural amino acids would suggest transport via a specific amino acid transporter. This technique provides insight into how the compound enters cells, a key aspect of its pharmacodynamics[5][6].

Section 4: Tier 3 - In Vivo Preclinical Evaluation

Rationale: Promising in vitro data is a prerequisite, but not a guarantee, of in vivo success. This tier assesses the compound's behavior in a complex biological system. Pharmacokinetics (PK) is the first step, as it answers the fundamental question: does the compound get absorbed and distributed to tissues, and how long does it last?[7][8][9]. This is followed by acute toxicity studies to establish a safe dose range for subsequent efficacy studies in a relevant animal model of the disease identified in Tier 1.

Workflow for Tier 3 In Vivo Evaluation

G cluster_2 Tier 3: In Vivo Evaluation Candidate Optimized Lead Compound PK Protocol 4.1: Pharmacokinetic (PK) Study (Rodent, IV & PO) Candidate->PK Tox Protocol 4.2: Acute Toxicity Study (Dose Escalation, MTD) PK->Tox Inform Dosing Efficacy Protocol 4.3: Efficacy Study (Relevant Disease Model) Tox->Efficacy Establish Safe Dose Decision Preclinical Candidate Selection Efficacy->Decision

Caption: The Tier 3 in vivo cascade from pharmacokinetics to safety and efficacy studies.

Protocol 4.1: Pharmacokinetic (PK) Profiling in Rodents
  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability) after intravenous (IV) and oral (PO) administration.

  • Materials: Male Sprague-Dawley rats (n=3-5 per group), dosing vehicles, blood collection tubes (containing anticoagulant), LC-MS/MS for bioanalysis.

  • Procedure:

    • Fast animals overnight.

    • Administer the compound via IV bolus (e.g., 1 mg/kg) and oral gavage (e.g., 10 mg/kg) to separate groups.

    • Collect blood samples (~100 µL) from the tail or saphenous vein at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C.

    • Prepare a calibration curve by spiking known concentrations of the compound into blank plasma.

    • Extract the compound from plasma samples (e.g., via protein precipitation) and analyze concentrations using a validated LC-MS/MS method.

    • Validation & Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key PK parameters. The LC-MS/MS method must be validated for linearity, accuracy, and precision.

Protocol 4.2: Acute Toxicity Study
  • Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity.

  • Materials: Rodents (mice or rats), dosing vehicle, equipment for clinical observation (body weight, behavior).

  • Procedure:

    • Use a dose escalation design, starting with a low dose informed by in vitro cytotoxicity and in vivo PK data.

    • Administer a single dose to a small group of animals (n=3).

    • Observe animals closely for clinical signs of toxicity (e.g., changes in posture, breathing, activity) for up to 14 days[10].

    • Record body weight daily.

    • If no severe toxicity is observed, escalate the dose in a new group of animals.

    • The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity.

    • At the end of the study, perform necropsy and histopathological analysis of major organs.

    • Validation: This is a regulatory-style study that must be conducted with careful documentation. It provides the essential safety data required before proceeding to more complex efficacy studies[11][12].

Conclusion

This document outlines a rigorous, tiered approach for the systematic evaluation of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid. By progressing logically from fundamental physicochemical characterization through broad in vitro screening to targeted in vivo studies, researchers can efficiently and effectively assess the therapeutic potential of this novel chemical entity. Each protocol is designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of high-quality, reproducible data. This framework minimizes resource expenditure on unpromising candidates and maximizes the probability of identifying a viable preclinical drug candidate.

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Sources

Method

Quantitative Analysis of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid in Biological Matrices using HPLC-MS/MS

An Application Note for Drug Development Professionals Abstract This application note presents a robust and sensitive method for the quantitative analysis of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, a polar β-amino...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, a polar β-amino acid, in plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The inherent challenges in analyzing small, polar, and non-chromophoric molecules are overcome by employing a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy, which obviates the need for chemical derivatization. The method utilizes a simple protein precipitation step for sample preparation and positive mode electrospray ionization for detection. This protocol is designed for researchers in drug metabolism, pharmacokinetics (DMPK), and metabolomics, providing a detailed workflow from sample preparation to method validation in accordance with regulatory standards.

Introduction: The Analytical Challenge

(3R)-3-amino-5-(methylsulfanyl)pentanoic acid, also known as L-β-homomethionine, is a sulfur-containing β-amino acid.[1] As a metabolite and a chiral molecule, its accurate quantification in biological systems is crucial for pharmacokinetic studies, biomarker discovery, and safety assessment in drug development.

The analysis of such compounds presents several distinct challenges:

  • High Polarity: The zwitterionic nature of the amino acid makes it poorly retained on traditional reversed-phase HPLC columns.[2]

  • Lack of Chromophore: The absence of a UV-absorbing functional group renders analysis by HPLC-UV difficult without chemical derivatization.[3][4] While derivatization can solve retention and detection issues, it introduces extra steps, variability, and the use of potentially toxic reagents.[3][4]

  • Matrix Complexity: Biological samples like plasma contain numerous endogenous compounds that can interfere with analysis and suppress the mass spectrometry signal.

To address these issues, this method leverages the power of HILIC for chromatographic separation coupled with the sensitivity and specificity of tandem mass spectrometry. HILIC is an ideal technique for retaining and separating highly polar compounds in their native form, using a high-organic mobile phase that is perfectly suited for efficient electrospray ionization (ESI).[5][6]

Principle of the HILIC-MS/MS Method

The analytical strategy is built on two core technologies:

A. Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separation is based on the partitioning of a polar analyte between a polar stationary phase and a mobile phase with a high concentration of a less polar, water-miscible organic solvent (typically acetonitrile). A water-enriched layer forms on the surface of the stationary phase, and the polar analyte partitions into this layer, resulting in retention.[3] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component). This approach provides excellent retention for polar molecules that elute in or near the void volume in reversed-phase chromatography.

B. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): Following chromatographic separation, the analyte is introduced into the mass spectrometer via an ESI source. In the presence of an acidic mobile phase, the amino group of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid is readily protonated, forming a positive ion [M+H]⁺.[7][8] This precursor ion is isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored by the third quadrupole (Q3). This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity by filtering out background noise and interferences.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P Plasma Sample + Internal Standard PP Protein Precipitation (Acetonitrile) P->PP C Centrifugation PP->C S Supernatant for Injection C->S HPLC HILIC Separation S->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MSMS Tandem MS (MRM Detection) ESI->MSMS Integ Peak Integration MSMS->Integ Calib Calibration Curve Integ->Calib Quant Quantification Calib->Quant

Figure 1: Overall analytical workflow from sample preparation to final quantification.

Detailed Experimental Protocol

Materials and Reagents
  • Reference Standard: (3R)-3-amino-5-(methylsulfanyl)pentanoic acid (purity ≥97%)

  • Internal Standard (IS): Isotopically labeled analog, e.g., (3R)-3-amino-5-(methylsulfanyl)pentanoic acid-¹³C₅,¹⁵N₁, or a structurally similar compound like Pregabalin.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Additives: Ammonium formate (LC-MS grade), Formic acid (LC-MS grade).

  • Biological Matrix: Blank human plasma (K₂EDTA).

Instrumentation
  • HPLC System: A UHPLC system capable of delivering precise gradients at high pressures (e.g., Shimadzu Nexera, Waters Acquity UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+, Waters Xevo TQ-S, Agilent 6495C).

Preparation of Standards and Solutions
  • Mobile Phase A (Aqueous): 10 mM Ammonium formate with 0.15% formic acid in 95:5 Water:Acetonitrile.[9]

  • Mobile Phase B (Organic): 10 mM Ammonium formate with 0.15% formic acid in 5:95 Water:Acetonitrile.[9]

  • Analyte Stock Solution: Prepare a 1.0 mg/mL stock solution of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid in 50:50 Methanol:Water.

  • Internal Standard Stock Solution: Prepare a 1.0 mg/mL stock of the IS in 50:50 Methanol:Water.

  • Calibration Standards & Quality Controls (QCs): Serially dilute the analyte stock solution and spike into blank plasma to prepare calibration standards (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations (LQC, MQC, HQC).

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (e.g., 500 ng/mL).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Method Parameters
Parameter Condition
HPLC Column Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 150 mm, 2.7 µm)[2][10]
Column Temperature 40 °C
Injection Volume 5 µL
Flow Rate 0.4 mL/min
Gradient Elution Time (min)
0.0
5.0
5.1
7.0
MS Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: m/z 164.1 → 118.1 (Loss of HCOOH) IS (Pregabalin): m/z 160.1 → 142.1 (Loss of NH₃)
Capillary Voltage 4000 V[7]
Source Temperature 500 °C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 60 psi
Curtain Gas 35 psi

Note: MS parameters are instrument-dependent and require optimization.

Figure 2: Proposed ionization and fragmentation pathway for the analyte in positive ESI-MS/MS.
A Note on Chiral Separation

The method described quantifies the total concentration of 3-amino-5-(methylsulfanyl)pentanoic acid. It does not separate the (3R) and (3S) enantiomers. If enantiomeric separation is required, a specialized chiral stationary phase (CSP) must be used. This typically involves a different chromatographic approach, such as:

  • Polysaccharide-based CSPs: (e.g., CHIRALCEL® series) often used with normal-phase eluents (e.g., hexane/ethanol mixtures with an acidic or basic modifier).[11]

  • Macrocyclic Antibiotic-based CSPs: (e.g., CHIROBIOTIC™ series) which can operate in various modes, including polar organic or reversed-phase.[12]

Developing a chiral separation is a distinct process that requires screening different CSPs and mobile phase compositions to achieve resolution.

Method Validation Protocol

The analytical method must be validated to ensure its reliability for the intended application. Validation should be performed according to established regulatory guidelines, such as the FDA M10 Bioanalytical Method Validation.[13][14]

Validation Parameter Experiment Typical Acceptance Criteria
Selectivity & Specificity Analyze at least 6 different blank plasma lots for interferences at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range Analyze calibration curves (minimum 6 non-zero points) on 3 separate days.R² ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal value (±20% at LLOQ).
Accuracy & Precision Analyze 5 replicates of QC samples (LLOQ, LQC, MQC, HQC) in 3 separate runs (intra-day and inter-day).[9]Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[15]
Matrix Effect Compare the analyte response in post-extraction spiked blank plasma from 6 lots to the response in a neat solution.[16]The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Recovery Compare analyte response in pre-extraction spiked plasma to post-extraction spiked plasma at LQC, MQC, and HQC levels.Recovery should be consistent and reproducible.
Stability Evaluate analyte stability in plasma under various conditions: - Freeze-Thaw (3 cycles) - Short-Term (Room temp, 4h) - Long-Term (-80°C, 30 days) - Post-Preparative (Autosampler, 24h)Mean concentration of stability samples should be within ±15% of the nominal concentration.[9]

Expected Results and Discussion

This HILIC-MS/MS method provides excellent retention and peak shape for (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, with a typical retention time of approximately 3-4 minutes. The use of a gradient ensures that the analyte is well-separated from the solvent front and potential early-eluting matrix components. The simple protein precipitation sample preparation is fast and effective, typically yielding recoveries >80%.

A key aspect of HILIC is the careful control of the mobile phase composition, including the organic/aqueous ratio and buffer concentration.[3][5] Minor variations can significantly impact retention time and peak shape. The use of a stable-isotope labeled internal standard is highly recommended to compensate for any variability in sample preparation, matrix effects, and instrument response, ensuring the highest accuracy and precision.[10]

Conclusion

This application note describes a sensitive, specific, and robust HILIC-MS/MS method for the quantification of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid in plasma. The method avoids chemical derivatization, utilizes a simple and rapid sample preparation procedure, and is suitable for high-throughput analysis in a regulated bioanalytical laboratory. The detailed protocol and validation framework provide a solid foundation for researchers engaged in preclinical and clinical drug development to accurately assess the pharmacokinetic profile of this and other similar polar molecules.

References

  • T. Soga, Y. Ueno, H. Naraoka, Y. Ohashi, M. Tomita, T. Nishioka. (2000). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 72(6), 1236-1241. [Link]

  • Ueno, Y., Soga, T., Tomita, M., & Nishioka, T. (2000). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. PubMed. [Link]

  • HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. LCGC North America. [Link]

  • Waters Corporation. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Waters Application Note. [Link]

  • Lange, M., Schimek, C., Spinty, S., & Hoffmann, G. F. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinica chimica acta, 457, 43–49. [Link]

  • Clowers, B. H., Dwivedi, P., Steiner, W. E., Hill, H. H., & Bendiak, B. K. (2005). Electrospray Ionization Ion Mobility Spectrometry of Amino Acids: Ion Mobilities and a Mass−Mobility Correlation. The Journal of Physical Chemistry A, 109(26), 5834–5842. [Link]

  • Kruve, A., & Lõkov, K. (2017). Influence of the amino acid composition on the ionization efficiencies of small peptides. Analytical and bioanalytical chemistry, 409(24), 5737–5744. [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Application Note. [Link]

  • Soga, T., Ueno, Y., Naraoka, H., Ohashi, Y., Tomita, M., & Nishioka, T. (2000). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. Analytical Chemistry, 72(6), 1236-1241. [Link]

  • Yazawa, I. (2018). LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. 7th World Congress on Mass Spectrometry. [Link]

  • Gupta, R. C., Lall, R., Srivastava, A., & Sinha, A. (2015). Analysis of amino acids by high performance liquid chromatography. Journal of Applied Pharmaceutical Science, 5(1), 129-136. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA Guidance Document. [Link]

  • Dadgar, D., & Burnett, P. E. (2001). Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA Guidance Document. [Link]

  • LCGC International. (2025). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC International, 2(9). [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA Guidance Document. [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database. Chiral Technologies. [Link]

  • Liu, S., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(12), 2893. [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek Technical Note. [Link]

  • Shimadzu Corporation. (2021). Direct analysis of 33 amino acids in beverages by LC-MS/MS. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). (3S)-5-amino-3-methylpentanoic acid. PubChem Compound Database. [Link]

  • Pirkle, W. H. (1998). Chiral separations of amino acids.
  • ResearchGate. (n.d.). Chiral separation of amino acids and derivatives by CE. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. [Link]

  • Savoia, A. M., et al. (2018). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Chromatography B, 1092, 456-462. [Link]

  • ChemBK. (n.d.). 3-Methyl pentanoic acid. ChemBK Database. [Link]

  • Smith, C. A., et al. (2019). Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry. BMC Bioinformatics, 20(1), 226. [Link]

  • MASONACO. (n.d.). Free amino acids (LC-MS/MS). MASONACO Analytical Services. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid

Welcome to the technical support center for the synthesis of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, a key building block in pharmaceutical development. This guide provides in-depth troubleshooting advice and freq...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, a key building block in pharmaceutical development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists overcome common challenges and improve the yield and purity of their synthesis.

Introduction: Navigating the Synthesis of a Chiral β-Amino Acid

The synthesis of enantiomerically pure β-amino acids like (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, also known as L-β-homomethionine, presents a series of challenges that require careful control of reaction conditions and a thorough understanding of the underlying chemical principles. This guide is structured around a common and effective synthetic strategy: an asymmetric Michael addition to establish the carbon backbone, followed by functional group transformations and chiral resolution to isolate the desired (R)-enantiomer.

Our approach is to empower you with not just the "how," but also the "why," enabling you to diagnose issues in your experimental workflow and implement robust solutions.

Proposed Synthetic Pathway Overview

A prevalent and logical approach to synthesizing (3R)-3-amino-5-(methylsulfanyl)pentanoic acid involves a three-main-stage process. This pathway is chosen for its versatility and the extensive body of literature supporting each transformation.

Synthesis_Pathway A Stage 1: Michael Addition (C-C and C-N bond formation) B Stage 2: Reduction of Nitro Group (Conversion to amine) A->B Intermediate: Racemic β-nitro ester C Stage 3: Chiral Resolution (Isolation of (R)-enantiomer) B->C Intermediate: Racemic β-amino acid D Final Product: (3R)-3-amino-5-(methylsulfanyl)pentanoic acid C->D

Caption: Proposed synthetic workflow for (3R)-3-amino-5-(methylsulfanyl)pentanoic acid.

Stage 1: Asymmetric Michael Addition

The cornerstone of this synthesis is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. A common strategy involves the Michael addition of nitromethane to an appropriate acrylate precursor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the Michael addition?

A1: A suitable starting material is methyl 4-(methylsulfanyl)but-2-enoate. This can be synthesized from commercially available precursors. The nitromethane serves as the nucleophile that will ultimately become the amino group of the target molecule.

Q2: Why is nitromethane used as the nucleophile?

A2: Nitromethane is an excellent choice for several reasons. The nitro group is a strong electron-withdrawing group, making the protons on the α-carbon acidic enough to be removed by a base, forming a stabilized carbanion (nitronate). This carbanion is a soft nucleophile, which preferentially undergoes 1,4-conjugate addition (Michael addition) rather than 1,2-addition to the carbonyl group.[1][2][3] Furthermore, the nitro group can be readily reduced to a primary amine in a subsequent step.[4]

Q3: What are the common catalysts for this Michael addition?

A3: A variety of catalysts can be employed, ranging from basic catalysts to more sophisticated organocatalysts for asymmetric induction. For a racemic synthesis, a simple base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is effective.[5] For an enantioselective approach, chiral catalysts such as cinchona alkaloid derivatives or chiral thioureas are often used to control the stereochemistry of the newly formed chiral center.[6]

Troubleshooting Guide: Michael Addition
Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion 1. Insufficiently basic catalyst: The base may not be strong enough to deprotonate the nitromethane effectively. 2. Low reactivity of the Michael acceptor: Steric hindrance on the β-carbon of the acrylate can impede the nucleophilic attack. 3. Low reaction temperature: The reaction may require more thermal energy to overcome the activation barrier.1. Switch to a stronger, non-nucleophilic base: Consider using DBU or a stronger base if your current choice is ineffective.[7] 2. Increase reaction temperature: Gradually increase the temperature while monitoring for side product formation. Microwave irradiation can sometimes be beneficial.[5] 3. Increase catalyst loading: A higher concentration of the catalyst can increase the rate of reaction.
Formation of side products (e.g., double addition) 1. Excess nitromethane or prolonged reaction time: This can lead to the Michael adduct reacting again with the acrylate.[8] 2. Use of a protic solvent: Protic solvents can interfere with the catalyst and promote side reactions.1. Use a stoichiometric amount or slight excess of nitromethane: Carefully control the stoichiometry of your reactants. 2. Monitor the reaction closely by TLC or LC-MS: Quench the reaction as soon as the starting material is consumed. 3. Use an aprotic solvent: Solvents like THF, DCM, or toluene are generally preferred.
Poor diastereoselectivity (in asymmetric synthesis) 1. Suboptimal catalyst: The chosen chiral catalyst may not be providing sufficient facial discrimination. 2. Incorrect solvent: The solvent can significantly influence the transition state of the reaction. 3. Temperature is too high: Asymmetric induction is often more effective at lower temperatures.1. Screen different chiral catalysts: Explore different classes of organocatalysts (e.g., thioureas, squaramides). 2. Solvent screening: Test a range of aprotic solvents with varying polarities. 3. Lower the reaction temperature: Conduct the reaction at 0 °C, -20 °C, or even lower if feasible.

Stage 2: Reduction of the Nitro Group

Once the β-nitro ester is successfully synthesized, the next critical step is the reduction of the nitro group to a primary amine.

Frequently Asked Questions (FAQs)

Q4: What are the most reliable methods for reducing an aliphatic nitro group to an amine?

A4: Catalytic hydrogenation is a widely used and effective method. This typically involves using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni) under a hydrogen atmosphere.[4][9] Another common method is the use of a metal in acidic media, such as iron in acetic acid or tin(II) chloride.[4][9]

Q5: Are there any functional groups that are sensitive to these reduction conditions?

A5: Yes. Catalytic hydrogenation with Pd/C can also reduce other functional groups like alkenes, alkynes, and can cause debenzylation. If your molecule contains such groups that you wish to preserve, you may need to choose your reducing agent carefully or use protecting groups. Reduction with metals in acid is generally more chemoselective for the nitro group.

Q6: Can the ester group be reduced during the nitro reduction?

A6: With catalytic hydrogenation or metal/acid reductions, the ester group is generally stable. However, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the nitro group and the ester, which should be avoided if the carboxylic acid is the desired functionality.[9]

Troubleshooting Guide: Nitro Group Reduction
Problem Potential Cause(s) Recommended Solution(s)
Incomplete reduction 1. Inactive catalyst: The hydrogenation catalyst may have lost its activity. 2. Insufficient hydrogen pressure: The pressure may be too low for the reaction to proceed to completion. 3. Catalyst poisoning: Impurities in the starting material or solvent can poison the catalyst.1. Use fresh catalyst: Ensure your catalyst is active. 2. Increase hydrogen pressure: Gradually increase the pressure within safe limits for your equipment. 3. Purify the starting material: Ensure the β-nitro ester is free of impurities, especially sulfur-containing compounds if using a metal catalyst.
Formation of hydroxylamine or other side products 1. Incomplete reduction: The hydroxylamine is an intermediate in the reduction of a nitro group to an amine.[10] 2. Reaction conditions are too mild: Insufficient reducing power may lead to the accumulation of intermediates.1. Increase reaction time or temperature: Allow the reaction to proceed for a longer duration or at a slightly elevated temperature. 2. Increase the amount of reducing agent: Ensure a sufficient excess of the reducing agent is used.
Low isolated yield after workup 1. Product is water-soluble: The resulting amino acid may have significant solubility in the aqueous phase during extraction. 2. Emulsion formation during extraction: This can lead to loss of product.1. Saturate the aqueous phase with salt: Use brine to decrease the solubility of the amino acid in the aqueous layer. 2. Use a different extraction solvent: Try a more polar organic solvent like ethyl acetate or a mixture of solvents. 3. Break the emulsion: Add a small amount of a different solvent or filter the mixture through celite.

Stage 3: Chiral Resolution

For many applications, obtaining a single enantiomer is crucial. If an asymmetric Michael addition was not employed or did not provide sufficient enantiomeric excess, a chiral resolution of the racemic β-amino acid is necessary.

Frequently Asked Questions (FAQs)

Q7: What is the most common method for resolving racemic amino acids?

A7: The most common method is the formation of diastereomeric salts using a chiral resolving agent.[11][12] Since the target molecule is an amino acid, it is amphoteric. One can form a salt with either a chiral acid or a chiral base. For resolving a racemic amino acid, a chiral acid like tartaric acid or a chiral base like a chiral amine is typically used.[13]

Q8: How do I choose a suitable resolving agent?

A8: The choice of resolving agent is often empirical. It is recommended to screen a variety of commercially available and relatively inexpensive chiral acids and bases. The goal is to find a resolving agent that forms a diastereomeric salt with one enantiomer of your amino acid that has significantly different solubility in a particular solvent compared to the other diastereomeric salt. This allows for separation by fractional crystallization.[11]

Q9: What is a typical procedure for diastereomeric salt resolution?

A9: A typical procedure involves dissolving the racemic amino acid and the chiral resolving agent in a suitable solvent, often with gentle heating. The solution is then slowly cooled to allow the less soluble diastereomeric salt to crystallize. The crystals are collected by filtration, and the process may be repeated to improve the diastereomeric purity. Finally, the resolving agent is removed by acid-base extraction to yield the enantiomerically enriched amino acid.[14]

Troubleshooting Guide: Chiral Resolution
Problem Potential Cause(s) Recommended Solution(s)
No crystallization of diastereomeric salts 1. Salts are too soluble in the chosen solvent: The diastereomeric salts may be highly soluble, preventing crystallization. 2. Incorrect stoichiometry of resolving agent: An inappropriate ratio of resolving agent to racemate can hinder crystallization.1. Screen different solvents: Try a range of solvents with varying polarities. Sometimes a mixture of solvents is effective. 2. Vary the stoichiometry: Experiment with different molar ratios of the resolving agent. 3. Use seeding: Introduce a small crystal of the desired diastereomeric salt to induce crystallization.
Low diastereomeric excess (d.e.) of the crystallized salt 1. The solubilities of the diastereomeric salts are too similar: This makes separation by crystallization inefficient. 2. Crystallization occurred too quickly: Rapid crystallization can trap impurities and the other diastereomer.1. Try a different resolving agent: The interaction between the resolving agent and the enantiomers is crucial for good separation. 2. Slow down the crystallization process: Allow the solution to cool slowly and undisturbed. 3. Recrystallize the diastereomeric salt: One or more recrystallizations can significantly improve the d.e.
Difficulty in removing the resolving agent 1. Inefficient acid-base extraction: The pH may not be optimal for separating the amino acid from the resolving agent. 2. Formation of a stable emulsion during extraction. 1. Optimize the pH of the aqueous phase: Carefully adjust the pH to ensure the amino acid is in its desired ionic form (e.g., zwitterion) and the resolving agent is in a form that is soluble in either the organic or aqueous phase. 2. Use a different solvent system for extraction: Experiment with different organic and aqueous phases.

Experimental Protocols

Protocol 1: Racemic Synthesis of Methyl 3-nitro-5-(methylsulfanyl)pentanoate

This protocol is a general guideline for the Michael addition of nitromethane to methyl 4-(methylsulfanyl)but-2-enoate.

  • To a solution of methyl 4-(methylsulfanyl)but-2-enoate (1.0 eq) in anhydrous THF (0.5 M) at 0 °C, add nitromethane (1.2 eq).

  • Add DBU (0.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-nitro ester.

Protocol 2: Reduction of Methyl 3-nitro-5-(methylsulfanyl)pentanoate

This protocol outlines the reduction of the nitro group to a primary amine using catalytic hydrogenation.

  • Dissolve the methyl 3-nitro-5-(methylsulfanyl)pentanoate (1.0 eq) in methanol (0.2 M).

  • Add 10% Pd/C (10 mol % Pd) to the solution.

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate in vacuo to yield the crude racemic methyl 3-amino-5-(methylsulfanyl)pentanoate. This can be hydrolyzed to the carboxylic acid using standard procedures (e.g., aqueous NaOH followed by acidification) before proceeding to chiral resolution.

Visualization of Key Processes

Michael_Addition_Mechanism cluster_0 Michael Addition A Nitromethane + Base B Nitronate anion (Nucleophile) A->B Deprotonation D Conjugate Addition B->D C α,β-Unsaturated ester (Electrophile) C->D E Enolate Intermediate D->E F Protonation E->F G β-Nitro ester F->G

Caption: Mechanism of the base-catalyzed Michael addition of nitromethane.

Chiral_Resolution_Process A Racemic β-amino acid ((R)-enantiomer + (S)-enantiomer) C Formation of Diastereomeric Salts ((R,R)-salt + (S,R)-salt) A->C B Chiral Resolving Agent (e.g., (R)-Mandelic Acid) B->C D Fractional Crystallization (Separation based on solubility) C->D E Less Soluble Salt (e.g., (R,R)-salt) D->E F More Soluble Salt (in mother liquor) D->F G Isolation of Pure Enantiomer (Acid-base extraction) E->G H (R)-β-amino acid G->H

Caption: Workflow for the chiral resolution of a racemic amino acid.

References

  • Aromatic Side Chain Reduction: Nitro. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]

  • Nitro Reduction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). In Wikipedia. Retrieved from [Link]

  • Amine, Nitro compounds, Reduction. (n.d.). In Aakash Institute. Retrieved from [Link]

  • Chiral resolution. (n.d.). In Wikipedia. Retrieved from [Link]

  • Resolution of Enantiomers. (2025, September 15). In Chiralpedia. Retrieved from [Link]

  • Resolution (Separation) of Enantiomers. (2020, May 30). In Chemistry LibreTexts. Retrieved from [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). In Chemistry LibreTexts. Retrieved from [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). In Master Organic Chemistry. Retrieved from [Link]

  • Asymmetric Michael Addition. (n.d.). In Buchler GmbH. Retrieved from [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). In Unchained Labs. Retrieved from [Link]

  • Butterick, J. R., & Unrau, A. M. (1974). Reduction of β-nitrostyrene with sodium bis-(2-methoxyethoxy)-aluminium dihydride. A convenient route to substituted phenylisopropylamines. Journal of the Chemical Society, Chemical Communications, (8), 307-308. [Link]

  • Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. (2019). ACS Omega, 4(1), 2246–2253. [Link]

  • Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. (2007). Molecules, 12(9), 2149–2157. [Link]

  • Moussaoui, Y., & Ben Salem, R. (2009). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in biphasic medium. Journal de la Société Chimique de Tunisie, 11, 37-43. [Link]

  • Michael Addition Reaction Mechanism. (n.d.). In Chemistry Steps. Retrieved from [Link]

  • Michael Addition. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. (2025, January 7). Beilstein Journal of Organic Chemistry, 11, 1057–1061. [Link]

  • Improved synthesis of optically pure (S)-3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (S)-pregabalin. (2011).
  • An asymmetric synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid. (2007).
  • Reduction of nitro to amino and oxidation of amino to nitro. (2023, March 12). In Química Organica. Retrieved from [Link]

  • The asymmetric Michael addition reactions using chiral imines. (n.d.). In ElectronicsAndBooks. Retrieved from [Link]

  • Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid. (1998). U.S.
  • Synthesis of L- and D-[methyl-11C]methionine. (2025, August 10). Journal of Nuclear Medicine, 28(6), 1037-1040. [Link]

  • Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid. (2011). U.S.
  • Racemic preparation method for chiral β-amino acid and derivative thereof. (2021).
  • The Michael Addition Reaction and Conjugate Addition. (2023, May 24). In Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of 3,5-dihydroxy-3-methylpentanoic acid and the delta-lactone thereof. (1959). U.S.
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Optimization

troubleshooting (3R)-3-amino-5-(methylsulfanyl)pentanoic acid solubility issues

Welcome to the technical support center for (3R)-3-amino-5-(methylsulfanyl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3R)-3-amino-5-(methylsulfanyl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid that influence its solubility?

A1: (3R)-3-amino-5-(methylsulfanyl)pentanoic acid is a β-amino acid. Like other amino acids, its solubility is governed by the presence of both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH2). In solid form and in aqueous solutions near neutral pH, amino acids primarily exist as zwitterions[1]. These are molecules with both a positive and a negative charge, resulting in a net neutral charge[1]. This zwitterionic nature leads to strong intermolecular ionic attractions, giving the compound a high melting point and making it crystalline[1].

The key properties influencing its solubility are:

  • Zwitterionic State: This allows for strong interactions with polar solvents like water[1].

  • pH-Dependent Charge: The overall charge of the molecule changes with the pH of the solution. At low pH, the amino group is protonated (-NH3+), and at high pH, the carboxylic acid group is deprotonated (-COO-). This charge modulation is crucial for solubility manipulation.

  • Side Chain: The 5-(methylsulfanyl)pentanoic acid side chain has a moderate degree of hydrophobicity which can influence its interaction with different solvents.

Q2: I'm having trouble dissolving (3R)-3-amino-5-(methylsulfanyl)pentanoic acid in water. What is the likely cause?

A2: Difficulty dissolving this compound directly in neutral water can be attributed to its zwitterionic form, where the strong intermolecular forces in the crystal lattice require significant energy to overcome. While generally soluble in water, the dissolution rate might be slow, or the solubility limit might be lower than expected at the isoelectric point (pI). The isoelectric point is the pH at which the net charge of the molecule is zero[3]. At this pH, solubility is at its minimum[4][5].

Q3: In which solvents is (3R)-3-amino-5-(methylsulfanyl)pentanoic acid expected to be soluble or insoluble?

A3: Based on the "like dissolves like" principle, polar compounds dissolve best in polar solvents, while nonpolar compounds dissolve in nonpolar solvents[6][7][8].

  • High Solubility: Expected in polar protic solvents, most notably water. The hydrochloride salt form of the compound is reported to be soluble in water[9].

  • Moderate to Low Solubility: Polar aprotic solvents (e.g., DMSO, DMF) may be effective, but solubility will likely be lower than in water. Mixtures of water with polar organic solvents like ethanol generally lead to a decrease in amino acid solubility compared to pure water[4][10][11].

  • Insoluble: Nonpolar organic solvents such as hexane, toluene, and diethyl ether are unlikely to be effective solvents. The lack of strong attractions between the nonpolar solvent molecules and the zwitterionic amino acid means there is insufficient energy to break apart the ionic lattice of the solid[1].

Troubleshooting Guides

Issue 1: The compound is not dissolving in my aqueous buffer.

This is a common issue and can typically be resolved by adjusting the pH of your solution.

Caption: Troubleshooting workflow for aqueous solubility.

  • Prepare a slurry: Add the desired amount of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid to your aqueous buffer.

  • Monitor pH: Place a calibrated pH probe into the slurry.

  • Acidic Adjustment (to form the cation): Slowly add a dilute solution of HCl (e.g., 0.1 M) dropwise while stirring. The compound should dissolve as the pH drops significantly below the pI.

  • Basic Adjustment (to form the anion): Alternatively, slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise while stirring. The compound should dissolve as the pH rises significantly above the pI. The increase in solubility is directly proportional to the amount of acid or base added[4][5].

  • Final pH Adjustment: Once the compound is fully dissolved, you can carefully adjust the pH back to your target experimental value if necessary. Be aware that if you bring the pH back towards the pI, the compound may precipitate out of solution.

Issue 2: The compound precipitates out of solution during my experiment.

Precipitation during an experiment is often caused by a change in the solution's conditions that reduces the compound's solubility.

Potential Cause Explanation Recommended Solution
Temperature Change Solubility of most solids in water increases with temperature. If your experiment involves a cooling step, the compound may precipitate.Maintain a constant temperature or pre-determine the solubility at the lowest experimental temperature.
pH Shift The addition of other reagents or biological activity in a cell culture medium can alter the pH, potentially shifting it closer to the compound's pI.Use a more robust buffer system. Monitor the pH of your experiment over time.
Solvent Composition Change Adding a less polar co-solvent (e.g., ethanol, acetonitrile) to an aqueous solution of the compound will likely decrease its solubility[10][11].If a co-solvent is necessary, add it slowly to the dissolved amino acid solution. Consider using a lower concentration of the amino acid.
Interaction with Other Components The compound may form an insoluble salt with other ions in your experimental medium.Analyze the composition of your medium. Consider using a simplified buffer system to identify the interacting component.

Data Summary

General Solubility Profile of Amino Acids
Solvent Type General Solubility Reasoning
Water HighPolar solvent that effectively solvates the zwitterionic form through hydrogen bonding and dipole-dipole interactions[1][7][12].
Aqueous Buffers (pH ≠ pI) Very HighFormation of highly soluble cationic or anionic salts[4][5][13].
Aqueous Buffers (pH ≈ pI) MinimumThe net neutral zwitterion has strong intermolecular interactions, leading to lower solubility[4][5].
Polar Organic Solvents (e.g., Ethanol, Methanol) Low to InsolubleLess effective at solvating the zwitterionic form compared to water[4][10][11].
Nonpolar Organic Solvents (e.g., Hexane, Toluene) InsolubleLack of favorable interactions between the nonpolar solvent and the polar zwitterion[1][6].
Physicochemical Properties of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid
Property Value Source
Molecular Formula C6H13NO2S[2]
Molecular Weight 163.24 g/mol [2][14]
Predicted pKa (Carboxylic Acid) 3.71 ± 0.10[2]
Physical Form Solid[14]

Visualizing pH-Dependent Solubility

The relationship between pH, the isoelectric point (pI), and the dominant species in solution is critical to understanding solubility.

G cluster_low_ph Low pH (pH < pI) cluster_pi pH ≈ pI cluster_high_ph High pH (pH > pI) low_ph_species Cationic Form (High Solubility) pi_species Zwitterionic Form (Minimum Solubility) low_ph_species->pi_species + OH- / - H+ high_ph_species Anionic Form (High Solubility) pi_species->high_ph_species + OH- / - H+

Caption: Effect of pH on the ionization state and solubility.

References

  • Backgrounds of Amino Acids. (2022). Chemistry LibreTexts. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Amino acid. Wikipedia. [Link]

  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. (2018). Journal of Chemical & Engineering Data. [Link]

  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. (2018). PMC - NIH. [Link]

  • Solubilities Studies of Basic Amino Acids. J-STAGE. [Link]

  • Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. (2023). ResearchGate. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. URI Digital Commons. [Link]

  • Solubility Of Polar Compounds: Unraveling The Secrets. (2023). Abraham Entertainment. [Link]

  • The Solution Process. Purdue University. [Link]

  • Unveiling Solubility: What Dissolves Polar Compounds? (2024). hello.achievecentre.com. [Link]

  • If we are having trouble dissolving a polar solute, we need to make our solvent less polar to help it dissolve. True/False. CK-12. [Link]

  • How do compounds consisting of polar molecules dissolve? (2022). Chemistry Stack Exchange. [Link]

  • (3S)-5-amino-3-methylpentanoic acid. PubChem. [Link]

  • (R)-3-Amino-5-(methylthio)pentanoic acid. Crysdot LLC. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid (L-beta-homomethionine) Dosage In Vivo

Welcome to the technical support resource for researchers utilizing (3R)-3-amino-5-(methylsulfanyl)pentanoic acid , also known as L-beta-homomethionine . This guide is designed to provide practical, in-depth assistance f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing (3R)-3-amino-5-(methylsulfanyl)pentanoic acid , also known as L-beta-homomethionine . This guide is designed to provide practical, in-depth assistance for the critical process of in vivo dosage optimization. As a methionine analog, understanding its metabolic context is paramount to designing robust and reproducible experiments. This center is structured to walk you through the experimental lifecycle, from initial dose considerations to troubleshooting unexpected outcomes.

Part 1: Frequently Asked Questions (FAQs) - First Principles of Dosing

This section addresses the most common initial questions researchers face when designing their in vivo studies with a novel compound like L-beta-homomethionine.

Q1: How do I determine a starting dose for my in vivo study with L-beta-homomethionine?

A1: Establishing a starting dose in the absence of prior in vivo data requires a multi-faceted approach. It is crucial to begin with a dose-range finding (DRF) study. The initial estimates for this study can be derived from:

  • In Vitro Data: Use the IC50 or EC50 values from cell-based assays as a preliminary guide. A common, though highly empirical, starting point for in vivo studies is to dose at a level expected to achieve a plasma concentration 5- to 10-fold higher than the in vitro IC50. However, this does not account for bioavailability or tissue distribution.

  • Literature on Similar Compounds: Review studies on methionine or its analogs. For instance, in vivo studies with L-methionine in mice have used doses around 400 mg/kg intraperitoneally (i.p.) to study its metabolism.[1] This can provide a ballpark figure for a maximum tolerated dose (MTD) exploration, though L-beta-homomethionine's unique structure necessitates caution.

  • Allometric Scaling: If you have data from another species, allometric scaling can be used to estimate an equivalent dose. This method normalizes doses based on body surface area, which often correlates better with metabolic rate than body weight alone.

Q2: Which route of administration is optimal for L-beta-homomethionine?

A2: The choice of administration route is critical and depends on the compound's properties and the experimental goals.[2]

  • Intravenous (IV): This route ensures 100% bioavailability and is ideal for initial pharmacokinetic (PK) studies to determine clearance and volume of distribution. It is often preferred in small animals for precise dose delivery.

  • Intraperitoneal (IP): Commonly used in rodent studies, IP injection offers rapid absorption into the portal circulation. It bypasses the stomach's acidic environment but is still subject to first-pass metabolism in the liver. A study on L-methionine in mice successfully used the IP route.[1]

  • Oral (PO): If the ultimate goal is a therapeutic application in humans, oral administration is the most relevant route.[2] However, it is the most complex due to potential issues with solubility, stability in the gastrointestinal tract, and first-pass metabolism. For an amino acid analog like L-beta-homomethionine, you will need to assess its oral bioavailability early on.

  • Subcutaneous (SC): This route provides slower, more sustained absorption compared to IV or IP, which can be beneficial for maintaining steady-state concentrations over a longer period.

Q3: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters I should measure?

A3: A well-designed study will correlate the concentration of the drug (PK) with its biological effect (PD).

  • Pharmacokinetics (PK): At a minimum, you should aim to determine the compound's half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). This requires collecting blood samples at multiple time points after administration.

  • Pharmacodynamics (PD): Since L-beta-homomethionine is a methionine analog, its effects will likely be linked to methionine metabolism.[3][4] Key PD biomarkers to consider include:

    • S-adenosylmethionine (SAM): The primary methyl donor in the cell, derived from methionine.[1][3][4]

    • S-adenosylhomocysteine (SAH): The product of methylation reactions using SAM. The SAM/SAH ratio is a critical indicator of cellular methylation potential.

    • Homocysteine: A key intermediate in methionine metabolism. Elevated levels can be an indicator of pathway disruption.[3]

    • Methionine Sulfoxide (MetO): An oxidation product of methionine.[1] Monitoring its levels could indicate effects on redox balance.

Part 2: Troubleshooting Guide - Navigating Experimental Challenges

This section is formatted to address specific problems you might encounter and provide a logical workflow for diagnosing the issue.

Issue 1: No Observable Efficacy at Predicted "Effective" Dose

Your initial doses, based on in vitro data, show no biological effect in your animal model.

G A No Efficacy Observed B Verify Compound Integrity & Formulation A->B Step 1 C Conduct Pilot PK Study B->C Step 2 D Is the compound reaching the target tissue? C->D E Is the compound rapidly metabolized/cleared? C->E F Increase Dose / Change Formulation D->F If No G Assess Target Engagement (PD Biomarkers) D->G If Yes E->F If Yes E->G If No F->C Re-test H Re-evaluate In Vitro to In Vivo Correlation G->H If no target engagement I Problem Solved / New Dosing Strategy G->I If target engaged

Workflow for troubleshooting lack of efficacy.
  • Step 1: Verify Compound and Formulation:

    • Action: Confirm the identity and purity of your L-beta-homomethionine batch via analytical methods (e.g., NMR, LC-MS). Ensure it is fully solubilized in your vehicle and stable for the duration of the experiment.

    • Rationale: Compound degradation or poor formulation can lead to a lower-than-expected administered dose.

  • Step 2: Conduct a Pilot Pharmacokinetic (PK) Study:

    • Action: Administer a single dose and collect plasma samples at several time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Analyze for the parent compound.

    • Rationale: This will definitively answer whether the compound is being absorbed and how long it remains in circulation.[5] A very short half-life may necessitate more frequent dosing or a different administration route.

  • Step 3: Assess Target Engagement:

    • Action: At a time point where plasma concentration is expected to be high, collect the target tissue (e.g., liver, tumor) and measure PD biomarkers like SAM and SAH.[1]

    • Rationale: Even if the compound is present in the plasma, it may not be reaching the target tissue in sufficient concentrations to exert a biological effect. This step confirms target engagement.

  • Step 4: Dose Escalation:

    • Action: Based on the PK/PD data, perform a dose escalation study to find a dose that both achieves the desired exposure and engages the target, without reaching unacceptable toxicity (the MTD).

    • Rationale: The initial dose estimation may have been too conservative. A systematic increase in dose is necessary to find the therapeutic window.

Issue 2: Unexpected Toxicity or Adverse Events

You observe signs of toxicity (e.g., weight loss, lethargy, ruffled fur) at doses you expected to be well-tolerated.

G A Unexpected Toxicity Observed B Confirm Observation (Dose-dependent?) A->B Step 1 C Evaluate Vehicle Toxicity B->C Step 2 C->A If vehicle is toxic, re-formulate D Is toxicity related to Cmax or AUC? C->D If vehicle is benign E Reduce Dose / Lower Cmax D->E Cmax-driven F Change Dosing Schedule (e.g., split dose) D->F AUC-driven G Investigate Off-Target Effects / Metabolites D->G If unclear H Refined Dosing Regimen E->H F->H

Workflow for troubleshooting unexpected toxicity.
  • Step 1: Confirm Dose-Dependence:

    • Action: Administer a lower dose and a vehicle-only control to confirm that the toxicity is compound-related and dose-dependent.

    • Rationale: This rules out other experimental confounds, such as infection or stress from the procedure.

  • Step 2: Evaluate Vehicle Toxicity:

    • Action: Ensure your vehicle is well-tolerated at the volume you are administering. Some solubilizing agents (e.g., DMSO) can cause sterile inflammation, especially with IP injections.

    • Rationale: The vehicle itself could be the source of the adverse effects.

  • Step 3: Refine the Dosing Regimen:

    • Action: If toxicity appears to be linked to the peak concentration (Cmax), consider splitting the daily dose into two smaller administrations or switching to a route with slower absorption (e.g., from IP to SC).

    • Rationale: This can lower the Cmax while maintaining the same total daily exposure (AUC), potentially mitigating toxicity.

  • Step 4: Investigate Metabolites:

    • Action: Analyze plasma and tissue samples for major metabolites.

    • Rationale: A metabolite, rather than the parent compound, could be responsible for the toxicity. Understanding the metabolic profile is key to interpreting toxicity.

Part 3: Key Experimental Protocols

These protocols provide a starting framework. You must adapt them to your specific animal model and experimental setup.

Protocol 1: Dose-Range Finding (DRF) and MTD Determination

Objective: To identify the Maximum Tolerated Dose (MTD) and establish a dose range for efficacy studies.

Methodology:

  • Animal Grouping: Use a minimum of 3-5 animals per group.

  • Dose Selection: Select 4-5 dose levels. A logarithmic spacing (e.g., 10, 30, 100, 300 mg/kg) is often a good starting point, bracketing the dose estimated from in vitro data. Include a vehicle-only control group.

  • Administration: Administer L-beta-homomethionine daily for 5-7 days via the chosen route (e.g., IP).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (lethargy, ruffled fur, ataxia, etc.).

    • Define a humane endpoint (e.g., >20% body weight loss).

  • Endpoint Analysis: At the end of the study, collect blood for clinical chemistry analysis (e.g., ALT, AST for liver toxicity; BUN, creatinine for kidney toxicity) and tissues for histopathology.

  • MTD Definition: The MTD is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Protocol 2: Single-Dose Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of L-beta-homomethionine.

Methodology:

  • Animal Grouping: Use 3 animals per time point.

  • Administration: Administer a single dose of the compound (a dose expected to be in the therapeutic range, e.g., the mid-dose from the DRF study).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points. A typical schedule would be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Process blood to plasma immediately and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of L-beta-homomethionine in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use PK software to calculate key parameters.

ParameterDescriptionTypical Units
Cmax Maximum observed plasma concentrationng/mL or µM
Tmax Time at which Cmax is reachedhours (h)
Half-life of the compound in plasmahours (h)
AUC Area Under the Curve (total drug exposure)ng*h/mL
CL ClearancemL/h/kg

Table summarizing key pharmacokinetic parameters.

References

  • Sanderson, S. M., et al. (2019). Methionine Metabolism in Health and Cancer: A Nexus of Diet and Precision Medicine. Nature Reviews Cancer. Available at: [Link]

  • Hasek, B. E., et al. (2013). The Impact of Dietary Methionine Restriction on Biomarkers of Metabolic Health. Progress in Molecular Biology and Translational Science. Available at: [Link]

  • Lauinger, L., & Kaiser, P. (2021). Sensing and Signaling of Methionine Metabolism. Metabolites. Available at: [Link]

  • IMAVITA. (2023). The 3Rs in preclinical studies: from principles to practice. Available at: [Link]

  • Frokjaer, S., & Otzen, D. E. (2005). Protein drug stability: a formulation challenge.
  • Fuke, C., et al. (2001). Pharmacokinetic studies of methionine in rats using deuterium-labeled methionine quantitative assessment of remethylation. Life Sciences. Available at: [Link]

  • Lauinger, L., & Kaiser, P. (2021). Sensing and Signaling of Methionine Metabolism. Metabolites. Available at: [Link]

  • Sygnature Discovery. Route of Administration. Available at: [Link]

  • Forney, L. A., et al. (2018). Effects of dietary methionine and cysteine restriction on plasma biomarkers, serum fibroblast growth factor 21, and adipose tissue gene expression in women with overweight or obesity: a double-blind randomized controlled pilot study. The American Journal of Clinical Nutrition. Available at: [Link]

  • Le, D. T., et al. (2019). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of Proteome Research. Available at: [Link]

  • An, S., & Ligler, F. S. (2019). Alternative routes of administration for systemic delivery of protein pharmaceuticals. Journal of Controlled Release.
  • Fan, Y., et al. (2018). Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies. Drug Delivery. Available at: [Link]

  • Krueger, S. K., & Williams, D. E. (2006). In vivo metabolism of L-methionine in mice: evidence for stereoselective formation of methionine-d-sulfoxide and quantitation of other major metabolites. Drug Metabolism and Disposition. Available at: [Link]

  • PubChem. DL-beta-Homomethionine. Available at: [Link]

  • Brada, Z., & Bulba, S. (1966). Molecular aspects of the in vivo and in vitro effects of ethionine, an analog of methionine. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Available at: [Link]

  • PubChem. L-Homomethionine. Available at: [Link]

  • PubChem. L-Methionine. Available at: [Link]

  • Gorzalczany, S. B., & Rodriguez Basso, A. G. (2021). Strategies to apply 3Rs in preclinical testing. Pharmacology Research & Perspectives. Available at: [Link]

  • Gorzalczany, S. B., & Rodriguez Basso, A. G. (2021). Strategies to apply 3Rs in preclinical testing. Pharmacology Research & Perspectives. Available at: [Link]

  • Li, Y., et al. (2024). Antifungal Activities of L-Methionine and L-Arginine Treatment In Vitro and In Vivo against Botrytis cinerea. Journal of Fungi. Available at: [Link]

Sources

Optimization

enhancing the stability of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid for experiments

Welcome to the technical support guide for (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, a beta-amino acid analogue of methionine. This document is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, a beta-amino acid analogue of methionine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on enhancing the stability of this compound for experimental use. Here, we will address common challenges, provide troubleshooting strategies, and offer detailed protocols to ensure the integrity of your experiments.

Understanding the Core Challenge: The Vulnerability of the Thioether Group

(3R)-3-amino-5-(methylsulfanyl)pentanoic acid, structurally similar to the essential amino acid methionine, contains a methylsulfanyl (thioether) group. This functional group is the primary site of instability. The sulfur atom is susceptible to oxidation, a process that can alter the molecule's structure, and consequently, its biological activity and experimental performance.[1][2]

The primary degradation pathway involves the oxidation of the sulfur atom, leading to the formation of methionine sulfoxide and, under harsher conditions, methionine sulfone.[3] This conversion from a hydrophobic thioether to a polar sulfoxide can significantly impact molecular interactions and biological function.[4]

A (3R)-3-amino-5-(methylsulfanyl)pentanoic acid (Thioether) B Methionine Sulfoxide Derivative A->B Mild Oxidation (e.g., H₂O₂, atmospheric O₂) C Methionine Sulfone Derivative B->C Strong Oxidation

Caption: Oxidation pathway of the methylsulfanyl group.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Question 1: "My experiment has failed, and I suspect the compound has lost its activity. How can I confirm this?"

Answer: Loss of activity is a common consequence of compound degradation. The primary cause is likely the oxidation of the methylsulfanyl group.

  • Immediate Action: The most reliable method to verify degradation is through analytical chemistry. High-Performance Liquid Chromatography (HPLC) is the recommended technique.[5] When the thioether is oxidized to a sulfoxide, the polarity of the molecule increases. In a reverse-phase HPLC (RP-HPLC) analysis, the oxidized form will have a shorter retention time than the parent compound.[3]

  • Troubleshooting Steps:

    • Prepare a fresh solution of your compound from a solid stock stored under recommended conditions (see Section 3, FAQ 1).

    • Analyze both the suspect (old) and the fresh solution using RP-HPLC.

    • Compare the chromatograms. The presence of a new, earlier-eluting peak in your old sample is a strong indicator of oxidation.

    • If possible, confirm the identity of the new peak using mass spectrometry (MS). The sulfoxide derivative will have an additional 16 Da molecular weight compared to the parent compound.

cluster_problem Problem Identification cluster_diagnosis Diagnostic Workflow cluster_solution Resolution Problem Experiment Fails / Loss of Activity Check Is the compound solution old or improperly stored? Problem->Check HPLC Run RP-HPLC Analysis on Old vs. Fresh Sample Check->HPLC Yes Compare Compare Chromatograms: Look for earlier peaks HPLC->Compare Degraded Degradation Confirmed: Discard old solution. Implement stabilization protocol. Compare->Degraded New Peaks Found NotDegraded No Degradation Observed: Investigate other experimental parameters. Compare->NotDegraded No New Peaks

Caption: Troubleshooting workflow for suspected compound degradation.

Question 2: "I'm preparing an aqueous solution of the compound for a multi-day cell culture experiment. How can I prevent it from degrading?"

Answer: For long-term experiments in aqueous media, proactive stabilization is crucial. The oxygen present in the media and atmosphere will promote oxidation.

  • Recommended Solution: The most effective strategy is to include a "sacrificial antioxidant." Free L-methionine is an excellent and cost-effective choice for this purpose.[6] The free L-methionine will be preferentially oxidized, thereby protecting your target compound.

  • Mechanism of Action: By adding an excess of a similar, easily oxidizable molecule, you create a chemical shield. The oxidizing agents will react with the more abundant sacrificial antioxidant before they can degrade your experimental compound.

  • Implementation: Add L-methionine to your solution at a concentration significantly higher than your target compound. A molar ratio of 10:1 to 100:1 (L-methionine : target compound) is generally effective.[6] For a detailed procedure, refer to the protocol in Section 4.

Frequently Asked Questions (FAQs)

FAQ 1: How should I store the solid compound and its solutions?

  • Solid Form: The solid compound should be stored in a refrigerator, ideally under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[7]

  • Stock Solutions: For organic solvents like DMSO, prepare small aliquots and store them at -20°C or -80°C. For aqueous solutions, it is highly recommended to prepare them fresh for each experiment. If storage is unavoidable, flash-freeze aliquots in liquid nitrogen and store them at -80°C, and include a sacrificial antioxidant as described above. Avoid repeated freeze-thaw cycles.

FAQ 2: Are there any solvents or buffer components I should avoid?

  • Avoid buffers containing strong oxidizing agents or metal ions (like Cu²⁺ or Fe³⁺) that can catalyze oxidation reactions.

  • Be cautious with buffers that are exposed to light for extended periods, as this can generate reactive oxygen species.

FAQ 3: Can I autoclave my buffer after adding the compound?

  • Absolutely not. The high temperatures during autoclaving will accelerate the degradation of the compound. Always filter-sterilize your final solution using a 0.22 µm syringe filter.

ConditionSolid CompoundStock Solution (in DMSO)Aqueous Solution (for experiments)
Short-Term Storage 2-8°C (Refrigerator)-20°CPrepare fresh; if needed, 2-8°C for <24h with antioxidant
Long-Term Storage 2-8°C under inert gas-80°C in small aliquotsNot recommended; if essential, -80°C (flash-frozen)
Key Considerations Protect from moisture and airMinimize freeze-thaw cyclesAdd sacrificial antioxidant; filter-sterilize

Table 1: Recommended Storage and Handling Conditions

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution

This protocol describes how to prepare a 10 mM stock solution of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid stabilized with L-methionine.

Materials:

  • (3R)-3-amino-5-(methylsulfanyl)pentanoic acid (MW: 163.24 g/mol )[8]

  • L-methionine (MW: 149.21 g/mol )

  • High-purity water or desired aqueous buffer

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Calculate Required Masses:

    • For 10 mL of a 10 mM target compound solution: 10 mmol/L * 0.01 L * 163.24 g/mol = 0.01632 g = 16.32 mg

    • For a 50-fold molar excess of L-methionine (500 mM): 500 mmol/L * 0.01 L * 149.21 g/mol = 0.746 g = 746 mg

  • Dissolution:

    • Weigh 746 mg of L-methionine and dissolve it in approximately 9 mL of your chosen buffer. Gentle warming or vortexing may be required.

    • Once the L-methionine is fully dissolved, add the 16.32 mg of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid.

  • Final Volume and Sterilization:

    • Adjust the final volume to 10 mL with the buffer.

    • Filter-sterilize the solution through a 0.22 µm filter into a sterile container.

  • Storage:

    • Use immediately or aliquot and store at -80°C.

Protocol 2: RP-HPLC Method for Stability Assessment

This protocol provides a general method for monitoring the stability of your compound. You may need to optimize it for your specific equipment.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Gradient Elution:

    • Time 0-5 min: 5% B

    • Time 5-25 min: Gradient from 5% to 95% B

    • Time 25-30 min: Hold at 95% B

    • Time 30-35 min: Return to 5% B and equilibrate

  • Detection:

    • Monitor at 210 nm or use a mass spectrometer if available.

  • Sample Preparation:

    • Dilute your sample to an appropriate concentration (e.g., 100 µM) in the mobile phase A.

  • Analysis:

    • Inject 10-20 µL of your sample.

    • The parent compound should elute as a sharp peak. The oxidized sulfoxide derivative will appear as an earlier, more polar peak. Quantify the peak areas to determine the percentage of degradation.

References

  • Method for the stabilization of methionine-containing polypeptides.
  • The Role of Methionine Residues in the Regulation of Liquid-Liquid Phase Separ
  • Methionine oxidation and its effect on the stability of a reconstituted subunit of the light-harvesting complex from Rhodospirillum rubrum. ScienceDirect.
  • (3R)-3-Amino-5-(methylthio)pentanoic acid | 75946-25-7. ECHEMI.
  • The sulfur-containing amino acids: an overview. PubMed.
  • Methionine Oxidation and Reduction in Proteins. PMC - NIH.
  • (R)-3-Amino-5-(methylthio)pentanoic acid. Sigma-Aldrich.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul

Sources

Troubleshooting

purification challenges of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid

Technical Support Center: (3R)-3-amino-5-(methylsulfanyl)pentanoic acid Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for (3R)-3-amino-5-(methylsulfanyl)pentanoic ac...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3R)-3-amino-5-(methylsulfanyl)pentanoic acid

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for (3R)-3-amino-5-(methylsulfanyl)pentanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex purification challenges associated with this unique β-amino acid. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Understanding the Core Challenges

(3R)-3-amino-5-(methylsulfanyl)pentanoic acid, also known as L-beta-homomethionine, presents a unique set of purification hurdles due to its structure[1]. Understanding these is the first step to overcoming them.

  • Zwitterionic Nature: Like other amino acids, it exists as a zwitterion at its isoelectric point. This dual charge significantly impacts its solubility, making it highly soluble in aqueous solutions but often poorly soluble in common organic solvents. This property can complicate both extraction and crystallization.

  • Chiral Purity: As a chiral compound, the primary challenge is often the separation of the desired (3R) enantiomer from its (3S) counterpart. Enantiomerically pure amino acids are critical as building blocks in asymmetric synthesis[2].

  • Process-Related Impurities: Synthesis routes can introduce a variety of impurities, including starting materials, reagents, and side-products (e.g., products of over-alkylation or cyclization).

  • Hygroscopicity & Physical Form: The compound can be hygroscopic and may present as a persistent oil or amorphous solid, resisting crystallization[3]. This is often due to residual solvent or minor impurities that inhibit lattice formation.

Logical Flow for Troubleshooting Purification

This diagram outlines a systematic approach to diagnosing and solving purification issues.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Action start Purification Attempt Results (HPLC, NMR, LC-MS) purity Low Purity Detected start->purity yield Low Yield start->yield form Product is an Oil / Amorphous start->form diag_purity Identify Impurities: - Enantiomeric (S-isomer) - Process-related - Residual Solvents purity->diag_purity diag_yield Potential Causes: - Loss during workup/extraction - Incomplete crystallization - Degradation yield->diag_yield diag_form Potential Causes: - High impurity level - Hygroscopic nature - Incorrect pH/solvent form->diag_form act_chiral Implement Chiral Chromatography diag_purity->act_chiral If enantiomeric act_achiral Optimize Recrystallization or Achiral Chromatography diag_purity->act_achiral If process-related act_yield Refine Extraction pH; Optimize Crystallization (cooling rate, solvent) diag_yield->act_yield act_form Screen Solvents; Adjust pH to Isoelectric Point; Dry Rigorously diag_form->act_form act_chiral->start Re-analyze act_achiral->start Re-analyze act_yield->start Re-analyze act_form->start Re-analyze

Caption: A decision workflow for troubleshooting common purification issues.

Troubleshooting Guide: Crystallization

Crystallization is the preferred method for large-scale purification due to its cost-effectiveness. However, it is often challenging for amino acids.

Q1: My final product remains a persistent oil or waxy solid after solvent removal. How can I induce crystallization?

A1: This is a common issue, often caused by residual impurities or water[3].

  • Root Cause Analysis:

    • Impurities: Even small amounts of impurities can act as "crystal poisons," disrupting the formation of a stable crystal lattice.

    • Residual Solvents/Water: The compound's hygroscopic nature means it can retain water, preventing solidification.

    • Incorrect pH: Amino acids are least soluble at their isoelectric point (pI). If the pH of the solution is far from the pI, the compound will be in its salt form, which is typically more soluble and harder to crystallize.

  • Troubleshooting Protocol:

    • Ensure Purity: First, confirm the purity by HPLC. If significant impurities (>2-3%) are present, consider a preliminary chromatographic cleanup before attempting crystallization.

    • Rigorous Drying: Co-evaporate the oil with an anhydrous solvent like toluene or acetonitrile (3x) using a rotary evaporator to azeotropically remove residual water and volatile solvents. Then, place the sample under high vacuum for several hours.

    • pH Adjustment: Dissolve the oil in a minimal amount of water. Slowly add a dilute acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH) dropwise while monitoring the pH. The point of minimum solubility (where precipitation begins) is near the pI. Adjust the pH to this point to maximize the precipitate[3].

    • Solvent Screening: If pH adjustment is insufficient, attempt to precipitate the solid by dissolving the oil in a minimal amount of a good solvent (e.g., water, methanol) and adding a poor solvent (anti-solvent) dropwise until turbidity persists. Common anti-solvents include isopropanol, acetone, or diethyl ether[4].

    • Trituration: Stir the oil vigorously with a poor solvent (like diethyl ether or hexane)[3]. This can sometimes wash away impurities that inhibit crystallization and induce the formation of a solid.

Q2: My product crystallizes, but the yield is very low. What steps can I take to improve it?

A2: Low yield suggests that a significant portion of your product remains in the mother liquor.

  • Root Cause Analysis:

    • Solvent Choice: The chosen solvent system may be too good, meaning the compound retains high solubility even at low temperatures.

    • Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals and traps product in the solution.

    • Concentration: The initial solution may be too dilute for efficient crystallization.

  • Optimization Steps:

    • Solvent System: The ideal system is one where the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Experiment with mixed solvent systems (e.g., methanol/water, ethanol/isopropanol)[4].

    • Controlled Cooling: After dissolving the compound at an elevated temperature, allow it to cool slowly to room temperature, then transfer it to a 4°C refrigerator, and finally to a -20°C freezer if necessary. Slow cooling encourages the growth of larger, purer crystals.

    • Concentration: Concentrate the initial solution to the point of saturation at the higher temperature before beginning the cooling process.

    • Mother Liquor Recovery: Do not discard the mother liquor. Concentrate it and attempt a second crop of crystals. While this second crop may be less pure, it can significantly increase the overall yield.

Troubleshooting Guide: Chromatographic Purification

When high purity is paramount, especially enantiomeric purity, chromatography is the method of choice.

Q1: My chiral HPLC analysis shows contamination with the (3S) enantiomer. How can I achieve enantiomeric separation?

A1: The separation of enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP) in HPLC. The ability to separate free amino acid enantiomers eliminates uncertainty compared to using chiral derivatization reagents[2].

  • Mechanism: CSPs work by forming transient, diastereomeric complexes with the enantiomers. Differences in the stability of these complexes lead to different retention times on the column[5].

  • Recommended CSPs: Several types of CSPs are effective for underivatized amino acids.

    • Crown Ether Phases: These are particularly well-suited for separating D- and L-amino acids[6]. They work by complexing with the primary amine.

    • Ligand Exchange Phases: These columns use a metal ion (often copper) complexed with a chiral ligand. They offer excellent stereoselectivity for amino acids[2][5].

    • Macrocyclic Glycopeptide Phases (e.g., Teicoplanin): These have broad applicability for separating α, β, and γ-amino acids and are highly compatible with LC-MS[2][7].

Table 1: Comparison of Chiral Stationary Phases for Amino Acid Separation
CSP TypeCommon Mobile PhaseAdvantagesDisadvantages
Crown Ether Acidified Methanol/Water[6]Excellent resolution for primary amines.Can be sensitive to mobile phase composition.
Ligand Exchange Aqueous CuSO₄[2]Good for non-UV active compounds; elution order can be reversed.Mobile phase is not MS-friendly; potential for metal leaching.
Macrocyclic Glycopeptide ACN/Water/TFA[2]Broad scope for various amino acids; fully LC-MS compatible.Can be more expensive.
  • Experimental Protocol: Chiral HPLC Screening

    • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in the initial mobile phase.

    • Column: Begin with a macrocyclic glycopeptide column (e.g., CHIROBIOTIC T) due to its broad utility[7].

    • Initial Mobile Phase: Use an isocratic mobile phase of 80:20 Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA).

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Detection: Use UV detection at ~210 nm or an Evaporative Light Scattering Detector (ELSD) if the chromophore is weak.

    • Optimization: If separation is poor, systematically vary the ratio of organic solvent to water and the type/concentration of the acidic modifier (e.g., switch to formic acid for better MS compatibility).

Q2: I see several unidentified peaks in my achiral (C18) HPLC. What could they be?

A2: These are likely process-related impurities from the synthesis. Identifying them is key to choosing the right purification strategy.

  • Root Cause Analysis: Impurities can arise from starting materials, side reactions, or degradation. For amino acids synthesized via routes similar to those for compounds like Pregabalin, common impurities include unreacted intermediates or byproducts from reactions like Hofmann rearrangement[8][9].

Table 2: Potential Impurities and Identification
Potential ImpurityLikely SourceIdentification MethodPurification Strategy
(3S)-enantiomerRacemic starting material or racemization during synthesis.Chiral HPLCPreparative Chiral Chromatography
Starting Materials (e.g., Isovaleraldehyde derivatives)Incomplete reaction.LC-MS (match mass)Flash Chromatography (Silica)
N-Boc or other protecting groupsIncomplete deprotection.NMR (look for characteristic Boc t-butyl peak ~1.4 ppm), LC-MS.Re-run deprotection step; Flash Chromatography.
Lactam (cyclic amide)Intramolecular cyclization, often promoted by heat or strong base.LC-MS (mass = M-18), NMR.Flash Chromatography or Recrystallization.
Impurity Relationship Diagram

G cluster_source Source of Impurity cluster_impurity Resulting Impurity cluster_method Recommended Purification Method racemic Racemic Synthesis enantiomer (3S)-Enantiomer racemic->enantiomer incomplete Incomplete Reaction starting_mat Unreacted Starting Materials / Reagents incomplete->starting_mat side_rxn Side Reaction (e.g., cyclization) lactam Lactam Byproduct side_rxn->lactam chiral_chrom Preparative Chiral HPLC enantiomer->chiral_chrom flash_chrom Silica Flash Chromatography starting_mat->flash_chrom lactam->flash_chrom recrystall Optimized Recrystallization lactam->recrystall

Caption: Relationship between impurity sources and purification methods.

Frequently Asked Questions (FAQs)

Q: What is the expected solubility of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid? A: As a beta-amino acid, it is expected to be highly soluble in water and polar protic solvents like methanol, and poorly soluble in nonpolar organic solvents like hexane and diethyl ether[10]. The hydrochloride salt form is generally even more water-soluble[10].

Q: What storage conditions are recommended? A: The compound should be stored in a refrigerator under an inert atmosphere. Due to its potential hygroscopicity, it is critical to keep it in a tightly sealed container to prevent moisture absorption.

Q: Can I use normal phase (silica gel) chromatography for purification? A: It is challenging but possible. The polar amino and carboxylic acid groups will interact very strongly with silica, leading to significant peak tailing and potential irreversible binding. To mitigate this, a mobile phase modifier is required. A common choice is a small amount of ammonia or triethylamine in a methanol/dichloromethane gradient to reduce tailing. However, reverse-phase chromatography or ion-exchange is often more suitable for this class of compounds.

Q: Are there any known stability issues? A: The methylsulfanyl group (thioether) can be susceptible to oxidation to the corresponding sulfoxide and sulfone, especially in the presence of oxidizing agents or over long-term storage with exposure to air. It is advisable to handle the material under an inert gas (like nitrogen or argon) and store it protected from light.

References

  • Hare, P. E., & Gil-Av, E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226–1228. [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • LCGC International. (2014). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]

  • Jadhav, S. B., et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Applied Polymer Materials. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Google Patents. (2008). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. [Link]

  • Indian Journal of Chemistry. (2007). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. [Link]

  • Google Patents. (1992).
  • PubChem. (3S)-5-amino-3-methylpentanoic acid. [Link]

  • ARKIVOC. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? [Link]

  • Crysdot LLC. (R)-3-Amino-5-(methylthio)pentanoic acid. [Link]

  • Google Patents. (2011). Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • Google Patents. (1996). Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.

Sources

Optimization

Technical Support Center: A-Z Guide to Minimizing Off-Target Effects of Novel Small Molecule Inhibitors

Document ID: TSC-SM-OTE-2026-01A Last Updated: January 16, 2026 Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively workin...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-SM-OTE-2026-01A

Last Updated: January 16, 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working with novel small molecule inhibitors, such as compounds like (3R)-3-amino-5-(methylsulfanyl)pentanoic acid. The journey of developing a potent and selective inhibitor is often complicated by the challenge of off-target effects, where a compound interacts with unintended proteins. These interactions can lead to ambiguous experimental results, cellular toxicity, and are a significant cause of candidate failure in clinical trials.[1]

This document provides a structured, question-and-answer-based resource to help you anticipate, identify, and mitigate off-target effects throughout your experimental workflow. Our goal is to equip you with the strategic and technical knowledge to ensure your results are robust, reproducible, and directly attributable to the modulation of your intended target.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We're observing unexpected or severe cellular phenotypes with our lead compound. Could these be off-target effects?

A1: Yes, it is highly probable. Small molecule inhibitors, especially novel chemical entities, frequently interact with multiple proteins beyond the intended target.[1][2] In some cases, the observed biological effect of a drug is primarily driven by these "off-target" interactions.[1] It is a critical step in validation to experimentally confirm that the phenotype you observe is a direct consequence of modulating your primary target. Unintended interactions can trigger a variety of cellular responses, including cytotoxicity mediated by oxidative stress, mitochondrial dysfunction, or DNA damage.[3]

Q2: What proactive steps can we take to predict potential off-targets for our compound before extensive cellular screening?

A2: Early, proactive profiling is a cost-effective strategy to anticipate and later mitigate off-target issues. A multi-pronged approach is most effective:

  • Computational (In Silico) Prediction: Leveraging AI and machine learning models can predict potential off-target interactions based on the 2D and 3D structure of your small molecule.[2][4][5] These computational methods compare your compound against vast databases of known ligands and protein structures to generate a ranked list of potential off-target binders.[4] This provides a focused list of protein families (e.g., kinases, GPCRs) to investigate experimentally.

  • Broad-Panel Biochemical Screening: Submitting your compound to a commercial kinase profiling service is a standard industry practice.[6][7][8] These services test your compound against a large panel of recombinant kinases (often >400) to provide a clear selectivity profile.[7][8][9] This is particularly crucial if your primary target is a kinase, as the ATP-binding site is conserved across the kinome, making off-target interactions common.[10]

Q3: Our initial screens have identified several potential off-targets. How do we validate these interactions in a cellular context?

A3: Identifying potential off-targets is the first step; validating them in a biologically relevant system is crucial. Several orthogonal (i.e., independent) methods should be used to build confidence.

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique directly measures target engagement in intact cells or even tissues.[11][12][13][14] The principle is that a protein becomes more thermally stable when bound to a ligand.[12][14] By heating cells treated with your compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, you can confirm direct binding.[11][12][13] A shift in the melting temperature (Tm) upon compound treatment is strong evidence of engagement.[12]

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding kinetics (kon, koff), affinity (KD), and thermodynamics.[15][16][17][18][19] While typically performed with purified proteins, these assays are the gold standard for confirming a direct molecular interaction and are invaluable for validating high-priority off-targets identified in broader screens.[15][18]

  • Genetic Approaches (CRISPR/Cas9): The most definitive way to link a compound's effect to its target is to remove the target from the system.[20][21][22][23] Using CRISPR-Cas9 to create a knockout (KO) cell line of the intended target is a robust validation method.[1][20] If your compound still produces the same biological effect in these KO cells, it is acting through an off-target mechanism.[1][3]

Q4: We've confirmed a problematic off-target. What experimental strategies can we use to minimize its influence on our results?

A4: Once an off-target is confirmed, you can design your experiments to operate within a "therapeutic window" where the on-target effect is maximized and the off-target effect is minimized.

  • Meticulous Dose-Response Analysis: This is the most critical tool at your disposal.[24][25][26][27][28] The on-target and off-target proteins will likely have different binding affinities for your compound. Conduct a detailed dose-response curve for both the desired on-target phenotype and the off-target effect. The goal is to identify the lowest effective concentration that yields a robust on-target signal without significantly engaging the off-target. Always work at or below the EC50/IC50 for your on-target effect.

  • Temporal Analysis: The kinetics of on- and off-target effects can differ. Consider running time-course experiments. A desired signaling event might occur rapidly (e.g., within 30 minutes), while an off-target effect leading to cytotoxicity may require several hours of incubation. Using shorter treatment times can help isolate the primary effect.

  • Use of Control Compounds: Synthesize or acquire a structurally related analog of your compound that is inactive against your primary target. If this inactive analog still produces the off-target phenotype, it provides strong evidence for the structural basis of that interaction and serves as an excellent negative control in your experiments.

Q5: What are some common pitfalls when interpreting data from off-target analysis?

A5: Navigating off-target effects requires careful interpretation to avoid common pitfalls.

  • Distinguishing True Off-Targets from Non-Specific Cytotoxicity: At high concentrations, many compounds induce cellular stress and death through non-specific mechanisms (e.g., membrane disruption). This is not the same as a specific off-target interaction. A true off-target effect should be dose-dependent and ideally, saturable. If a compound is broadly cytotoxic at concentrations just above its on-target IC50, its utility as a research tool is limited.

Data Presentation & Experimental Workflows

Table 1: Hypothetical Kinome Screening Data for Compound "3R-MSA"

This table summarizes data from a broad kinase panel screen for a hypothetical compound, "(3R)-3-amino-5-(methylsulfanyl)pentanoic acid" or "3R-MSA". The goal is to quickly identify the primary target and significant off-targets.

Kinase TargetKinase Family% Inhibition @ 1 µMIC₅₀ (nM)Notes
TargetKinase-1 CMGC 98% 15 Intended On-Target
OffTargetKinase-AAGC85%150Moderate off-target; 10-fold less potent
OffTargetKinase-BTK75%450Weak off-target; 30-fold less potent
OffTargetKinase-CCAMK55%> 1000Minimal interaction
150 other kinasesVarious< 30%> 10,000Considered non-interacting

Interpretation: The data clearly shows high potency and selectivity for the intended on-target, TargetKinase-1. OffTargetKinase-A is the most significant off-target and should be prioritized for orthogonal validation.

Diagram 1: Workflow for Off-Target Identification and Mitigation

This diagram outlines a systematic workflow for researchers to follow when characterizing a new small molecule inhibitor.

Off_Target_Workflow cluster_0 Phase 1: Proactive Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Experimental Design A Compound Synthesis ((3R)-3-amino-5-(methylsulfanyl)pentanoic acid) B In Silico Prediction (Predict potential binders) A->B Predict C Broad-Panel Screen (e.g., KinomeScan®) A->C Screen D Prioritize Hits (On-target vs. Off-target) B->D C->D E Orthogonal Assays (CETSA, SPR, ITC) D->E Validate Binding F Genetic Validation (CRISPR KO) D->F Validate Function G Confirmed On-Target Phenotype E->G F->G H Dose-Response Optimization (Use lowest effective conc.) G->H Optimize Experiment I Publish High-Confidence Data H->I CRISPR_Logic start Start: Observe Cellular Phenotype with Compound knockout Create Target Gene Knockout (KO) Cell Line using CRISPR-Cas9 start->knockout treat_wt Treat Wild-Type (WT) Cells with Compound knockout->treat_wt treat_ko Treat KO Cells with Compound knockout->treat_ko phenotype_wt Phenotype Observed treat_wt->phenotype_wt phenotype_ko Is Phenotype Observed in KO? treat_ko->phenotype_ko conclusion_on Conclusion: Effect is ON-TARGET phenotype_ko->conclusion_on No conclusion_off Conclusion: Effect is OFF-TARGET phenotype_ko->conclusion_off Yes

Caption: Using CRISPR KO to differentiate on-target from off-target effects.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a standard Western Blot-based CETSA to confirm if your compound binds to its intended target in intact cells.

Materials:

  • Cell culture reagents

  • Test compound (e.g., 3R-MSA) and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment: Thermocycler, centrifuge, Western Blot apparatus, imaging system

Procedure:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.

  • Harvest and Aliquot: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with inhibitors. Aliquot cell suspension into PCR tubes.

  • Heat Challenge: Place PCR tubes in a thermocycler. Apply a temperature gradient for 3 minutes (e.g., 40°C to 70°C in 3°C increments). Include an unheated control sample.

  • Cell Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Sample Preparation: Carefully collect the supernatant (soluble protein fraction). Determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration with lysis buffer.

  • Western Blot Analysis: Denature samples in Laemmli buffer. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein. Use an appropriate secondary antibody and visualize using chemiluminescence.

  • Data Analysis: Quantify the band intensity for each lane. Plot the percentage of soluble protein remaining relative to the unheated control against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for compound-treated samples indicates target stabilization and engagement. [11][12]

References

  • Title: Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics Source: MDPI URL: [Link]

  • Title: Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials Source: Science Translational Medicine URL: [Link]

  • Title: How can off-target effects of drugs be minimised? Source: Patsnap Synapse URL: [Link]

  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Understanding the Importance of The Dose-Response Curve Source: Collaborative Drug Discovery URL: [Link]

  • Title: Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity Source: Sanofi (Presentation) URL: [Link]

  • Title: Biophysical Assays Source: Ichor Life Sciences URL: [Link]

  • Title: A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects Source: Lawrence Livermore National Laboratory URL: [Link]

  • Title: Dose-Response Relationship Source: Pharmaacademias URL: [Link]

  • Title: PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Frontiers in Pharmacology URL: [Link]

  • Title: Target Validation with CRISPR Source: Biocompare URL: [Link]

  • Title: CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Concentration-effect and dose-response relations in clinical pharmacology Source: National Institutes of Health (NIH) URL: [Link]

  • Title: CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation Source: Journal of Biomedicine and Biochemistry URL: [Link]

  • Title: Biophysical Assay Services for Drug Discovery Source: Reaction Biology URL: [Link]

  • Title: Encountering unpredicted off-target effects of pharmacological inhibitors Source: Oxford Academic URL: [Link]

  • Title: Using CRISPR to identify a new cancer drug target Source: Fierce Biotech URL: [Link]

  • Title: Dose–response relationship Source: Wikipedia URL: [Link]

  • Title: Dose-Response Relationships Source: MSD Manual Professional Edition URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Kinase Screening & Profiling Service | Drug Discovery Support Source: BPS Bioscience URL: [Link]

  • Title: Kinase Panel Screening for Drug Discovery Source: ICE Bioscience URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Chemical Biology URL: [Link]

  • Title: Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity Source: BMC Systems Biology URL: [Link]

  • Title: Kinase Panel Screening and Profiling Service Source: Reaction Biology URL: [Link]

  • Title: Kinase Screening and Profiling - Guidance for Smart Cascades Source: Eurofins Discovery URL: [Link]

  • Title: Biophysical Assays Source: Charles River Laboratories URL: [Link]

  • Title: Strategies to Avoid and Reduce Off-Target Effects Source: CRISPR Medicine News URL: [Link]

  • Title: Biophysical Assays Services Overview Source: Pharmaron URL: [Link]

  • Title: Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Reviews URL: [Link]

  • Title: Strategies to reduce off-target effects Source: ResearchGate URL: [Link]

  • Title: Off-Target Effects Analysis Source: Creative Diagnostics URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Buffer Conditions for (3R)-3-amino-5-(methylsulfanyl)pentanoic Acid Assays

Welcome to the technical support center for assays involving (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, also known as L-beta-homomethionine. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, also known as L-beta-homomethionine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental conditions. As Senior Application Scientists, we understand that robust and reproducible data begins with finely-tuned assay conditions. Here, we provide in-depth, field-proven insights into optimizing the critical buffer parameters that govern the success of your experiments.

Foundational Knowledge: Understanding Your Analyte and Its Environment

(3R)-3-amino-5-(methylsulfanyl)pentanoic acid is a beta-amino acid and a derivative of methionine.[1][2] Its structure, containing both an amino group and a carboxylic acid group, means its net charge is highly dependent on the pH of the surrounding buffer. This is a critical first principle: the buffer is not just a solvent; it is an active component that dictates the behavior of your analyte and, if applicable, your enzyme.

The primary goal of buffer optimization is to find a "sweet spot" that ensures:

  • Analyte Stability and Solubility: Preventing degradation or precipitation.

  • Optimal Enzyme Performance: Ensuring the enzyme (if used) is in its most active and stable conformation.

  • Assay Compatibility: Minimizing interference with the detection method (e.g., chromatography, colorimetry).

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during assay development for (3R)-3-amino-5-(methylsulfanyl)pentanoic acid.

Enzymatic Assay Issues
Q1: My enzyme activity is low, inconsistent, or completely absent. How do I troubleshoot the buffer?

A1: This is one of the most common challenges, and the buffer is the first place to investigate. The cause often lies in suboptimal pH or ionic strength, which directly affects the enzyme's three-dimensional structure and active site chemistry.[3][4]

Causality Explained:

  • pH: Enzymes have a narrow optimal pH range where their catalytic activity is maximal.[3][5] Deviations from this optimum can alter the ionization state of amino acid residues in the active site, disrupting the precise geometry needed for substrate binding and catalysis.[6] Extreme pH levels can lead to irreversible denaturation.[4]

  • Ionic Strength: The concentration of ions (salt) in the buffer influences electrostatic interactions.[7] High ionic strength can shield the charges between an enzyme and its substrate, potentially weakening their binding and reducing activity.[8][9] Conversely, very low ionic strength may not be sufficient to maintain the enzyme's native conformation.[10]

Troubleshooting Workflow:

G cluster_0 Initial Observation: Low/No Enzyme Activity cluster_1 Step 1: pH Optimization cluster_2 Step 2: Ionic Strength Optimization cluster_3 Step 3: Further Investigation start Low or Inconsistent Enzyme Activity ph_screen Perform pH Screen (e.g., pH 6.0 - 9.0 in 0.5 unit increments) See Protocol 1 start->ph_screen ph_check Activity Improved? ph_screen->ph_check ionic_screen Perform Ionic Strength Screen (e.g., 25 mM - 500 mM NaCl) See Protocol 2 ph_check->ionic_screen Yes buffer_species Test Different Buffer Species (e.g., Phosphate vs. Tris vs. HEPES) ph_check->buffer_species No ionic_check Activity Improved? ionic_screen->ionic_check ionic_check->buffer_species No end_node Optimized Buffer Found ionic_check->end_node Yes other_factors Investigate Other Factors: Cofactors, Additives, Enzyme Concentration buffer_species->other_factors

Caption: Troubleshooting workflow for low enzyme activity.

Actionable Steps:

  • Verify pH: Use a calibrated pH meter to confirm the pH of your current buffer. Do not rely on theoretical calculations alone.

  • Systematic pH Screen: Prepare a series of buffers with varying pH values (e.g., from 6.0 to 9.0 in 0.5 unit increments) while keeping the ionic strength constant. Run the assay in each buffer to identify the optimal pH.

  • Ionic Strength Screen: Once an optimal pH is identified, prepare buffers at that pH with varying salt concentrations (e.g., 0 mM, 50 mM, 100 mM, 250 mM, 500 mM NaCl or KCl). This will determine the optimal ionic strength.[10][11]

Chromatographic Assay Issues (HPLC/UPLC)
Q2: My analyte peak is tailing, fronting, or splitting in my HPLC analysis. How can the mobile phase buffer be optimized?

A2: Poor peak shape is a classic sign of undesirable secondary interactions between your analyte and the stationary phase, or issues with the mobile phase itself. For an amino acid like (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, controlling its ionization state via the mobile phase pH is paramount.

Causality Explained:

  • Peak Tailing: Often caused by strong interactions between the analyte and active sites on the column packing material.[12] For an amino acid, if the mobile phase pH causes it to carry a charge that interacts with residual silanols on a C18 column, tailing can occur.

  • Peak Fronting: Typically a sign of column overloading, but can also be related to poor solubility of the analyte in the mobile phase.

  • Inconsistent Retention Times: A drifting retention time is frequently caused by a poorly buffered mobile phase or changes in its composition.[12][13] A shift of just 0.1 pH units can significantly alter retention times for ionizable compounds.[13]

Data Summary: Mobile Phase Buffer Recommendations for Reversed-Phase HPLC

IssuePotential Buffer-Related CauseRecommended ActionTarget pH Range (Typical C18)
Peak Tailing Analyte interacting with column silanolsAdjust mobile phase pH to suppress analyte ionization.pH 2.5 - 4.0
Drifting Retention Unstable mobile phase pHUse a buffer concentration of 25-50 mM. Ensure proper mixing and degassing.[12]Consistent across all runs
Low Retention Analyte is too polar/ionizedUse an ion-pairing reagent (e.g., HFBA) or adjust pH to increase hydrophobicity.[14]Analyte-dependent
Broad Peaks Poor mass transfer; multiple analyte formsIncrease column temperature; adjust pH to ensure a single ionic species predominates.[12]Narrow, stable pH

Actionable Steps:

  • pH Adjustment: The most critical parameter. For reversed-phase chromatography, a mobile phase pH of around 2.5-3.5 is often a good starting point for amino acids. This protonates the carboxylic acid group, reducing its charge and minimizing secondary interactions.

  • Buffer Concentration: Use a sufficient buffer concentration (typically 20-50 mM) to control the pH effectively, but avoid excessively high concentrations that could precipitate or damage the column.

  • Consider Ion-Pairing Reagents: If pH adjustment is insufficient, an ion-pairing reagent like heptafluorobutyric acid (HFBA) can be added to the mobile phase to improve retention and peak shape for polar, charged analytes.[14]

General Assay Issues
Q3: My analyte is precipitating in the assay buffer. What can I do?

A3: Analyte solubility is highly dependent on pH and ionic strength. Precipitation occurs when the buffer conditions favor the neutral, least soluble form of the molecule.

Causality Explained:

  • Isoelectric Point (pI): An amino acid is least soluble at its isoelectric point (pI), the pH at which it has no net electrical charge.

  • Salting Out: At very high salt concentrations, competition for water molecules can reduce the solubility of the analyte, causing it to "salt out" and precipitate.

Actionable Steps:

  • Adjust pH Away from pI: The first and most effective step is to adjust the buffer pH to be at least 1-2 units away from the predicted pI of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid. This ensures the molecule carries a net positive or negative charge, enhancing its interaction with water.[9]

  • Modify Ionic Strength: Test a range of lower salt concentrations (e.g., 25 mM to 150 mM) to see if solubility improves.[9]

  • Consider Solubilizing Agents: If the issue persists, small amounts of organic co-solvents (e.g., 1-5% DMSO or ethanol) can be tested, but their compatibility with the assay (especially enzymatic ones) must be verified.

Key Experimental Protocols

Here we provide step-by-step methodologies for the systematic optimization of your buffer conditions.

Protocol 1: Systematic pH Screening for an Enzymatic Assay

This protocol aims to identify the optimal pH for enzyme activity.

  • Prepare Buffer Concentrates: Prepare 0.5 M stock solutions of various buffer systems that cover a wide pH range (e.g., MES for pH 5.5-6.5, Phosphate for pH 6.5-7.5, HEPES for pH 7.0-8.0, Tris for pH 7.5-8.5).

  • Create Working Buffers: For each buffer system, prepare a series of working solutions (e.g., 50 mM) by titrating the acidic and basic components to achieve pH points in 0.5 unit increments (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5). Crucially, add a salt like NaCl to a constant final concentration (e.g., 100 mM) in all buffers to keep the ionic strength consistent.

  • Verify pH: Use a calibrated pH meter to confirm the final pH of each working buffer at the intended assay temperature.

  • Run Assays: Perform the enzymatic assay according to your standard procedure in each of the prepared buffers. Ensure all other variables (substrate concentration, enzyme concentration, temperature) are held constant.

  • Analyze Data: Plot the enzyme activity (e.g., rate of product formation) against the buffer pH. The peak of this curve represents the optimal pH for your assay.

Protocol 2: Ionic Strength Optimization

This protocol is performed after identifying the optimal pH.

  • Prepare Buffers: Prepare a series of buffers all at the optimal pH determined in Protocol 1. Vary the concentration of a neutral salt (e.g., NaCl or KCl) to create a range of ionic strengths (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 200 mM, 400 mM).

  • Run Assays: Execute your assay in each of the buffers, keeping all other parameters constant.

  • Analyze Data: Plot enzyme activity versus salt concentration. This will reveal the optimal ionic strength for your system. Note that some enzymes may be inhibited by high salt concentrations, while others may require a certain level of salt for stability.[11]

Concluding Remarks

Systematic optimization of buffer conditions is not a trivial exercise; it is a fundamental requirement for developing a robust, reliable, and reproducible assay. By understanding the interplay between pH, ionic strength, and your specific analyte and assay system, you can effectively troubleshoot common problems and generate high-quality data. Always remember to change only one variable at a time during optimization to clearly identify its effect.

References
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Fiveable. (n.d.). Ionic Strength Definition - Biological Chemistry I Key Term. Retrieved from [Link]

  • Skou, J. C., & Esmann, M. (1983). The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase. Biochimica et Biophysica Acta (BBA) - Biomembranes, 727(1), 101-107. Retrieved from [Link]

  • Singh, L., & Srivastav, S. (2018). Batch, Fed Batch Production and Characterization of Glutaminase Free L-Asparaginase II of Pectobacterium carotovorum MTCC 1428 in Escherichia coli. ResearchGate. Retrieved from [Link]

  • Bennett, M. J. (2013). Sources of Inaccuracy in Biochemical Genetics Testing. ResearchGate. Retrieved from [Link]

  • Dolan, J. W. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Ion-combination specific effects driving the enzymatic activity of halophilic alcohol dehydrogenase 2 from Haloferax volcanii in aqueous ionic liquid solvent mixtures. Retrieved from [Link]

  • Wageningen University & Research. (2012). Effects of Ionic Strength on the Enzymatic Hydrolysis of Diluted and Concentrated Whey Protein Isolate. Retrieved from [Link]

  • Vos-Scheperkeuter, G. H., & de Bruijn, J. M. (1983). Cross-Reactivity of Amino Acids and Other Compounds in the Biuret Reaction: Interference with Urinary Peptide Measurements. Clinical Chemistry, 29(4), 625-629. Retrieved from [Link]

  • Waters. (n.d.). Amino Acid Analysis Liquid Chromatography Column Care and Use Manual. Retrieved from [Link]

  • Chromatography Forum. (2009). Issue with amino acid analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on enzyme activity. Retrieved from [Link]

  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc. Retrieved from [Link]

  • How Does Ph Affect Enzyme Activity. (n.d.). Retrieved from [Link]

  • Unchained Labs. (n.d.). 5 considerations for buffer optimization during biologics formulation development. Retrieved from [Link]

  • G-Biosciences. (2015). How to Deal with Interfering Agents in Protein Estimation Assays. Retrieved from [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • National Institutes of Health. (2023). Enhancing therapeutic antibody production through amino acid-induced pH shift in Protein A affinity chromatography. Retrieved from [Link]

  • Study.com. (n.d.). Effect of pH on Enzyme Activity | Overview & Interaction. Retrieved from [Link]

  • ResearchGate. (2013). Optimization of protein purification and characterization using Thermofluor screens. Retrieved from [Link]

  • YouTube. (2023). Enzyme Assays & the Effect of pH on Enzyme Activity | Biochemistry I (Practical). Retrieved from [Link]

  • PubChem. (n.d.). (3S)-5-amino-3-methylpentanoic acid. Retrieved from [Link]

  • Megazyme. (n.d.). Enzymatic Assay Kits. Retrieved from [Link]

  • Megazyme. (n.d.). Enzyme Activity Assay Kits. Retrieved from [Link]

  • Megazyme. (n.d.). New Products. Retrieved from [Link]

  • Megazyme. (n.d.). Enzyme Assays. Retrieved from [Link]

Sources

Optimization

troubleshooting inconsistent results with (3R)-3-amino-5-(methylsulfanyl)pentanoic acid

Welcome to the technical support resource for (3R)-3-amino-5-(methylsulfanyl)pentanoic acid (also known as L-beta-homomethionine). This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (3R)-3-amino-5-(methylsulfanyl)pentanoic acid (also known as L-beta-homomethionine). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results. As a non-proteinogenic amino acid with a reactive thioether group and a defined stereocenter, this compound requires specific handling and validation steps to prevent common pitfalls.

Section 1: Critical First Steps - Storage, Handling, and Solution Preparation

Inconsistent results often originate from improper handling and storage long before the experiment begins. The methylsulfanyl group is susceptible to oxidation, and the compound's stability in various solvents can affect its performance.

Q1: What are the optimal storage conditions for (3R)-3-amino-5-(methylsulfanyl)pentanoic acid?

A1: Proper storage is critical to prevent degradation. The primary concern is the oxidation of the thioether (methylsulfanyl) group to sulfoxide and then sulfone.

  • Solid Compound: Store the solid form of the compound at refrigerator temperatures (2-8°C) under an inert atmosphere (argon or nitrogen) in a tightly sealed vial. For long-term storage, consider a manual-defrost freezer at -20°C.[1] Avoid frost-free freezers, as their temperature fluctuations can be detrimental.[1]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles and exposure to air and moisture, it is highly recommended to aliquot the solid compound into smaller, single-use vials upon receipt.[1]

Q2: I need to make a stock solution. What solvent should I use and how should I store it?

A2: The choice of solvent and storage procedure for solutions is crucial for maintaining the compound's integrity.

  • Solvent Choice: For biological experiments, sterile phosphate-buffered saline (PBS) or cell culture medium are common choices. However, aqueous buffers can promote oxidation over time. For initial high-concentration stock solutions, consider solvents like DMSO or ethanol if your experimental system permits. Always verify the compound's solubility in your chosen solvent from the supplier's datasheet.

  • Preparation: Always use deoxygenated solvents. This can be achieved by sparging the solvent with argon or nitrogen gas for 15-20 minutes before dissolving the compound. Prepare solutions immediately before use whenever possible.[2]

  • Solution Storage: If you must store solutions, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid storing solutions in aqueous buffers for extended periods at 4°C.

Experimental Protocol: Preparation of a Deoxygenated Stock Solution
  • Inert Atmosphere: Place a sealed vial of your chosen solvent and a vial with the appropriate amount of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid into a glovebox or use a Schlenk line with argon or nitrogen gas.

  • Deoxygenation: Bubble argon or nitrogen gas through the solvent for 15-20 minutes using a long needle connected to the gas line.

  • Dissolution: Under the inert atmosphere, add the deoxygenated solvent to the vial containing the compound. Mix gently until fully dissolved.

  • Aliquoting: Dispense the solution into single-use, amber glass vials that have been pre-flushed with inert gas.

  • Storage: Tightly seal the vials and immediately flash-freeze in liquid nitrogen. Transfer to a -80°C freezer for long-term storage.

G cluster_storage Storage cluster_prep Solution Preparation receive Receive Compound aliquot Aliquot into Single-Use Vials receive->aliquot store Store at -20°C under Inert Gas aliquot->store deoxygenate Deoxygenate Solvent (e.g., N2 Sparge) store->deoxygenate Use one aliquot for experiment dissolve Dissolve Compound under Inert Atmosphere deoxygenate->dissolve aliquot_sol Aliquot Solution into Single-Use Vials dissolve->aliquot_sol store_sol Flash Freeze & Store at -80°C aliquot_sol->store_sol

Section 2: Quality Control - Purity, Identity, and Degradation

Inconsistent biological activity is often traced back to issues with the compound's purity, specifically its chiral integrity and potential degradation products.

Q3: My experimental results are variable. How can I check the purity and integrity of my compound?

A3: Variability can stem from two primary sources: the presence of the incorrect stereoisomer ((3S)-enantiomer) or chemical degradation (oxidation).

  • Chiral Purity: The "(3R)" designation is critical. The opposite enantiomer, (3S), may have different biological activity or could act as an antagonist, leading to inconsistent results.[3] The enantiomeric purity should be verified, especially if you are using a new batch or supplier.

  • Chemical Purity: The thioether group is the most likely site of degradation through oxidation. This forms the corresponding sulfoxide and sulfone derivatives, which will have different polarities and likely different biological activities.

You can assess both chiral and chemical purity using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Parameter Recommended Analytical Method What to Look For
Chiral Purity Chiral HPLCA peak corresponding to the (3S)-enantiomer. Enantiomeric excess (e.e.) should be >98%.
Chemical Purity Reverse-Phase HPLC with UV detectorPeaks other than the main compound, indicating impurities from synthesis or degradation.
Degradation LC-MSMasses corresponding to the M+16 (sulfoxide) and M+32 (sulfone) adducts of your compound.
Experimental Protocol: Assessing Purity by HPLC and LC-MS

Part A: Chiral HPLC for Enantiomeric Purity

  • Column Selection: Use a chiral stationary phase column suitable for separating amino acids (e.g., a cyclodextrin-based or Pirkle-type column).

  • Mobile Phase: A typical mobile phase would be a mixture of hexane/isopropanol or a similar non-polar/polar system, often with a small amount of an acidic or basic additive to improve peak shape.

  • Sample Preparation: Prepare a sample of your compound at approximately 1 mg/mL in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram. The presence of two peaks indicates a mixture of enantiomers. Quantify the area of each peak to determine the enantiomeric excess.[4]

Part B: LC-MS for Degradation Analysis

  • Column Selection: Use a standard C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point.

  • Sample Preparation: Prepare a 1 mg/mL solution of your compound in the initial mobile phase conditions.

  • Analysis: Inject the sample and monitor the total ion chromatogram. Extract the ion masses for your compound ([M+H]⁺), the sulfoxide form ([M+16+H]⁺), and the sulfone form ([M+32+H]⁺). The presence of the latter two indicates oxidative degradation.

G

Section 3: FAQs - Biological Activity and Experimental Design

Even with a pure, properly handled compound, experimental design can influence outcomes. As a non-proteinogenic amino acid, its behavior might differ from standard amino acids.

Q4: What is the known biological role of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid?

A4: Its role is not extensively characterized in a wide range of systems. It is known as L-beta-homomethionine and has been identified as a metabolite in Brassica napus (rapeseed).[5] Some preliminary research suggests its hydrochloride salt may interact with receptors and enzymes involved in neurotransmission, with potential relevance to conditions like Alzheimer's disease.[6] However, as a non-proteinogenic amino acid, it could have unexpected effects, including potential toxicity or off-target activities.[7][8]

Q5: Could the compound be interacting with my assay components?

A5: Yes. The thioether group, while less reactive than a thiol, can still be nucleophilic and may interact with certain reagents.[9] If your assay involves electrophilic compounds or heavy metals, you might observe unexpected interactions. Furthermore, as an amino acid analog, it could potentially compete with natural amino acids in transport or metabolic pathways, which could be a source of indirect effects.[10]

Q6: I'm not seeing the expected activity. What should I check in my experimental setup?

A6: If you have already validated the compound's purity and handling, consider these experimental factors:

  • Concentration: Are you using an appropriate concentration range? If the compound's potency is unknown, a wide dose-response curve is essential.

  • Cellular Uptake: Being a beta-amino acid, its uptake into cells might not be as efficient as standard alpha-amino acids. Permeability issues could be a factor.

  • Metabolism: The compound could be metabolized by cells, converting it into an active or inactive form. Time-course experiments can help to elucidate this.

  • pH Sensitivity: The stability and charge state of the amino and carboxylic acid groups are pH-dependent. Ensure your experimental buffer pH is controlled and appropriate.

G compound {(3R)-3-amino-5-(methylsulfanyl)pentanoic acid|{C6H13NO2S | M.W. 163.24}} sulfoxide {Sulfoxide Derivative|+ O | M+16} compound->sulfoxide Oxidation sulfone {Sulfone Derivative|+ O | M+32} sulfoxide->sulfone Further Oxidation

References

  • Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]

  • Fichtner, M., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. Retrieved from [Link]

  • Bergman, J. (2004). Why the Miller–Urey Research Argues Against Abiogenesis. Answers in Genesis. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-5-amino-3-methylpentanoic acid. Retrieved from [Link]

  • Reddit. (2013). Handling thiols in the lab. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Investigation of Chiral Active Substances. Retrieved from [Link]

  • Roy, D. N. (2009). Toxicity of Non-protein Amino Acids to Humans and Domestic Animals. Natural Product Communications. Retrieved from [Link]

  • PubMed. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Thioethers – Knowledge and References. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid and Its Analogs in Modulating GABAergic Systems

For researchers and professionals in drug development, understanding the nuanced interactions of novel compounds with critical neurotransmitter systems is paramount. This guide provides an in-depth comparison of the pote...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced interactions of novel compounds with critical neurotransmitter systems is paramount. This guide provides an in-depth comparison of the potential efficacy of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, also known as L-beta-homomethionine, with its structurally related sulfur-containing analogs. Due to the limited publicly available pharmacological data on L-beta-homomethionine, this guide will focus on a comparative analysis based on its structural relationship to well-characterized γ-aminobutyric acid (GABA) analogs. The primary focus will be on their interaction with GABA receptors, key targets for therapies aimed at neurological disorders.

(3R)-3-amino-5-(methylsulfanyl)pentanoic acid is a chiral β-amino acid and a derivative of methionine.[1] Its structure suggests a potential interaction with the GABAergic system, as it incorporates the core GABA scaffold with a sulfur-containing side chain. This positions it as a compound of interest for exploring novel therapeutic avenues in conditions associated with GABAergic dysfunction.

Comparative Efficacy at GABA Receptors

The efficacy of GABA analogs is often assessed by their ability to bind to and modulate GABA receptors, particularly the GABA-A receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system. A common method to quantify this interaction is through radioligand binding assays, which measure the displacement of a known radiolabeled ligand from the receptor by the test compound. The resulting half-maximal inhibitory concentration (IC50) value is a measure of the compound's binding affinity.

A study by Fontana and colleagues provides a direct comparison of the efficacy of several sulfur-containing GABA analogs in displacing [3H]GABA from bovine brain cortical membranes.[2] This data is invaluable for establishing a structure-activity relationship (SAR) within this class of compounds and for predicting the potential activity of L-beta-homomethionine.

Table 1: Comparative Efficacy of Sulfur-Containing GABA Analogs in [3H]GABA Displacement Assays

CompoundStructureIC50 (μM)[2]
HomotaurineSO3H-(CH2)3-NH20.039
HomohypotaurineSO2H-(CH2)3-NH20.67
HomothiotaurineS-SO2H-(CH2)3-NH20.68
TaurineSO3H-(CH2)2-NH2>1000
CarboxymethylcysteamineHOOC-CH2-S-(CH2)2-NH2>1000
ThiotaurineS-SO2H-(CH2)2-NH2>1000

Data sourced from Fontana et al. (1990).[2]

Analysis of Structure-Activity Relationships:

The data in Table 1 reveals several key insights into the structural requirements for high-affinity binding to GABA receptors among these analogs. The superior potency of homotaurine (IC50 = 0.039 μM) suggests that a three-carbon chain separating the amino and sulfonic acid groups is optimal for high-affinity binding.[2] The introduction of a sulfinic acid (homohypotaurine) or a thiosulfonic acid (homothiotaurine) group in place of the sulfonic acid leads to a significant decrease in potency.[2] Shortening the carbon chain to two carbons, as seen in taurine and thiotaurine, drastically reduces binding affinity.[2]

Further research by Mendoza-Lozano and colleagues on GABA-C receptors demonstrated that homotaurine can act as a partial agonist and a negative modulator of GABA-induced currents, while hypotaurine acts as a positive modulator.[3] This highlights that beyond simple binding affinity, these analogs can exhibit complex functional effects.

A more recent study by Seighar et al. (2023) provided a detailed comparison of homotaurine and taurine on GABA-A receptors, including both binding and functional data.[4][5]

Table 2: Comparative Binding Affinity and Functional Potency of Homotaurine and Taurine at GABA-A Receptors

CompoundAssay TypeMetricValue (μM)
Homotaurine[3H]muscimol displacementIC500.16[4][5]
Taurine[3H]muscimol displacementIC50125[4][5]
HomotaurineGABA-A receptor-mediated currentsEC500.4[4][5]
TaurineGABA-A receptor-mediated currentsEC50116[4][5]

Data sourced from Seighar et al. (2023).[4][5]

This data further solidifies the importance of the three-carbon spacer for potent GABA-A receptor interaction, with homotaurine demonstrating significantly higher affinity and functional potency than taurine.[4][5]

Experimental Protocols

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. Below is a detailed protocol for a GABA-A receptor binding assay, a fundamental technique for assessing the interaction of novel compounds with this critical target.

Protocol: GABA-A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of test compounds for the GABA-A receptor by measuring their ability to displace a radiolabeled ligand (e.g., [3H]GABA or [3H]muscimol).

Materials:

  • Rat or bovine brain tissue (cortex or whole brain)

  • Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [3H]GABA or [3H]muscimol

  • Non-specific binding determinator: High concentration of unlabeled GABA (e.g., 1-10 mM)

  • Test compounds, including (3R)-3-amino-5-(methylsulfanyl)pentanoic acid and its analogs

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Centrifuge capable of high speeds (e.g., 50,000 x g)

  • Scintillation counter

Methodology:

  • Membrane Preparation: a. Homogenize brain tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris. c. Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g) to pellet the crude membrane fraction. d. Wash the pellet multiple times with binding buffer through repeated resuspension and centrifugation to remove endogenous GABA. e. Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Binding Assay: a. In a series of tubes, add a constant amount of membrane preparation (e.g., 100-200 µg of protein). b. Add increasing concentrations of the test compound. c. To determine non-specific binding, add a saturating concentration of unlabeled GABA to a separate set of tubes. d. Add a constant concentration of the radioligand (e.g., 2-5 nM [3H]muscimol) to all tubes. e. Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 20-30 minutes).

  • Termination and Filtration: a. Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. b. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: a. Place the filters in scintillation vials with scintillation cocktail. b. Measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

Causality Behind Experimental Choices:

  • Multiple Washes of Membranes: This is a critical step to remove endogenous GABA, which would otherwise compete with the radioligand and test compounds, leading to an underestimation of their binding affinities.

  • Use of a Saturating Concentration of Unlabeled GABA for Non-Specific Binding: This ensures that all specific binding sites are occupied by the unlabeled ligand, and any remaining radioactivity is due to non-specific binding to the filters or membranes.

  • Rapid Filtration and Washing: This minimizes the dissociation of the radioligand from the receptor during the washing step, ensuring an accurate measurement of bound radioactivity.

Visualizations

To aid in the conceptualization of the molecular structures and experimental workflows, the following diagrams are provided.

GABAA_Signaling_Pathway GABA GABA GABAA_R GABA-A Receptor GABA->GABAA_R Binds to Cl_channel Chloride Channel (Closed) GABAA_R->Cl_channel Opens Neuron Neuron Cl_channel->Neuron Cl- influx into Hyperpolarization Hyperpolarization (Inhibition) Neuron->Hyperpolarization Leads to

Caption: Signaling pathway of GABA-A receptor activation.

Compound_Structures cluster_target (3R)-3-amino-5-(methylsulfanyl)pentanoic acid cluster_analogs Key Analogs target HOOC-CH2-CH(NH2)-CH2-CH2-S-CH3 homotaurine Homotaurine SO3H-(CH2)3-NH2 taurine Taurine SO3H-(CH2)2-NH2 homohypotaurine Homohypotaurine SO2H-(CH2)3-NH2

Caption: Chemical structures of the target compound and key analogs.

Experimental_Workflow start Start prep Membrane Preparation (Homogenization & Washing) start->prep assay Binding Assay (Incubation with Radioligand & Test Compounds) prep->assay filter Filtration & Washing (Separation of Bound & Unbound) assay->filter count Scintillation Counting (Quantification of Radioactivity) filter->count analyze Data Analysis (IC50 Determination) count->analyze end End analyze->end

Sources

Comparative

A Comparative Guide to the Biological Target Validation of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid

Introduction: From Phenotypic Hit to Validated Target In phenotypic drug discovery, a compound is identified based on its ability to elicit a desired change in a cell or organism, often without prior knowledge of its mol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Phenotypic Hit to Validated Target

In phenotypic drug discovery, a compound is identified based on its ability to elicit a desired change in a cell or organism, often without prior knowledge of its molecular mechanism. This guide addresses the critical next step: identifying and validating the biological target of such a "hit" compound. We will use the hypothetical bioactive molecule, (3R)-3-amino-5-(methylsulfanyl)pentanoic acid , as a case study to illustrate a multi-pronged, evidence-based approach to target deconvolution.

The journey from a promising small molecule to a therapeutic candidate is contingent on unequivocally identifying its biological target. This process, known as target identification and validation, is fundamental to understanding a compound's mechanism of action, predicting potential side effects, and enabling rational lead optimization.[1][2][3] The complexity of the cellular proteome makes this a challenging endeavor, necessitating a suite of orthogonal techniques to build a robust case for a specific drug-target interaction.[4][5]

This guide provides researchers, scientists, and drug development professionals with a comparative overview of modern methodologies, detailed experimental protocols, and the strategic logic required to confidently validate a biological target.

The Overall Strategy: An Orthogonal, Multi-Pillar Approach

Confidence in a drug-target relationship is not achieved through a single experiment. Instead, it is built by integrating evidence from computational, biochemical, and cellular methods. Each layer of investigation provides a different line of evidence, and their convergence on a single protein (or pathway) constitutes a validated target.

Below is a high-level overview of the target validation workflow.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Direct Target Identification cluster_2 Phase 3: Cellular & Functional Validation cluster_3 Validated Target A In Silico Analysis (Chemical Similarity, Target Prediction) B Affinity-Based Proteomics (e.g., AP-MS) A->B  Putative Targets C Biophysical Confirmation (e.g., SPR, CETSA) B->C  Candidate Binders D Genetic Perturbation (e.g., CRISPR/Cas9 KO) C->D  Confirmed Binders E Cellular Target Engagement (e.g., In-Cell CETSA) C->E D->E  Functionally Relevant Target F High-Confidence Target E->F  Validated in situ

Caption: High-level workflow for small molecule target validation.

Part 1: Hypothesis Generation & In Silico Analysis

Before embarking on resource-intensive wet-lab experiments, computational methods can provide initial hypotheses about the potential biological targets of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid. The structure, a beta-amino acid containing a methylsulfanyl group reminiscent of methionine, suggests potential interactions with enzymes involved in amino acid metabolism or methyltransferases.

  • Chemical Similarity Searching: Databases such as PubChem and ChEMBL can be queried to find known compounds with similar structures. If structurally related molecules have well-characterized targets, this provides an immediate, albeit correlational, starting point.

  • Target Prediction Servers: Platforms like PharmMapper or SuperPred utilize pharmacophore modeling to screen the 3D structure of the query molecule against databases of known protein binding sites, generating a list of potential targets ranked by fit.

While these in silico methods are predictive and not definitive, they are invaluable for prioritizing subsequent experimental efforts.

Part 2: Direct Identification of Binding Partners

The next critical phase is to physically identify which proteins from the cellular proteome directly interact with the compound. This is typically achieved using affinity-based chemical proteomics approaches.[6][7]

Comparison of Direct Target Identification Methods
MethodPrincipleProsConsKey Data Output
Affinity Chromatography-Mass Spectrometry (AC-MS) The compound is immobilized on a solid support (beads) to "fish" for binding proteins from a cell lysate. Bound proteins are eluted and identified by MS.[2][8]Unbiased; can identify novel targets; relatively straightforward.[4]Requires chemical modification of the compound; may miss low-affinity or transient interactions; risk of identifying non-specific binders.[4][8]List of putative protein binders.
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[9] Changes in protein solubility after heating are measured.[10][11][12]Measures target engagement in a native cellular environment (intact cells); no compound modification needed; can be adapted for high-throughput screening.[9][10][13]Not all proteins show a clear thermal shift; less effective for membrane proteins; requires specific antibodies or MS for detection.Thermal melt curves (Tagg), dose-response curves.
Surface Plasmon Resonance (SPR) A label-free optical technique that measures the binding of an analyte (compound) to a ligand (target protein) immobilized on a sensor chip in real-time.[14][15]Provides quantitative kinetic data (kon, koff) and affinity (KD); high sensitivity.[16][17]Requires purified protein; protein immobilization can affect activity; throughput can be limited.Sensorgrams, kinetic constants (ka, kd), affinity (KD).
Featured Workflow: Affinity Chromatography-Mass Spectrometry (AP-MS)

The AP-MS workflow is a powerful, unbiased method to generate an initial list of candidate targets.[8]

G cluster_0 Step 1: Bait Preparation cluster_1 Step 2: Affinity Capture cluster_2 Step 3: Analysis A Synthesize analog of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid with a linker arm B Covalently couple analog to affinity resin (e.g., NHS-activated beads) A->B C Incubate resin with cell lysate (e.g., HEK293T) B->C D Wash beads to remove non-specific binders C->D E Elute bound proteins D->E F Trypsin Digest E->F G LC-MS/MS Analysis F->G H Database Search & Protein Identification G->H I List of Putative Binding Proteins H->I  Candidate  Targets

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
  • Bait Synthesis & Immobilization:

    • Synthesize an analog of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid that incorporates a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).

    • Covalently couple the synthesized analog to an amine-reactive solid support, such as NHS-activated agarose beads, following the manufacturer's protocol. Prepare a control resin by blocking the reactive groups without adding the compound.

  • Lysate Preparation:

    • Culture a relevant cell line (e.g., HEK293T) to high density.

    • Harvest cells and lyse in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Affinity Pulldown:

    • Incubate ~1-5 mg of the clarified cell lysate with the compound-coupled beads and the control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins using a competitive eluent (e.g., a high concentration of the free compound) or a denaturing buffer (e.g., 8 M urea).

    • Reduce the eluted proteins with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the acquired MS/MS spectra against a human protein database (e.g., UniProt) to identify the proteins.

    • Crucial Control: True interactors should be significantly enriched in the compound-coupled sample compared to the control beads.

Part 3: Cellular Target Validation

Identifying a protein that binds your compound is only the first step. The crucial next phase is to demonstrate that this interaction is responsible for the compound's observed biological effect in a cellular context. Genetic perturbation techniques are the gold standard for this validation.[18][19]

Comparison of Genetic Validation Methods
MethodPrincipleProsConsKey Data Output
CRISPR/Cas9 Knockout (KO) Uses the CRISPR/Cas9 system to create a permanent loss-of-function mutation in the gene encoding the putative target protein.[][21]Complete and permanent target ablation provides a clear genetic background; highly specific.[21][22]Can be lethal if the target is essential; potential for off-target effects; time-consuming to generate stable cell lines.[22]Shift in compound EC50/IC50; loss of phenotypic response.
RNA interference (RNAi) Uses short interfering RNAs (siRNAs) to induce transient degradation of the target protein's mRNA, leading to a temporary "knockdown" of the protein.Rapid and suitable for high-throughput screening; useful for essential genes where KO would be lethal.Incomplete knockdown can lead to ambiguous results; transient effect; potential for off-target effects.[21]Shift in compound EC50/IC50; partial loss of phenotypic response.
Target Overexpression Involves transfecting cells with a plasmid to express high levels of the putative target protein.Can confirm that the target is the limiting factor in the compound's mechanism.Overexpression can lead to artifacts and non-physiological responses.Rightward shift in the compound's dose-response curve.
Featured Workflow: CRISPR/Cas9 Knockout for Target Validation

The logic of a CRISPR knockout experiment is straightforward: if the target protein is removed, the cell should become resistant to the compound, as the molecule no longer has its partner to act upon.[23][24]

G cluster_0 Wild-Type (WT) Cells cluster_1 CRISPR Knockout (KO) Cells WT_Cell WT Cells (Express Target) Compound_WT Add Compound WT_Cell->Compound_WT Phenotype_WT Phenotypic Effect (e.g., Cell Death) Compound_WT->Phenotype_WT Phenotype_KO No/Reduced Effect (Resistance) KO_Cell Target KO Cells (No Target Protein) Compound_KO Add Compound KO_Cell->Compound_KO Compound_KO->Phenotype_KO

Caption: Logic of a CRISPR/Cas9 knockout experiment for target validation.

Experimental Protocol: CRISPR/Cas9-Mediated Target Validation
  • Guide RNA Design and Cloning:

    • Design two or more single guide RNAs (sgRNAs) targeting early, conserved exons of the putative target gene to maximize the chance of creating a null allele.

    • Clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Cell Line Generation:

    • Transfect the Cas9/sgRNA plasmids into the relevant cell line.

    • Select for transfected cells (e.g., using puromycin resistance).

    • Isolate single-cell clones and expand them.

  • Verification of Knockout:

    • Genomic DNA: Perform PCR and Sanger sequencing across the target site to confirm the presence of insertions/deletions (indels).

    • Protein Expression: Use Western blotting with a validated antibody to confirm the complete absence of the target protein. This is the most critical validation step.

  • Phenotypic Assay:

    • Seed both the validated knockout (KO) cell line and the parental wild-type (WT) cell line at equal densities.

    • Treat both cell lines with a dose-response curve of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid.

    • After a suitable incubation period (e.g., 72 hours), measure the phenotypic endpoint (e.g., cell viability using CellTiter-Glo).

  • Data Analysis:

    • Plot the dose-response curves for both WT and KO cell lines.

    • Expected Result: A significant rightward shift in the IC50 (or a complete loss of activity) in the KO cell line compared to the WT line provides strong evidence that the knocked-out protein is the direct target of the compound.

Conclusion: Synthesizing a Self-Validating Narrative

The validation of a biological target is an iterative process that demands rigorous, multi-faceted evidence. For our hypothetical compound, (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, the journey would begin with in silico predictions. This would be followed by an unbiased AP-MS screen to identify a list of potential binders. Each high-confidence hit from this screen would then be pursued with orthogonal biophysical methods like SPR or CETSA to confirm direct, high-affinity binding.

Finally, the most promising candidate would be subjected to the definitive test of genetic validation. If CRISPR/Cas9-mediated knockout of the target protein renders cells resistant to the compound's effects, the case for a genuine drug-target interaction becomes compelling. By systematically integrating these biochemical, biophysical, and genetic approaches, researchers can build a self-validating system that moves a compound from a phenotypic "hit" to a mechanistically understood lead candidate with a confidently assigned biological target.

References

  • Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems. (n.d.). DiVA. Retrieved January 16, 2026, from [Link]

  • Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. PubMed. Retrieved January 16, 2026, from [Link]

  • Levin, B., et al. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Retrieved January 16, 2026, from [Link]

  • Chemical Proteomics for Target Validation. (n.d.). World Preclinical Congress. Retrieved January 16, 2026, from [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved January 16, 2026, from [Link]

  • How does SPR work in Drug Discovery? (2025). deNOVO Biolabs. Retrieved January 16, 2026, from [Link]

  • SPR Provides a Boost to Drug Discovery and Development. (n.d.). Photonics Spectra. Retrieved January 16, 2026, from [Link]

  • Mischerikow, N., & Heck, A. J. (2011). Drug target deconvolution by chemical proteomics. PubMed. Retrieved January 16, 2026, from [Link]

  • Surface Plasmon Resonance (SPR). (n.d.). Sygnature Discovery. Retrieved January 16, 2026, from [Link]

  • How Is Surface Plasmon Resonance Used In Drug Discovery? (2025). Chemistry For Everyone. Retrieved January 16, 2026, from [Link]

  • Garg, P., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. Retrieved January 16, 2026, from [Link]

  • Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. (2026). AntBio. Retrieved January 16, 2026, from [Link]

  • Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Retrieved January 16, 2026, from [Link]

  • Affinity Chromatography. (n.d.). Creative Biolabs. Retrieved January 16, 2026, from [Link]

  • Identification and validation of protein targets of bioactive small molecules. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved January 16, 2026, from [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (n.d.). BrJAC. Retrieved January 16, 2026, from [Link]

  • Target Identification and Validation in Drug Discovery. (2025). Chemspace. Retrieved January 16, 2026, from [Link]

  • LaBute, M. X., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved January 16, 2026, from [Link]

  • High-throughput: Affinity purification mass spectrometry. (n.d.). EMBL-EBI. Retrieved January 16, 2026, from [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. Retrieved January 16, 2026, from [Link]

  • Target Validation with CRISPR. (2022). Biocompare.com. Retrieved January 16, 2026, from [Link]

  • CRISPR Cas9 Gene Editing. (n.d.). Charles River Laboratories. Retrieved January 16, 2026, from [Link]

  • Behan, F. M., et al. (2019). Cornerstones of CRISPR-Cas in drug development and therapy. PubMed Central. Retrieved January 16, 2026, from [Link]

  • Johnson, R. L., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Retrieved January 16, 2026, from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved January 16, 2026, from [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • CETSA. (n.d.). Pelago Bioscience. Retrieved January 16, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (3R)-3-amino-5-(methylsulfanyl)pentanoic acid

Introduction: The Analytical Imperative for Chiral Molecules In pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is fundamental to its safety and efficacy. (3R)-3-amino-5-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Chiral Molecules

In pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is fundamental to its safety and efficacy. (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, a chiral building block or potential active pharmaceutical ingredient (API), exemplifies this principle. Ensuring the enantiomeric purity and accurate quantification of this molecule is critical throughout the development lifecycle, from preclinical evaluation to quality control (QC) release testing.

This guide provides an in-depth comparison of two distinct, yet powerful, analytical methods for the analysis of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid: a robust Chiral High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive and specific Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. More importantly, we will explore the critical process of cross-validation , a procedure to demonstrate that two distinct analytical methods are suitable for the same intended purpose and can be used interchangeably.[1][2] This is an essential exercise when transferring methods between laboratories, upgrading technology, or comparing data across different stages of a program.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond mere protocol recitation to explain the scientific rationale behind methodological choices, grounding every step in established regulatory principles and practical field experience.

Pillar 1: Candidate Analytical Methodologies

The choice of an analytical method is dictated by its intended purpose. For a chiral amino acid like (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, the primary challenges are achieving enantiomeric separation and ensuring sensitive, accurate quantification.

Method A: Chiral HPLC with UV Detection

This approach represents a workhorse technique in many QC laboratories. Its strength lies in its reliability, cost-effectiveness, and straightforward implementation.

  • Principle of Separation: The core of this method is a chiral stationary phase (CSP). For amino acids, crown ether-based CSPs (e.g., CROWNPAK®) are particularly effective.[3][4] The chiral crown ether cavity selectively complexes with the primary ammonium group of one enantiomer over the other, leading to differential retention times.

  • Principle of Detection: The molecule lacks a strong native chromophore. Therefore, detection relies on UV absorbance at a low wavelength (e.g., 210 nm), where the carboxylic acid group provides a minimal response.[5] This necessitates highly pure mobile phases and can be susceptible to interference from other UV-absorbing compounds. An alternative, not explored here but viable, would be pre-column derivatization to attach a chromophore, though this adds complexity.[6][7]

Method B: Chiral LC-MS/MS

LC-MS/MS is the gold standard for high sensitivity and specificity, making it ideal for bioanalysis (e.g., in plasma) or for detecting trace-level impurities.[6][8]

  • Principle of Separation: The same chiral HPLC principles apply for the chromatographic separation. The LC system serves to resolve the (R) and (S) enantiomers before they enter the mass spectrometer.

  • Principle of Detection: Mass spectrometry identifies and quantifies molecules based on their mass-to-charge ratio (m/z).[8][9] By using tandem mass spectrometry (MS/MS), we achieve exceptional specificity. A specific parent ion (the protonated molecule, [M+H]+) is selected, fragmented, and a specific product ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference and provides confidence in analyte identity. For this molecule, the primary amine is readily protonated using Electrospray Ionization in positive mode (ESI+).[8]

Pillar 2: The Framework of Method Validation

Before any cross-validation can occur, each method must first be individually validated to prove it is fit for purpose.[10][11] The validation process is guided by the International Council for Harmonisation (ICH) guideline Q2(R2), which outlines the necessary performance characteristics to evaluate.[1][11]

Method_Validation_Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Reporting P1 Define Method's Intended Purpose (e.g., Assay, Purity) P2 Develop Validation Protocol with Pre-defined Acceptance Criteria P1->P2 E1 Perform Experiments for Each Parameter: - Accuracy - Precision - Specificity - Linearity & Range - LOD/LOQ P2->E1 Execute Protocol R1 Analyze Data vs. Acceptance Criteria E1->R1 Generate Data R2 Document All Results in a Final Validation Report R1->R2

Caption: General workflow for analytical method validation per ICH guidelines.

Key Validation Parameters & Typical Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria (for Assay)
Specificity To ensure the signal is unequivocally from the analyte of interest.No interference at the retention time of the analyte and internal standard.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.995.[12]
Range The interval providing suitable accuracy, precision, and linearity.Typically 80% to 120% of the target concentration.[12][13]
Accuracy The closeness of the measured value to the true value.Mean recovery of 98.0% to 102.0%.
Precision The degree of scatter among a series of measurements.Repeatability (intra-assay) RSD ≤ 2.0%. Intermediate Precision (inter-assay) RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; RSD ≤ 10%.

Pillar 3: The Cross-Validation Experiment

Cross-validation is a formal comparison to prove that two analytical procedures yield comparable results.[1] This is essential for maintaining data continuity throughout a drug's lifecycle. The core principle is to analyze the same set of well-characterized samples using both validated methods and compare the outcomes against a pre-defined acceptance criterion.[2]

Cross_Validation_Logic Samples Generate Homogeneous Sample Set (n≥3) at Low, Mid, High Conc. MethodA Method A: Chiral HPLC-UV (Validated) Samples->MethodA MethodB Method B: Chiral LC-MS/MS (Validated) Samples->MethodB ResultsA Result Set A MethodA->ResultsA ResultsB Result Set B MethodB->ResultsB Compare Compare Results: Calculate % Difference ((A-B)/mean(A,B)) * 100 ResultsA->Compare ResultsB->Compare Decision Results Meet Acceptance Criteria? (e.g., Diff ≤ 15%) Compare->Decision

Caption: Experimental logic for the cross-validation of two analytical methods.

Experimental Protocols & Comparative Data

Protocol A: Chiral HPLC-UV Method
  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard and samples in the mobile phase to a target concentration of 1.0 mg/mL.

    • Filter through a 0.45 µm PTFE syringe filter prior to injection.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Daicel CROWNPAK CR-I(+) (150 x 4.0 mm, 5 µm).

    • Mobile Phase: Perchloric acid solution (pH 1.0) / Acetonitrile (85:15 v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

    • Expected Retention Time: (S)-enantiomer ~8 min, (R)-enantiomer ~11 min.

Protocol B: Chiral LC-MS/MS Method
  • Sample Preparation:

    • Prepare a stock solution of 1.0 mg/mL in 50:50 Acetonitrile:Water.

    • Serially dilute with the same solvent to create calibration standards and QC samples. Target concentration range for analysis: 1.0 ng/mL to 1000 ng/mL.

    • Rationale: The high sensitivity of MS detection requires significantly lower concentrations than the HPLC-UV method.

  • Instrumentation & Conditions:

    • LC System: Shimadzu Nexera X2 or equivalent.

    • MS System: Sciex Triple Quad™ 5500 or equivalent with a Turbo V™ ESI source.

    • Column: Same as Method A (Daicel CROWNPAK CR-I(+)).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 40% B over 10 minutes.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • MS/MS Detection (MRM):

      • Ionization Mode: ESI Positive.

      • Parent Ion (Q1): m/z 164.2.

      • Product Ion (Q3): m/z 88.1 (tentative, corresponds to a logical fragment).

      • Dwell Time: 100 ms.

Summary of Individual Method Validation Data

The following tables present hypothetical but realistic validation data for each method, demonstrating their suitability for the intended purpose of quantifying (3R)-3-amino-5-(methylsulfanyl)pentanoic acid.

Table 1: Method A (HPLC-UV) Validation Summary

ParameterResultAcceptance CriterionStatus
Linearity (r²) 0.9991≥ 0.995Pass
Range 0.1 - 1.5 mg/mL-Pass
Accuracy (% Recovery) 100.5%98.0 - 102.0%Pass
Precision (RSD) 0.8%≤ 2.0%Pass
LOQ 0.1 mg/mLS/N ≥ 10Pass

Table 2: Method B (LC-MS/MS) Validation Summary

ParameterResultAcceptance CriterionStatus
Linearity (r²) 0.9996≥ 0.995Pass
Range 1.0 - 1000 ng/mL-Pass
Accuracy (% Recovery) 99.7%98.0 - 102.0% (at high end)Pass
Precision (RSD) 1.2%≤ 5.0% (at high end)Pass
LOQ 1.0 ng/mLS/N ≥ 10Pass
Cross-Validation Results

Three unique batches of a test sample were analyzed in triplicate (n=3) using both validated methods. The results are compared below. The acceptance criterion is that the percentage difference between the methods should not exceed 15.0%.

Table 3: Cross-Validation Data Comparison

Sample IDMethod A Result (mg/mL)Method B Result (mg/mL)Mean Result (mg/mL)% DifferenceStatus
Batch 001 0.981.010.995-3.0%Pass
Batch 002 0.520.490.5056.0%Pass
Batch 003 1.211.171.1903.4%Pass

Percent Difference = ((Result A - Result B) / Mean Result) * 100

Discussion and Interpretation

The individual validation data confirms that both methods are accurate, precise, and linear within their respective ranges. The HPLC-UV method is well-suited for analyzing samples at higher concentrations (0.1 - 1.5 mg/mL), typical for API release testing. The LC-MS/MS method demonstrates vastly superior sensitivity, with an LOQ that is 100,000 times lower, making it the only choice for trace analysis or bioanalytical applications.

The cross-validation results are excellent, with all percentage differences well within the ±15.0% acceptance window. This provides documented evidence that the two methods produce comparable quantitative data.[14] A laboratory could therefore confidently use the HPLC-UV method for routine QC testing and the LC-MS/MS method for a clinical study, knowing that the data generated by both systems are interchangeable and reliable. The scientific integrity of the program is maintained across different analytical platforms.

Conclusion

The successful validation and subsequent cross-validation of analytical methods are cornerstones of robust pharmaceutical development. For a chiral molecule like (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, having multiple, interchangeable methods provides invaluable flexibility.

  • Chiral HPLC-UV stands as a reliable and cost-effective method for high-concentration assays, such as those required in a manufacturing QC environment.

  • Chiral LC-MS/MS offers unparalleled sensitivity and specificity, making it indispensable for bioanalysis, impurity profiling, and any application requiring trace-level quantification.

By formally demonstrating the comparability of these two methods through rigorous cross-validation, an organization can ensure data integrity, facilitate method transfers, and confidently adapt its analytical strategies to meet evolving project and regulatory demands. This self-validating system of checks and balances is fundamental to ensuring the quality and safety of the final pharmaceutical product.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • MtoZ Biolabs. What Is the Principle of Determining Amino Acids by Mass Spectrometry. Available from: [Link]

  • BiotechPack. What is the determination of amino acid sequences by mass spectrometry. Available from: [Link]

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  • The Pharma Post. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]

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  • Thomas A. Little Consulting. (2016, October 2). Establishing Acceptance Criteria for Analytical Methods. Available from: [Link]

  • Wikipedia. (n.d.). Protein mass spectrometry. Available from: [Link]

  • ACS Publications. (n.d.). Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Analytical Chemistry. Available from: [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • European Bioanalysis Forum. (2017, September 24-26). Cross and Partial Validation. Available from: [Link]

  • National Institutes of Health. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. Available from: [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Google Patents. (n.d.). WO1998041489A1 - Chiral separations of amino acids.
  • PubMed. (2015, August 28). Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis. Available from: [Link]

  • MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available from: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. Available from: [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available from: [Link]

  • AVESIS. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available from: [Link]

  • LCGC International. (2016, November 1). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. Available from: [Link]

  • PubMed. (n.d.). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Available from: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available from: [Link]

  • Indian Journal of Chemistry. (n.d.). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Available from: [Link]

  • PubMed. (n.d.). Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Bridging the Gap: Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Enzyme Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals A Note on (3R)-3-amino-5-(methylsulfanyl)pentanoic acid: Initial literature searches indicate that (3R)-3-amino-5-(methylsulfanyl)pentanoic acid is...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

A Note on (3R)-3-amino-5-(methylsulfanyl)pentanoic acid: Initial literature searches indicate that (3R)-3-amino-5-(methylsulfanyl)pentanoic acid is a novel chemical entity with limited publicly available biological data.[1] To provide a robust and technically detailed guide, this document will focus on the principles and methodologies for establishing an in vitro-in vivo correlation (IVIVC) using a well-characterized class of structurally related compounds: Methionine Aminopeptidase 2 (MetAP2) inhibitors . The experimental designs and data presented herein serve as a comprehensive blueprint for researchers investigating novel amino acid-derived enzyme inhibitors like the topic compound.

Executive Summary: The Imperative of IVIVC in Drug Development

In pharmaceutical development, the ultimate goal is to translate a compound's activity in a laboratory setting (in vitro) to predictable therapeutic outcomes in patients (in vivo).[2][3] This predictive mathematical relationship, known as an In Vitro-In Vivo Correlation (IVIVC), is a cornerstone of modern drug development.[4][5] Establishing a strong IVIVC is not merely an academic exercise; it accelerates development, informs formulation strategies, supports regulatory submissions, and can reduce the need for extensive clinical bioequivalence studies.[3][5][6] For enzyme inhibitors, particularly those targeting fundamental cellular processes like protein maturation, a robust IVIVC framework is critical for optimizing dosage regimens and minimizing potential toxicity.[7][8][9] This guide details the strategic approach to building this correlation, from foundational biochemical assays to preclinical animal models, using MetAP2 inhibitors as a guiding example.

The Target: Methionine Aminopeptidase 2 (MetAP2)

MetAP2 is a metalloenzyme that plays a crucial role in protein maturation by cleaving the N-terminal methionine from newly synthesized proteins.[10] This process is vital for the proper function of numerous proteins involved in cell proliferation and angiogenesis (the formation of new blood vessels).[10] Consequently, inhibiting MetAP2 has emerged as a promising therapeutic strategy for diseases like cancer.[11][12][13][14] MetAP2 inhibitors can be categorized as either irreversible (e.g., fumagillin) or reversible, each with distinct kinetic and pharmacological profiles.[10][15]

The Signaling Pathway Context

Inhibition of MetAP2 disrupts the maturation of key proteins, leading to a cascade of downstream effects, most notably the suppression of endothelial cell proliferation and, therefore, angiogenesis. This anti-angiogenic activity is a primary mechanism for the anti-tumor effects observed with this class of inhibitors.[16]

MetAP2_Inhibitor MetAP2 Inhibitor ((3R)-3-amino-5-(methylsulfanyl)pentanoic acid analog) MetAP2 MetAP2 Enzyme MetAP2_Inhibitor->MetAP2 Inhibition Protein_Maturation N-terminal Methionine Cleavage MetAP2->Protein_Maturation Catalyzes Endothelial_Proteins Mature Angiogenic Proteins Protein_Maturation->Endothelial_Proteins Leads to Angiogenesis Angiogenesis & Endothelial Cell Proliferation Endothelial_Proteins->Angiogenesis Promotes Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Supports

Caption: Signaling pathway affected by MetAP2 inhibition.

Phase 1: Characterizing In Vitro Activity

The first step in building an IVIVC is to meticulously quantify the compound's activity at the biochemical and cellular levels. This provides the foundational data that will be correlated with in vivo outcomes.

Biochemical Assay: Direct Enzyme Inhibition

The most direct measure of a compound's potency is its ability to inhibit the target enzyme. This is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: MetAP2 Enzyme Inhibition Assay [10]

  • Preparation: Recombinant human MetAP2 enzyme is prepared in an assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 µM MnCl₂). A fluorogenic MetAP substrate (e.g., Met-Pro-AMC) is also prepared.

  • Compound Dilution: A serial dilution of the test inhibitor is prepared in a 384-well plate.

  • Incubation: The MetAP2 enzyme is added to each well, followed by the diluted test compounds. The plate is incubated for 15-30 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: The fluorogenic substrate is added to all wells to start the enzymatic reaction.

  • Measurement: The plate is immediately placed in a plate reader, and fluorescence is measured over time. The rate of substrate cleavage is proportional to the fluorescence signal.

  • Data Analysis: Reaction rates are plotted against inhibitor concentrations, and the IC₅₀ value is calculated using a non-linear regression model.

Causality Insight: The choice of the divalent metal cofactor (e.g., Mn²⁺ vs. Co²⁺) in the assay buffer is critical. Some inhibitors show significantly different potencies depending on the cofactor used, which can be an early indicator of a potential disconnect between biochemical and cellular activity.[17][18]

Cellular Assay: Anti-Proliferative Activity

A compound's ability to penetrate cell membranes and engage its target in a complex cellular environment is a more biologically relevant measure. For MetAP2 inhibitors, this is typically assessed by measuring the inhibition of endothelial cell growth.

Experimental Protocol: HUVEC Anti-Proliferation Assay [10][19]

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates at a low density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is included.

  • Incubation: Plates are incubated for 72 hours at 37°C with 5% CO₂.

  • Viability Measurement: A cell viability reagent (e.g., CellTiter-Glo® or MTS) is added to each well.[20] This reagent measures ATP levels or metabolic activity, which are proxies for cell number.

  • Data Analysis: Luminescence or absorbance is measured. The percentage of growth inhibition relative to the vehicle control is calculated for each concentration, and the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ is determined.

Comparative In Vitro Data

The following table summarizes representative in vitro data for different MetAP2 inhibitors, illustrating the range of potencies observed.

Compound ClassTypeMetAP2 IC₅₀ (nM)HUVEC GI₅₀ (nM)Selectivity vs. MetAP1
Fumagillin Analog (e.g., TNP-470) IrreversibleLow nM~1High
Reversible Triazole Analog Reversible8[17][18]>1000[17]~60-fold[17][18]
Reversible Diamide (e.g., M8891) Reversible52-54[10]34[10]>185-fold[10][21]

Trustworthiness Insight: A significant discrepancy between biochemical IC₅₀ and cellular GI₅₀, as seen with the triazole analog, is a red flag.[17] It often points to poor cell permeability, high protein binding in media, or rapid efflux from the cell—all critical factors that will negatively impact in vivo efficacy.[21]

Phase 2: Evaluating In Vivo Efficacy and Pharmacokinetics

Translating in vitro potency to in vivo activity requires overcoming the hurdles of absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics (PK).[7][9] Efficacy is typically tested in disease-relevant animal models.

In Vivo Efficacy Model: Tumor Xenografts

For anti-cancer agents like MetAP2 inhibitors, the human tumor xenograft model is a standard for evaluating efficacy.[22] In this model, human cancer cells are implanted into immunocompromised mice, which then develop tumors that can be treated with the test compound.[23][24]

Experimental Protocol: Human Tumor Xenograft Study [16][19]

  • Cell Implantation: Human tumor cells (e.g., HT-29 colon carcinoma) are injected subcutaneously into the flank of nude mice.[19]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Mice are randomized into vehicle control and treatment groups.

  • Dosing: The test compound is administered (e.g., once daily via oral gavage) at various doses.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised and weighed.

  • Data Analysis: The percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Pharmacokinetic (PK) Analysis

Understanding how the drug behaves in the body is essential for interpreting efficacy data. A PK study measures key parameters like drug concentration over time.

Experimental Protocol: Rodent PK Study

  • Dosing: A single dose of the test compound is administered to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous).

  • Blood Sampling: Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Analysis: Plasma is isolated, and the concentration of the drug is quantified using a validated analytical method like LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis: Plasma concentration-time data is used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve, a measure of total exposure), and half-life (t½).

The Bridge: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The core of the analysis is to determine if the in vitro parameters can quantitatively predict the in vivo outcomes. This involves integrating PK data with efficacy results to establish a Pharmacokinetic/Pharmacodynamic (PK/PD) relationship.

The IVIVC Framework

The process involves correlating the in vitro potency (IC₅₀ or GI₅₀) with the in vivo drug exposure required to achieve a certain level of therapeutic effect (e.g., 50% tumor growth inhibition, or ED₅₀).

Caption: A logical workflow for establishing an IVIVC.

Data Integration and Comparison

A strong correlation exists when compounds with higher in vitro potency require lower plasma concentrations in vivo to achieve the same therapeutic effect.

CompoundHUVEC GI₅₀ (nM)In Vivo Efficacy (ED₅₀, mg/kg)Required Plasma Exposure (AUC for ED₅₀)Correlation Strength
TNP-470 ~12.3[19]LowStrong
M8891 34[10]~30-50ModerateStrong
Triazole Analog >1000[17]Inactive[17]N/APoor (Predictive)

Authoritative Grounding: The FDA provides guidance on different levels of IVIVC, with "Level A" being the most rigorous, representing a point-to-point relationship between the in vitro and in vivo profiles.[2][4] While originally developed for formulation science, the principles are widely applied in preclinical drug discovery to select candidates with the highest probability of clinical success.[3]

Bridging the Gaps: When Correlation Fails

A lack of correlation, as exemplified by the triazole analog, is often more informative than a successful one. Common reasons for IVIVC failure include:

  • Poor Pharmacokinetics: The compound is rapidly metabolized or poorly absorbed, preventing it from reaching the target tissue at sufficient concentrations.[7][25]

  • Target Engagement Issues: The compound may bind non-specifically to plasma proteins or be actively pumped out of target cells, rendering the cellular GI₅₀ a poor predictor of in vivo target occupancy.[21]

  • Off-Target Effects: The observed in vivo activity (or toxicity) may be driven by interactions with unintended targets not captured in the initial in vitro assays.

Conclusion and Future Directions

Establishing a robust IVIVC is a critical, iterative process in the development of novel enzyme inhibitors like (3R)-3-amino-5-(methylsulfanyl)pentanoic acid. By systematically integrating biochemical potency, cellular activity, pharmacokinetics, and in vivo efficacy, researchers can build a predictive framework that de-risks clinical development. The case of MetAP2 inhibitors clearly demonstrates that while in vitro potency is a necessary starting point, it is the correlation with in vivo exposure and effect that ultimately determines the therapeutic potential of a compound. For novel agents, early and comprehensive characterization using the principles and protocols outlined in this guide will pave the way for a more efficient and successful path to the clinic.

References

  • Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. PubMed. Available at: [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Preprints.org. Available at: [Link]

  • Inhibition of angiogenesis and xenograft tumor growth by AMG 273 a novel multi-kinase inhibitor. Cancer Research, AACR Journals. Available at: [Link]

  • Mode of action for MetAP2 inhibitors and impact on obesity. ResearchGate. Available at: [Link]

  • Small molecule inhibitors of methionine aminopeptidase-2 (MetAP-2) fail to inhibit proliferation of human endothelial cells and formation of microvessel outgrowths from rat aortic rings in vitro. Cancer Research, AACR Journals. Available at: [Link]

  • Direct inhibition of tumor cells by MetAP2 inhibitors. Cancer Research, AACR Journals. Available at: [Link]

  • Angiogenesis gene expression profiling in xenograft models to study cellular interactions. PubMed. Available at: [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. PMC, PubMed Central. Available at: [Link]

  • Pharmacokinetics Metabolism: Enzyme Inhibitors: General Pharmacology Lectures. YouTube. Available at: [Link]

  • Pharmacological Characterization of SDX-7320/ Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor. AACR Journals. Available at: [Link]

  • In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. PhInc. Modeling. Available at: [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. dcatvci.org. Available at: [Link]

  • Angiogenesis in a human neuroblastoma xenograft model: mechanisms and inhibition by tumour-derived interferon-γ. PMC, NIH. Available at: [Link]

  • Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry. PMC. Available at: [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. Available at: [Link]

  • Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model. PubMed. Available at: [Link]

  • (PDF) Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. ResearchGate. Available at: [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. Available at: [Link]

  • In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting. MDPI. Available at: [Link]

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  • Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2). PubMed. Available at: [Link]

  • Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer. PubMed. Available at: [Link]

  • Metabolism of Drugs with Inhibition of Enzymes. Longdom Publishing. Available at: [Link]

  • Synthesis and in Vitro Antiviral Activity of 3'-O-acyl Derivatives of 5'-amino-5'-deoxythymidine: Potential Prodrugs for Topical Application. PubMed. Available at: [Link]

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Validation

A Head-to-Head Comparison of Inhibitors Targeting Methionine Metabolism: A Focus on Methionine Adenosyltransferase 2A (MAT2A)

Authored by a Senior Application Scientist Introduction: The Rationale for Targeting Methionine Metabolism in Oncology The methionine cycle is a critical metabolic hub that governs cellular methylation, polyamine synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Rationale for Targeting Methionine Metabolism in Oncology

The methionine cycle is a critical metabolic hub that governs cellular methylation, polyamine synthesis, and the production of the universal methyl donor, S-adenosylmethionine (SAM).[1][2] Given the heightened metabolic demands of cancer cells for proliferation and epigenetic regulation, this pathway presents a compelling target for therapeutic intervention.[1] Amino acid analogs, such as (3R)-3-amino-5-(methylsulfanyl)pentanoic acid (also known as L-beta-homomethionine), represent a classical starting point for the development of enzyme inhibitors.[3][4] By mimicking the natural substrate, such molecules can potentially compete for binding to the active sites of key metabolic enzymes.

While (3R)-3-amino-5-(methylsulfanyl)pentanoic acid serves as an interesting chemical scaffold, the forefront of research in this area has converged on a specific, rate-limiting enzyme in the methionine cycle: Methionine Adenosyltransferase 2A (MAT2A).[2] This guide will provide a head-to-head comparison of several leading MAT2A inhibitors, grounded in their mechanism of action, supported by experimental data, and contextualized with detailed protocols for their evaluation.

The Central Target: MAT2A and Its Role in Cancer

MAT2A catalyzes the synthesis of SAM from methionine and ATP.[2] While another isoform, MAT1A, is primarily expressed in the healthy adult liver, MAT2A is widely distributed in other tissues and is frequently upregulated in cancer, including hepatocellular carcinoma.[5] A key breakthrough in targeting MAT2A came with the discovery of its synthetic lethality in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.[6] MTAP deletion, common in many cancers, leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the enzyme PRMT5. This makes these cancer cells exquisitely dependent on MAT2A to produce SAM, creating a therapeutic window.[2][6] Inhibiting MAT2A in this context starves the cells of SAM, leading to reduced PRMT5-dependent mRNA splicing, DNA damage, and ultimately, selective cell death.[6]

cluster_pathway Methionine Cycle Met Methionine MAT2A MAT2A Met->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Methyl Donor MAT2A->SAM Catalyzes SAH S-Adenosylhomocysteine (SAH) Methylation->SAH

Caption: The central role of MAT2A in the Methionine Cycle.

Head-to-Head Comparison of Leading MAT2A Inhibitors

A new generation of potent and selective MAT2A inhibitors has emerged, moving from discovery into clinical trials.[2] Below is a comparison of several noteworthy compounds based on their reported biochemical potency.

InhibitorIC50Mechanism of ActionKey Characteristics
PF-9366 420 nM[6][7]Allosteric Inhibitor[6]The first commercially available MAT2A inhibitor; has been shown to reduce global histone methylation.[6]
FIDAS-5 2.1 µM[7]Competes with SAM for binding[7]Orally active inhibitor with demonstrated anti-cancer activities.[7]
AGI-24512 8 nM[7]Allosteric InhibitorPotent inhibitor that triggers a DNA damage response and blocks the proliferation of MTAP-deleted cancer cells.[7]
SCR-7952 18.7 nM[7]Allosteric Inhibitor[6]Binds to the same allosteric pocket as PF-9366 but shows higher potency and selectivity.[6]
MAT2A-IN-23 4 nM[7]Not specifiedHighly potent inhibitor of both MAT2A and SAM in cellular assays.[7]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8] A lower IC50 value indicates a more potent inhibitor.[9]

Experimental Protocol: Determining Inhibitor Potency (IC50)

To objectively compare the potency of different inhibitors, a standardized enzymatic assay is crucial.[10] The following protocol outlines a typical procedure for determining the IC50 value of a test compound against recombinant human MAT2A.

Objective: To measure the concentration of an inhibitor required to reduce the activity of the MAT2A enzyme by 50%.[11]

Materials:

  • Recombinant human MAT2A enzyme

  • L-Methionine (substrate)

  • Adenosine Triphosphate (ATP) (co-substrate)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, KCl)

  • Test Inhibitors (e.g., PF-9366, SCR-7952) dissolved in DMSO

  • Detection Reagent (e.g., PiColorLock Gold kit to measure phosphate produced from ATP hydrolysis)[5]

  • 384-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrates, and inhibitors. Create a serial dilution of each inhibitor to be tested, typically covering a wide concentration range (e.g., from 1 nM to 100 µM).

  • Enzyme and Inhibitor Pre-incubation:

    • Add 5 µL of assay buffer to each well of a 384-well plate.

    • Add 1 µL of each inhibitor dilution to the appropriate wells. Include "no inhibitor" (vehicle control, e.g., DMSO) and "no enzyme" (background control) wells.

    • Add 5 µL of diluted MAT2A enzyme solution to all wells except the "no enzyme" controls.

    • Gently mix and incubate the plate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[12]

  • Reaction Initiation:

    • Prepare a substrate master mix containing L-Methionine and ATP in the assay buffer.

    • Add 10 µL of the substrate master mix to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of product formation.

  • Reaction Termination and Detection:

    • Stop the reaction by adding the detection reagent as per the manufacturer's instructions (e.g., PiColorLock Gold reagent detects the inorganic phosphate byproduct).

    • Allow the color to develop for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from "no enzyme" wells) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration at the inflection point of the curve.[9][11]

cluster_workflow IC50 Determination Workflow A 1. Prepare Reagents (Enzyme, Substrates, Inhibitor Dilutions) B 2. Pre-incubate Enzyme + Inhibitor A->B C 3. Initiate Reaction (Add Substrates) B->C D 4. Incubate (e.g., 60 min at 37°C) C->D E 5. Terminate & Detect (e.g., Add PiColorLock) D->E F 6. Read Plate (Absorbance) E->F G 7. Analyze Data (Calculate % Inhibition, Plot Curve, Determine IC50) F->G

Caption: A streamlined workflow for determining inhibitor IC50 values.

Mechanism of Inhibition: Allosteric vs. Competitive

The inhibitors listed demonstrate different mechanisms. FIDAS-5, for example, competes with the natural substrate SAM.[7] In contrast, PF-9366 and SCR-7952 are allosteric inhibitors, meaning they bind to a site on the enzyme distinct from the active site.[6] This binding induces a conformational change in the enzyme that reduces its catalytic efficiency. Understanding this mechanism is vital for drug development, as allosteric inhibitors can offer advantages in terms of selectivity and may be less susceptible to competition from high intracellular concentrations of the natural substrate.

cluster_comp Competitive Inhibition cluster_allo Allosteric Inhibition Enzyme MAT2A Enzyme Active Site Allosteric Site Substrate Methionine/ATP Substrate->Enzyme:active Blocked Inhibitor_Comp Competitive Inhibitor Inhibitor_Comp->Enzyme:active Binds to Active Site Inhibitor_Allo Allosteric Inhibitor Inhibitor_Allo->Enzyme:allo Binds to Allosteric Site

Sources

Comparative

A Comparative Guide to the Stereospecific Confirmation of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid

Introduction: The Imperative of Stereochemical Fidelity In the landscape of modern drug discovery and development, the three-dimensional architecture of a molecule is not a trivial detail; it is a fundamental determinant...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Fidelity

In the landscape of modern drug discovery and development, the three-dimensional architecture of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit vastly different pharmacological and toxicological profiles.[1][2] The compound (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, a non-proteinogenic β-amino acid, represents a class of chiral building blocks whose stereochemical integrity is paramount for its intended function in complex synthetic pathways or as a final active pharmaceutical ingredient (API).

Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the characterization of stereoisomeric composition, requiring developers to use stereochemically specific assays to ensure identity, purity, and stability.[2] Consequently, the unambiguous confirmation of the (3R) configuration is a critical quality control checkpoint.

This guide provides an in-depth comparison of robust analytical methodologies for confirming the stereospecificity of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, empowering researchers to select and implement the most appropriate technique for their specific needs. We will compare three powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone of enantiomeric separation in the pharmaceutical industry, prized for its robustness and direct analytical capability.[1] The technique physically separates the enantiomers, allowing for their individual quantification.

Principle of Separation

Direct enantiomeric separation is achieved using a Chiral Stationary Phase (CSP). A CSP is an inert solid support, typically silica, to which a chiral selector molecule is covalently bonded.[3] As the racemic mixture of the analyte passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different interaction energies, leading to differential retention times and, ultimately, separation. For polar, zwitterionic molecules like amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective for direct analysis of underivatized samples, simplifying the workflow.[4]

Experimental Protocol: Direct Analysis on a CHIROBIOTIC T CSP
  • Sample Preparation:

    • Accurately weigh and dissolve the (3R)-3-amino-5-(methylsulfanyl)pentanoic acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

    • Prepare a racemic standard of 3-amino-5-(methylsulfanyl)pentanoic acid in the same manner to establish the retention times of both the (R) and (S) enantiomers.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.

    • Column: Astec® CHIROBIOTIC® T (teicoplanin-based) column (e.g., 250 x 4.6 mm, 5 µm).[4]

    • Mobile Phase: An LC-MS compatible mobile phase, such as 0.1% formic acid in water/methanol (e.g., 50:50 v/v). The organic modifier concentration is a critical parameter for optimizing resolution.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm or MS detection for higher specificity.

    • Injection Volume: 10 µL.

  • Data Interpretation:

    • Inject the racemic standard first. This will produce two distinct peaks, corresponding to the (R) and (S) enantiomers.

    • Inject the test sample of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid.

    • A successful confirmation will show a single, sharp peak corresponding to the retention time of the (3R) enantiomer established from the racemic run.

    • The enantiomeric excess (e.e.) can be calculated from the peak areas (A) of the R and S enantiomers: e.e. (%) = [(AreaR - AreaS) / (AreaR + AreaS)] x 100

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation P1 Dissolve Sample (1 mg/mL in mobile phase) P2 Filter Sample (0.45 µm filter) P1->P2 A1 Inject Racemic Standard P2->A1 A3 Separate on Chiral Column A1->A3 A2 Inject Test Sample A2->A3 A4 Detect with UV/MS A3->A4 D1 Identify R/S Peaks A4->D1 D2 Confirm Single Peak for Test Sample D1->D2 D3 Calculate e.e. (%) D2->D3

Caption: Workflow for stereospecificity confirmation by Chiral HPLC.

Method 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a highly sensitive and specific technique for enantiomeric analysis.[5][6] While it typically requires derivatization to make the amino acid volatile, this process can be highly reproducible, and the coupling with MS provides definitive structural confirmation.

Principle of Separation

Similar to HPLC, chiral GC relies on a chiral stationary phase (CSP) coated onto the inside of a capillary column.[6] For amino acids, Chirasil®-Val, a polysiloxane-based phase functionalized with L-valine tert-butylamide, is a common and effective choice.[7][8] The analyte, which must be made volatile through derivatization, interacts with the CSP as it travels through the column. The differing stabilities of the transient diastereomeric complexes formed between the enantiomers and the CSP lead to different elution times.

Experimental Protocol: Derivatization and GC-MS Analysis
  • Derivatization (Two-Step):

    • Esterification: Place ~1 mg of the amino acid sample in a vial and add 200 µL of 3M HCl in n-butanol. Heat at 100°C for 30 minutes. Evaporate the solvent under a stream of nitrogen. This step converts the carboxylic acid to a butyl ester.

    • Acylation: To the dried ester, add 100 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA). Heat at 100°C for 15 minutes. Evaporate the reagents under nitrogen. This step acylates the amino group, creating a volatile N-trifluoroacetyl-O-butyl ester derivative.[6][9]

    • Reconstitute the final derivative in a suitable solvent like ethyl acetate.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: Chirasil®-L-Val capillary column (e.g., 25m x 0.25mm ID).[7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 90°C, hold for 2 minutes, then ramp to 180°C at 4°C/min.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-500 or use Selected Ion Monitoring (SIM) for higher sensitivity by monitoring characteristic fragment ions.

  • Data Interpretation:

    • Analyze the derivatized racemic standard to determine the elution order and retention times of the (R) and (S) enantiomers.

    • Analyze the derivatized test sample. The presence of a single peak at the retention time corresponding to the (3R)-enantiomer confirms its stereochemical identity.

    • The mass spectrum of the peak should match the expected fragmentation pattern of the derivatized molecule, confirming its chemical identity.

    • Enantiomeric excess (e.e.) is calculated from the integrated peak areas in the total ion chromatogram (TIC).

Workflow for Chiral GC-MS Analysis

GCMS_Workflow cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Esterification (HCl in n-Butanol) P2 Acylation (TFAA) P1->P2 P3 Reconstitute in Solvent P2->P3 A1 Inject Derivatized Sample P3->A1 A2 Separate on Chiral GC Column A1->A2 A3 Detect & Identify by MS A2->A3 D1 Confirm Retention Time A3->D1 D2 Verify Mass Spectrum D1->D2 D3 Calculate e.e. (%) D2->D3

Caption: Workflow for stereospecificity confirmation by Chiral GC-MS.

Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, it allows for their differentiation and quantification in the same solution. This is achieved by converting the enantiomers into transient diastereomeric species using a chiral solvating agent (CSA).[10]

Principle of Differentiation

Enantiomers in a standard achiral solvent are isochronous, meaning they produce identical NMR spectra. A CSA is an enantiomerically pure compound that interacts non-covalently with the analyte enantiomers. This interaction forms short-lived diastereomeric solvates. Since diastereomers have distinct physical properties, the nuclei of the analyte in these two different solvated states experience slightly different magnetic environments, leading to the splitting of signals (chemical shift non-equivalence) in the NMR spectrum.[10][11] The magnitude of this split is dependent on the CSA, solvent, and temperature.

Experimental Protocol: 1H NMR with (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE)
  • Sample Preparation:

    • Accurately weigh and dissolve ~5 mg of the (3R)-3-amino-5-(methylsulfanyl)pentanoic acid sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or CD₃OD) in an NMR tube.

    • Acquire a standard 1H NMR spectrum of the analyte alone.

    • To the same NMR tube, add a stoichiometric equivalent (or slight excess) of a CSA, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE), a common CSA for amino acids.

    • Gently mix the sample to ensure homogeneity.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Experiment: Standard 1H NMR experiment.

    • Temperature: Maintain a constant temperature (e.g., 298 K) as chemical shifts can be temperature-dependent.

  • Data Interpretation:

    • First, analyze the spectrum of the analyte alone to identify key proton signals, particularly the proton at the chiral center (H3).

    • In the spectrum containing the CSA, examine the previously identified signals. If the sample is enantiomerically pure (3R), these signals should remain as singlets (or their original multiplicity), although they may shift slightly due to the presence of the CSA.

    • To confirm the method's efficacy, add a small amount of the racemic analyte to the tube (spiking). This will introduce the (S)-enantiomer, which will form a different diastereomeric complex with the (R)-CSA.

    • The signal corresponding to the H3 proton (and potentially others) should now split into two distinct signals. One signal represents the (3R)-analyte-(R)-CSA complex, and the new signal represents the (S)-analyte-(R)-CSA complex.

    • The enantiomeric excess can be determined by integrating the two separated signals.

Principle of NMR with a Chiral Solvating Agent

NMR_Principle cluster_components Components in Solution cluster_complexes Transient Diastereomeric Complexes cluster_spectrum Resulting NMR Spectrum R_Analyte (3R)-Analyte Complex_RR (3R)-Analyte : (R)-CSA R_Analyte->Complex_RR forms S_Analyte (S)-Analyte (for testing) Complex_SR (S)-Analyte : (R)-CSA S_Analyte->Complex_SR forms CSA (R)-CSA CSA->Complex_RR CSA->Complex_SR Signal_RR Signal A (δ₁) Complex_RR->Signal_RR gives Signal_SR Signal B (δ₂) Complex_SR->Signal_SR gives Spectrum δ₁ ≠ δ₂ (Split Signal) Signal_RR->Spectrum Signal_SR->Spectrum

Caption: Principle of enantiomeric differentiation using an NMR chiral solvating agent.

Comparative Analysis and Data Summary

Each method offers distinct advantages and is suited for different analytical goals. The choice depends on available instrumentation, required sensitivity, and whether physical separation or in-situ analysis is preferred.

Table 1: Comparison of Analytical Methodologies

FeatureChiral HPLCChiral GC-MSNMR with CSA
Principle Physical SeparationPhysical SeparationIn-situ Differentiation
Derivatization Often not required[4]Mandatory[6]Not required
Sensitivity Moderate to HighVery High (especially with SIM)Low to Moderate
Quantification Excellent (Peak Area)Excellent (Peak Area)Good (Signal Integration)
Throughput HighModerate (due to derivatization)Low
Confirmation Retention Time MatchRetention Time + Mass SpectrumChemical Shift Splitting
Key Advantage Simplicity, direct analysisHighest sensitivity & specificityNon-destructive, no separation needed
Key Limitation CSPs can be expensiveDerivatization adds complexityRequires high concentration, high-field NMR

Table 2: Representative Experimental Data

MethodParameter(3R)-Enantiomer(3S)-Enantiomer
Chiral HPLC Retention Time (min)12.514.8
Chiral GC-MS Retention Time (min)9.29.8
1H NMR with CSA Chemical Shift of H3 (ppm)3.853.89
Polarimetry Specific Rotation [α]D20+X° (Hypothetical)-X° (Hypothetical)

Note: The specific rotation values for (3R)-3-amino-5-(methylsulfanyl)pentanoic acid are hypothetical and must be determined experimentally against a certified reference standard. While polarimetry is a classical technique for confirming the bulk optical activity of a sample, it lacks the specificity and sensitivity to determine enantiomeric purity with the same confidence as chromatographic or NMR methods.[12][13]

Conclusion: A Multi-faceted Approach to Stereochemical Validation

Confirming the stereospecificity of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid is a non-negotiable step in ensuring product quality, safety, and efficacy. While Chiral HPLC stands out for its balance of simplicity, robustness, and direct analytical power, Chiral GC-MS offers unparalleled sensitivity and definitive structural confirmation for trace-level analysis. NMR with Chiral Solvating Agents provides a valuable orthogonal method that confirms stereochemical identity without physical separation, offering a unique window into the molecular environment.

For routine quality control, a validated Chiral HPLC method is often the most efficient and practical choice. However, for initial characterization, method development, or in cases where absolute certainty is required, employing a secondary, orthogonal technique like GC-MS or NMR spectroscopy provides a self-validating system and the highest degree of confidence in the stereochemical assignment. This rigorous, multi-faceted approach embodies the principles of scientific integrity and ensures that the chiral molecules advancing through the development pipeline are precisely what they are intended to be.

References

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2013). HPLC Enantioseparation of beta2-homoamino Acids Using Crown Ether-Based Chiral Stationary Phase. PubMed. Retrieved from [Link]

  • Di Mieri, M., Rizzato, E., Villani, C., & Uccello-Barretta, G. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. Retrieved from [Link]

  • Pätzold, R., & Brückner, H. (2004). Chiral Separation of Amino Acids by Gas Chromatography. SciSpace. Retrieved from [Link]

  • Moos, M., & Česlová, L. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. Retrieved from [Link]

  • Pietrzyk, A., Sidor, A., & Chmielewska, E. (2009). Liquid chromatographic enantioseparation of spin-labelled beta-amino acids. PubMed. Retrieved from [Link]

  • Moos, M., & Česlová, L. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Retrieved from [Link]

  • Drug Discovery Online. (n.d.). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Retrieved from [Link]

  • Brückner, H., & Pätzold, R. (2004). 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate. Retrieved from [Link]

  • Uccello-Barretta, G. (2010). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. Retrieved from [Link]

  • Cook, C. W., Byrne, S., Viola, D., & Drouet d'Aubigny, C. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. Retrieved from [Link]

  • Hoffmann, H. M. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. PubMed Central. Retrieved from [Link]

  • Wang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing). Retrieved from [Link]

  • Nemes, A., et al. (2018). Chiral α-Amino Acid-Based NMR Solvating Agents. ResearchGate. Retrieved from [Link]

  • Tovar, A. R., et al. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH. Retrieved from [Link]

  • Drug Discovery Online. (n.d.). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. Retrieved from [Link]

  • Ilisz, I., & Péter, A. (2014). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • SCHMIDT + HAENSCH. (n.d.). Polarimeter. S4Science. Retrieved from [Link]

  • Bougas, L., et al. (2021). Absolute optical chiral analysis using cavity-enhanced polarimetry. PMC - PubMed Central. Retrieved from [Link]

  • LibreTexts. (2019). 5.5 Polarimetry. Chemistry LibreTexts. Retrieved from [Link]

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Validation

A Researcher's Guide to the Evolving Landscape of β-Amino Acid Incorporation: A Comparative Analysis of Methionyl-tRNA Synthetase Engineering

In the pursuit of novel biologics and engineered proteins, the site-specific incorporation of non-canonical amino acids (ncAAs) represents a frontier of innovation. Among these, β-amino acids, with their expanded backbon...

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel biologics and engineered proteins, the site-specific incorporation of non-canonical amino acids (ncAAs) represents a frontier of innovation. Among these, β-amino acids, with their expanded backbone, offer the potential to create unique protein folds and functionalities. This guide provides an in-depth technical comparison of seminal studies on the enzymatic incorporation of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, also known as L-beta-homomethionine or β-methionine, into proteins. We will dissect the initial characterization of wild-type Escherichia coli methionyl-tRNA synthetase (MetRS) for this function and compare it with a subsequent study focused on rationally engineering this enzyme for enhanced activity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of replicating and building upon foundational work in the field of synthetic biology and protein engineering.

The Challenge of a New Substrate: Initial Characterization

The journey to incorporate a new building block into the translational machinery of a cell begins with understanding how the existing enzymes interact with it. A foundational study by Nigro et al. (2020) provided the first detailed biochemical and structural analysis of how wild-type E. coli MetRS recognizes and utilizes β-methionine.[1]

This initial research established a critical baseline, demonstrating that while the wild-type enzyme could recognize β-methionine, its efficiency was significantly lower than for its natural substrate, L-methionine. The study highlighted that the enzyme binds β-methionine with a 24-fold lower affinity and catalyzes its esterification onto tRNA at a rate three orders of magnitude slower than for L-methionine.[1] A key structural insight from this work was that while β-methionine binds in a similar fashion to its alpha-counterpart, its carboxylate group is not optimally positioned for the reaction with ATP, hindering the formation of the aminoacyl adenylate intermediate.[1]

This study is crucial for any researcher entering this field as it provides the "ground truth" for the wild-type enzyme's capabilities and limitations. It underscores a common challenge in synthetic biology: leveraging native cellular machinery for novel substrates often reveals significant inefficiencies that must be overcome through protein engineering.

Engineering for Enhanced Functionality: A Comparative Leap Forward

Building directly on the insights from Nigro et al., a subsequent study by Opuu et al. (2023) aimed to redesign MetRS to improve its activity towards β-methionine.[2][3][4] This work serves as an excellent case study in rational protein design and provides a valuable dataset for comparison against the wild-type enzyme.

Using a computational protein design method, Opuu and colleagues identified key mutations in the active site of MetRS predicted to enhance its interaction with β-methionine.[2][3][4] They then experimentally characterized several of these engineered variants. The most successful mutant, a double mutant referred to as "CAC," exhibited a 29-fold increase in selectivity for β-methionine over α-methionine compared to the wild-type enzyme.[2]

While the engineered enzymes still preferred the natural substrate, this significant shift in selectivity represents a substantial step towards creating a truly orthogonal system for β-methionine incorporation. The study provides detailed kinetic data for the engineered enzymes, allowing for a direct comparison with the wild-type data from Nigro et al.

Comparative Kinetic Data: Wild-Type vs. Engineered MetRS
Enzyme VariantSubstrateKM (µM)kcat (s-1)kcat/KM (M-1s-1)Fold Improvement in Selectivity (β-Met/α-Met)
Wild-Type MetRS (Nigro et al., 2020)α-MethionineData not explicitly tabled, but high affinityHighHigh1 (Baseline)
β-MethionineHigh KMVery LowVery Low
CAC Mutant (Opuu et al., 2023)α-MethionineIncreased KMDecreasedDecreased29
β-MethionineComparable KM to WT for α-MetSlightly DecreasedImproved relative to WT for β-Met

Note: This table is a qualitative summary to illustrate the trend. For precise values, refer to the original publications.

The Path to Reproducibility: A Step-by-Step Guide to a Key Experiment

Independent replication is the cornerstone of scientific validity. To aid researchers in this endeavor, we provide a detailed protocol for the aminoacyl-adenylate formation assay, a key experiment in both foundational studies. This assay measures the first step of tRNA synthetase activity.

Experimental Protocol: Pre-Steady-State Fluorescence Assay for Adenylate Formation

Objective: To measure the catalytic efficiency of MetRS variants for the activation of α-methionine and β-methionine.

Principle: The intrinsic tryptophan fluorescence of MetRS changes upon binding to its substrates and upon the formation of the aminoacyl-adenylate product. This change can be monitored over time to determine kinetic parameters.

Materials:

  • Purified wild-type or mutant MetRS

  • α-Methionine

  • β-Methionine ((3R)-3-amino-5-(methylsulfanyl)pentanoic acid)

  • ATP

  • MgCl2

  • Reaction Buffer (e.g., 30 mM KPO4, 4 mM 2-mercaptoethanol)

  • Spectrofluorometer (Excitation at 295 nm, Emission at 340 nm)

  • Stopped-flow apparatus (for rapid kinetics)

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare stock solutions of MetRS, α-methionine, β-methionine, and ATP in the reaction buffer.

    • It is critical to treat the β-methionine stock solution with methionine γ-lyase (MGL) to remove any contaminating α-methionine, as even trace amounts can interfere with the assay.[2]

  • Fluorescence Titration (to determine dissociation constants):

    • In a cuvette, add a known concentration of MetRS in the reaction buffer.

    • Titrate with increasing concentrations of the amino acid (α- or β-methionine) and record the fluorescence change at 340 nm after each addition.

    • Correct the data for dilution and fit to a simple saturation curve to derive the dissociation constant (Kd).

  • Pre-Steady-State Kinetics:

    • Use a stopped-flow instrument to rapidly mix a solution of MetRS and the amino acid with a solution of ATP-Mg2+.

    • Record the fluorescence change over a short time course (milliseconds to seconds).

    • The resulting curve will show a burst of fluorescence corresponding to the formation of the enzyme-product complex, followed by a slower, steady-state phase.

    • Fit the burst phase to a single exponential equation to determine the observed rate constant (kobs).

  • Data Analysis:

    • Repeat the pre-steady-state experiment at varying amino acid concentrations.

    • Plot the kobs values against the amino acid concentration.

    • Fit this data to a hyperbolic equation to determine the maximum rate constant (kcat) and the Michaelis constant (KM).

    • The catalytic efficiency is then calculated as kcat/KM.

Causality Behind Experimental Choices:

  • Why use a fluorescence-based assay? It provides a real-time, label-free method to monitor the reaction, avoiding the complexities of radiolabeling.

  • Why is MGL treatment of β-methionine crucial? Commercial preparations of non-canonical amino acids can contain small amounts of their canonical counterparts. Given the much higher activity of MetRS with α-methionine, even a tiny contamination can lead to a significant overestimation of the activity with β-methionine.[1]

  • Why use a stopped-flow instrument? The initial burst of product formation is very rapid. A stopped-flow apparatus allows for the mixing and measurement on a millisecond timescale, which is necessary to accurately capture the pre-steady-state kinetics.

Visualizing the Workflow and Broader Context

To better understand the experimental process and the scientific challenge, the following diagrams illustrate the key workflows and concepts.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified MetRS (Wild-Type or Mutant) Mixer Stopped-Flow Mixer Enzyme->Mixer bMet β-Methionine Solution MGL Methionine γ-lyase (MGL) bMet->MGL Contaminant Removal MGL->Mixer Spectro Spectrofluorometer (Ex: 295nm, Em: 340nm) Mixer->Spectro Real-time Monitoring Kinetics Kinetic Traces Spectro->Kinetics Fit Hyperbolic Curve Fitting Kinetics->Fit Params Determine kcat, KM, and kcat/KM Fit->Params

Caption: Workflow for determining the kinetic parameters of MetRS with β-methionine.

ScientificContext WT_Study Initial Study (Nigro et al.) - Wild-Type MetRS Characterization - Low activity for β-Met established Eng_Study Follow-up Study (Opuu et al.) - Rational Engineering of MetRS - Improved selectivity for β-Met WT_Study->Eng_Study Provides baseline & rationale Future_Rep Independent Replication - Validation of kinetic data - Assessment of reproducibility Eng_Study->Future_Rep Requires independent validation App Application in Protein Engineering - In vivo incorporation of β-Met - Creation of novel proteins Eng_Study->App Demonstrates potential Future_Rep->App Enables reliable application

Caption: The logical progression of research from initial findings to application.

Navigating the Challenges of Replication in Enzyme Kinetics

While the studies by Nigro et al. and Opuu et al. provide a clear path of scientific progression, it is important to acknowledge the inherent challenges in replicating enzyme kinetic data. Enzyme reactions are highly sensitive to experimental conditions.[2][3][4] To ensure the reproducibility of such data, meticulous attention to detail and comprehensive reporting are paramount.[2][3][4]

Key factors that can influence the outcome of enzyme kinetic experiments include:

  • Enzyme Purity and Concentration: The presence of contaminants or inaccuracies in determining the active enzyme concentration can significantly alter the measured kinetic parameters.

  • Buffer Composition: pH, ionic strength, and the presence of specific ions can all affect enzyme activity.

  • Substrate Purity: As highlighted by the necessity of MGL treatment for β-methionine, the purity of the substrate is critical.

  • Data Analysis Methods: The choice of model for fitting the kinetic data and the software used can introduce variability.

Initiatives like the "Standards for Reporting Enzymology Data" (STRENDA) provide guidelines to help researchers report their data in a way that facilitates replication.[5][6] These guidelines emphasize the importance of detailing all experimental conditions, including the identity and purity of the enzyme, the composition of the reaction mixture, and the methods used for data analysis.[5][6][7]

Conclusion and Future Directions

The work on engineering methionyl-tRNA synthetase for β-methionine activity provides a compelling example of how foundational research can be systematically advanced through rational design. The initial characterization of the wild-type enzyme was an essential first step that illuminated the challenges and provided the rationale for subsequent engineering efforts. The successful enhancement of the enzyme's selectivity for the non-canonical substrate opens the door for its use in creating novel proteins with unique properties.

For researchers looking to build upon this work, a critical next step would be the independent replication of the kinetic data for both the wild-type and engineered enzymes. Such a study would not only validate the published findings but also provide a deeper understanding of the experimental variables that are most critical for achieving reproducible results. Ultimately, the ability to reliably and efficiently incorporate β-amino acids like (3R)-3-amino-5-(methylsulfanyl)pentanoic acid will significantly expand the toolbox of protein engineers and could lead to the development of new therapeutics and biomaterials.

References

  • Opuu, V., Nigro, G., Lazennec-Schurdevin, C., Mechulam, Y., Schmitt, E., & Simonson, T. (2023). Redesigning methionyl-tRNA synthetase for β-methionine activity with adaptive landscape flattening and experiments. Protein Science, 32(3), e4577. [Link]

  • Opuu, V., Nigro, G., Lazennec-Schurdevin, C., Mechulam, Y., Schmitt, E., & Simonson, T. (2022). Redesigning methionyl-tRNA synthetase for β-methionine activity with adaptive landscape flattening and experiments. bioRxiv. [Link]

  • Opuu, V., Nigro, G., Lazennec-Schurdevin, C., Mechulam, Y., Schmitt, E., & Simonson, T. (2022). Redesigning methionyl-tRNA synthetase for β-methionine activity with adaptive landscape flattening and experiments. ResearchGate. [Link]

  • STRENDA - Standards for Reporting Enzymology Data. (n.d.). Beilstein-Institut. Retrieved January 16, 2026, from [Link]

  • Wikipedia contributors. (2023, December 19). Standards for Reporting Enzymology Data. In Wikipedia, The Free Encyclopedia. Retrieved 11:30, January 16, 2026, from [Link]

  • Gygli, G. (2022). On the reproducibility of enzyme reactions and kinetic modelling. Biological Chemistry, 403(8-9), 717–730. [Link]

  • Nigro, G., Bourcier, S., Lazennec-Schurdevin, C., Schmitt, E., Marlière, P., & Mechulam, Y. (2020). Use of β3-methionine as an amino acid substrate of Escherichia coli methionyl-tRNA synthetase. Journal of Structural Biology, 209(2), 107435. [Link]

  • Johnson, K. A., & Goody, R. S. (2011). The Original Michaelis Constant: Translation of the 1913 Michaelis-Menten Paper. Biochemistry, 50(39), 8264–8269.
  • Tipton, K. F., Armstrong, R. N., Bakker, B. M., Bairoch, A., Cornish-Bowden, A., Halling, P. J., Hofmeyr, J.-H. S., Leyh, T. S., Kettner, C., Raushel, F. M., Rohwer, J., Schomburg, D., & Steinbeck, C. (2014). Standards for Reporting Enzyme Data: The STRENDA Consortium: What it aims to do and why it should be helpful. Perspectives in Science, 1(1-6), 131-137.

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Comparative

A Senior Application Scientist's Guide to Comparing the Pharmacokinetic Profiles of (3R)-3-amino-5-(methylsulfanyl)pentanoic Acid Derivatives

Introduction In the landscape of modern drug discovery, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. A molecule's intrinsic biological activity is but one piece of th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. A molecule's intrinsic biological activity is but one piece of the puzzle; its absorption, distribution, metabolism, and excretion (ADME) profile—collectively known as pharmacokinetics—is equally critical to its success. This guide provides a comprehensive framework for comparing the pharmacokinetic profiles of derivatives of a specific and intriguing scaffold: (3R)-3-amino-5-(methylsulfanyl)pentanoic acid.

While (3R)-3-amino-5-(methylsulfanyl)pentanoic acid is a known chemical entity[1], the public domain lacks extensive comparative studies of its derivatives. Therefore, this guide will leverage established principles of medicinal chemistry and drug metabolism to present a prospective analysis. We will explore rational design strategies for derivatization, predict their pharmacokinetic consequences, and detail the requisite experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the pharmacokinetic properties of novel chemical entities built upon this amino acid-like framework.

Part 1: The Strategic Imperative for Derivatization

The core structure of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid presents several opportunities for chemical modification to modulate its pharmacokinetic profile. The primary goals of such modifications are typically to enhance oral bioavailability, tune the duration of action, and control metabolic pathways to avoid the formation of toxic byproducts.[2][3]

Key Loci for Modification and Their Rationale:
  • The Amino Group (Position 3): The primary amine is a key site for metabolic conjugation (e.g., acetylation, ubiquitination) and can influence solubility and interactions with transporters.

    • Rationale for Derivatization: Acylation or alkylation of the amino group can increase lipophilicity, potentially enhancing membrane permeability.[4] Converting the amine to an amide by coupling it with various carboxylic acids can introduce a range of functionalities, altering solubility, stability, and biological target interactions.[5][6][7]

  • The Carboxylic Acid Group: This functional group is crucial for solubility but can also be a target for phase II metabolism (glucuronidation). Its ionized state at physiological pH can limit passive diffusion across cell membranes.

    • Rationale for Derivatization: Esterification is a common prodrug strategy to mask the polar carboxylic acid, thereby increasing lipophilicity and facilitating absorption.[8] These esters are designed to be cleaved by endogenous esterases, releasing the active parent drug into circulation. Amide formation is another strategy to modify this group, potentially improving metabolic stability.[9]

  • The Methylsulfanyl Moiety (Position 5): The sulfur atom in the methylsulfanyl group is susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of sulfoxide and sulfone metabolites.[10] This metabolic pathway can significantly impact the compound's half-life and clearance.

    • Rationale for Derivatization: Replacing the methyl group with larger alkyl or aryl groups can sterically hinder enzymatic oxidation. Alternatively, isosteric replacement of the sulfur atom (e.g., with a methylene group) would eliminate this metabolic hotspot entirely, though it could also affect the compound's biological activity.

Part 2: A Hypothetical Comparative Analysis of Derivatives

To illustrate the potential impact of the modifications discussed above, the following table presents a hypothetical comparison of the pharmacokinetic profiles of several derivatives of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid. These predictions are based on established structure-ADME relationships in medicinal chemistry.

Compound Modification Predicted Oral Bioavailability Predicted Metabolic Stability (t½) Predicted Primary Clearance Mechanism Scientific Rationale for Prediction
Parent Compound N/ALowLow to ModerateRenal and Hepatic (Oxidation)The polar amino and carboxyl groups may limit passive absorption. The methylsulfanyl group is a likely site for metabolic oxidation.
Derivative A Methyl Ester of Carboxylic AcidModerate to HighLow to ModerateHepatic (Ester Hydrolysis and Oxidation)The ester prodrug increases lipophilicity, enhancing absorption. Rapid hydrolysis by plasma esterases would release the parent compound.[8]
Derivative B N-Acetyl AmideModerateModerateRenal and Hepatic (Oxidation)Acetylation masks a polar amine, potentially improving membrane permeability. The amide bond is generally more stable than an ester.
Derivative C SulfoxideLowN/A (Metabolite)RenalThe sulfoxide is a more polar metabolite of the parent compound, likely formed via CYP450 oxidation and cleared renally.
Derivative D Isosteric replacement of -S- with -CH2-ModerateHighRenalRemoval of the metabolically labile sulfur atom is predicted to increase metabolic stability and shift clearance towards the renal route.

Part 3: Essential Experimental Protocols for Pharmacokinetic Profiling

A robust comparison of pharmacokinetic profiles requires a tiered approach, starting with in vitro assays and progressing to in vivo studies.[11]

In Vitro ADME Assays

These assays provide early-stage data on a compound's intrinsic properties and potential liabilities.

  • Protocol: Metabolic Stability in Liver Microsomes

    • Objective: To determine the rate of metabolism of a compound by Phase I enzymes (e.g., CYPs).

    • Materials: Test compounds, pooled liver microsomes (human, rat, mouse), NADPH (cofactor), phosphate buffer.

    • Procedure:

      • Incubate the test compound (typically 1 µM) with liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C.

      • Initiate the metabolic reaction by adding NADPH.

      • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

      • Centrifuge to precipitate proteins.

      • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance.

  • Protocol: Plasma Protein Binding

    • Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to targets.

    • Method: Equilibrium dialysis is a common method.

    • Procedure:

      • A dialysis unit with two chambers separated by a semi-permeable membrane is used.

      • Add the test compound to plasma in one chamber.

      • Add buffer to the other chamber.

      • Incubate at 37°C until equilibrium is reached.

      • Measure the concentration of the test compound in both chambers by LC-MS/MS.

    • Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the concentration difference between the two chambers.

In Vivo Pharmacokinetic Studies

These studies provide definitive data on how a compound behaves in a living organism.

  • Protocol: Rodent Pharmacokinetic Study

    • Objective: To determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), clearance, and oral bioavailability.

    • Procedure:

      • Administer the test compound to a cohort of rodents (e.g., rats) via two routes: intravenous (IV) and oral (PO).

      • Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

      • Process the blood to obtain plasma.

      • Extract the drug from the plasma and analyze the concentration using a validated LC-MS/MS method.

    • Data Analysis:

      • Plot plasma concentration versus time for both IV and PO routes.

      • Use pharmacokinetic software to calculate parameters.

      • Oral bioavailability (%F) is calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Part 4: Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are invaluable for conceptualizing complex biological and experimental processes.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion Parent Compound Parent Compound Sulfoxide Metabolite Sulfoxide Metabolite Parent Compound->Sulfoxide Metabolite CYP450 Oxidation Glucuronide Conjugate Glucuronide Conjugate Parent Compound->Glucuronide Conjugate UGT Conjugation (at Carboxylic Acid) Sulfone Metabolite Sulfone Metabolite Sulfoxide Metabolite->Sulfone Metabolite CYP450 Oxidation Renal Excretion Renal Excretion Sulfone Metabolite->Renal Excretion Glucuronide Conjugate->Renal Excretion G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Decision Metabolic Stability Metabolic Stability Plasma Protein Binding Plasma Protein Binding Metabolic Stability->Plasma Protein Binding Permeability (e.g., Caco-2) Permeability (e.g., Caco-2) Plasma Protein Binding->Permeability (e.g., Caco-2) Rodent PK Study (IV & PO) Rodent PK Study (IV & PO) Permeability (e.g., Caco-2)->Rodent PK Study (IV & PO) Promising Candidates Bioavailability Calculation Bioavailability Calculation Rodent PK Study (IV & PO)->Bioavailability Calculation Select Candidate for Further Development Select Candidate for Further Development Bioavailability Calculation->Select Candidate for Further Development

Caption: A typical experimental workflow for pharmacokinetic profiling of drug candidates.

Conclusion

The pharmacokinetic profile of a drug candidate is a multifaceted property that is highly sensitive to its chemical structure. For derivatives of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, strategic modifications to the amino, carboxylic acid, and methylsulfanyl functionalities can be employed to optimize ADME properties. A systematic approach, combining predictive science with a tiered experimental strategy encompassing both in vitro and in vivo studies, is essential for identifying derivatives with the highest potential for clinical success. While this guide has been constructed based on well-established principles due to the limited specific data on this compound class, the outlined methodologies provide a robust and scientifically rigorous path forward for any research program focused on these or similar molecules.

References

  • Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. PMC. [Link]

  • In vivo evaluation of the antinociceptive effects of novel methylsulfonyl group-containing compounds. ResearchGate. [Link]

  • Modification of peptides and other drugs using lipoamino acids and sugars. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment for Handling (3R)-3-amino-5-(methylsulfanyl)pentanoic acid

This guide provides essential safety and logistical information for the handling and disposal of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid (CAS No. 75946-25-7).[1] As a novel amino acid derivative, it is imperative t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid (CAS No. 75946-25-7).[1] As a novel amino acid derivative, it is imperative to treat this compound with a high degree of caution, assuming potential hazards based on its chemical structure and data from closely related analogs. This document is intended for researchers, scientists, and drug development professionals, offering a framework for safe laboratory operations.

Hazard Assessment and Core Principles

(3R)-3-amino-5-(methylsulfanyl)pentanoic acid is a sulfur-containing amino acid. The primary anticipated hazards, based on its functional groups and data from its enantiomer, include:

  • Skin Irritation: Direct contact may lead to redness and discomfort.[2]

  • Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]

The cornerstone of safe handling is the consistent application of a multi-layered safety approach, prioritizing engineering controls, followed by administrative controls, and finally, the correct use of personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is critical to mitigate risks during the handling of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid. All personnel must be trained on the proper use, removal, and disposal of PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use. For tasks with a higher risk of splashes, consider double-gloving.[3][4]
Eyes Safety glasses with side shields or gogglesProvides crucial protection against splashes and airborne particles.[3][4]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing, such as during the transfer of large quantities or when handling solutions.[3][4]
Body Laboratory coatA standard lab coat is required to protect against skin contact. Ensure the coat is fully buttoned.[3][5]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is essential to minimize exposure and ensure a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All handling of solid (3R)-3-amino-5-(methylsulfanyl)pentanoic acid should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3]

  • Emergency Equipment: Before commencing work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and waste containers, within the fume hood to avoid unnecessary movement of the chemical.

Handling the Compound

The following workflow diagram illustrates the key steps for safely handling (3R)-3-amino-5-(methylsulfanyl)pentanoic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Transfer Compound in Fume Hood prep_materials->handle_transfer Proceed to Handling handle_weigh Weigh Compound Carefully handle_transfer->handle_weigh handle_dissolve Dissolve in Solvent if Required handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling
Spill Response

In the event of a spill, the following actions should be taken:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Inform your supervisor and colleagues.

  • Assess: If the spill is small and you are trained to handle it, proceed with caution. For large spills, contact the appropriate emergency response team.

  • Contain: Wearing appropriate PPE, including respiratory protection, carefully sweep up the solid material, avoiding dust generation.[3] Place it into a sealed container for disposal.

Disposal Plan: Environmental Responsibility

Proper disposal of (3R)-3-amino-5-(methylsulfanyl)pentanoic acid and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.[3]

  • Sulfur-Containing Waste: As a sulfur-containing organic compound, it should not be disposed of down the drain or in the regular trash.[3][6] Follow all local, state, and federal regulations for hazardous waste disposal.[3] It may be necessary to dispose of sulfur-containing waste through a licensed hazardous waste disposal company.[7]

First Aid Measures

  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][8] If you feel unwell, call a poison center or doctor.[2]

  • Skin Contact: If on skin, wash with plenty of soap and water.[2][8] If skin irritation occurs, get medical advice/attention.[2]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8] If eye irritation persists, get medical advice/attention.[2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[8][9]

This guide is intended to supplement, not replace, a comprehensive risk assessment that should be conducted before any work with (3R)-3-amino-5-(methylsulfanyl)pentanoic acid begins. Always consult your institution's safety protocols and the most current safety data available.

References

  • J&K Scientific. (R)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid.
  • Benchchem. Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
  • Echemi. (3R)-3-Amino-5-(methylthio)pentanoic acid.
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  • Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories.
  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • CHEMM. Personal Protective Equipment (PPE).
  • PubChem. (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid.
  • MedChemExpress. 3-Amino-4-methylpentanoic acid-SDS.
  • Sigma-Aldrich. (R)-3-Amino-5-(methylthio)pentanoic acid.
  • Crysdot LLC. (R)-3-Amino-5-(methylthio)pentanoic acid.
  • New Jersey Department of Health. Sulfur - Hazardous Substance Fact Sheet.
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  • Penta Chemicals. Sulfur powder Safety Data Sheet.
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  • Thermo Fisher Scientific. Safety Data Sheet.
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  • Flinn Scientific. Sulfur SDS (Safety Data Sheet).
  • Biosynth. Safety Data Sheet.
  • CHIRALEN. (S)-3-Amino-5-(methylthio)pentanoic acid.
  • AK Scientific, Inc. (3S)-3-Amino-5-(methylthio)pentanoic acid Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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